2,3,4,6-Tetrafluoroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,3,4,6-tetrafluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYRHTZJKKWEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189841 | |
| Record name | 2,3,4,6-Tetrafluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363-73-5 | |
| Record name | 2,3,4,6-Tetrafluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=363-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-Tetrafluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,6-Tetrafluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,6-tetrafluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.055 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2,3,4,6-Tetrafluoroaniline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This document serves as an in-depth technical guide on 2,3,4,6-Tetrafluoroaniline (CAS No. 363-73-5), a pivotal fluorinated intermediate in modern organic synthesis. Its unique electronic and structural properties make it a valuable building block, particularly in the fields of pharmaceutical discovery and materials science. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signatures, synthesis, reactivity, and safe handling protocols, designed to empower researchers, chemists, and drug development professionals in their work.
Core Physicochemical Properties
A foundational understanding of a molecule's physical properties is critical for its effective use in experimental design, from reaction setup and solvent selection to purification and storage. The key physicochemical characteristics of this compound are summarized below. This compound is a solid at room temperature with a relatively low melting point, facilitating its handling and dissolution in common organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 363-73-5 | [1][2][3][4] |
| Molecular Formula | C₆H₃F₄N | [2][3][4] |
| Molecular Weight | 165.09 g/mol | [2][3][4] |
| Appearance | White to light-colored solid or powder | |
| Melting Point | 23-26 °C | [3] |
| Boiling Point | 65 °C @ 20 mmHg | [3][5] |
| Density | 1.5 g/cm³ | [3] |
| Flash Point | 57 - 58 °C | [3][5] |
| Solubility | Insoluble in water; soluble in common organic solvents like methanol, toluene, and acetone. | [6] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for identity confirmation and purity assessment. While raw spectral data can vary by instrument and conditions, the expected characteristic features for this compound are as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will feature a complex multiplet in the aromatic region corresponding to the single aromatic proton, with coupling to adjacent fluorine atoms. A broad singlet corresponding to the two amine (-NH₂) protons will also be present.
-
¹⁹F NMR: This is a highly informative spectrum. Four distinct signals are expected, one for each unique fluorine environment. The signals will exhibit complex splitting patterns due to both fluorine-fluorine (F-F) and fluorine-proton (F-H) couplings.
-
¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons. The chemical shifts will be significantly influenced by the strong electron-withdrawing effects of the attached fluorine atoms, with characteristic large carbon-fluorine (C-F) coupling constants.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands confirming the key functional groups. Expect to see a doublet in the 3400-3300 cm⁻¹ region, characteristic of the N-H stretching of a primary amine. Strong, sharp absorption bands in the 1300-1000 cm⁻¹ range will correspond to C-F stretching vibrations. Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) at an m/z ratio of approximately 165, corresponding to the molecular weight of the compound.[2][3][4]
Synthesis and Chemical Reactivity
Synthetic Pathway
The most direct and industrially relevant synthesis of this compound involves the selective reduction of the corresponding nitro precursor, 1-nitro-2,3,4,6-tetrafluorobenzene. This transformation is typically achieved via catalytic hydrogenation.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Catalytic Hydrogenation of 1-Nitro-2,3,4,6-tetrafluorobenzene
-
Reactor Charging: To a suitable hydrogenation reactor, add 1-nitro-2,3,4,6-tetrafluorobenzene (1.0 eq). Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the starting material.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 wt%) to the solution.
-
Hydrogenation: Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (H₂). Pressurize the reactor to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction is typically exothermic and may require cooling to maintain a target temperature (e.g., 25-40 °C).
-
Reaction Monitoring: Monitor the reaction's progress by tracking hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.
-
Work-up: Once complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude this compound can be purified further by recrystallization or low-pressure distillation if required.
Chemical Reactivity
The chemical behavior of this compound is dictated by the interplay between the nucleophilic amino group and the heavily fluorinated, electron-deficient aromatic ring.
-
Reactions of the Amino Group: The primary amine is a versatile functional handle. It readily undergoes standard amine reactions such as acylation with acyl chlorides or anhydrides to form amides, and diazotization with nitrous acid (HNO₂) to produce a diazonium salt. This diazonium intermediate is highly valuable for subsequent Sandmeyer-type reactions to introduce a wide variety of substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly the one para to the activating amino group, are susceptible to displacement by strong nucleophiles. This allows for the regioselective introduction of functionalities like alkoxides, amines, and thiols.
Caption: Key reactivity pathways for this compound.
Applications in Drug Development and Materials Science
The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. This "fluorine effect" is strategically leveraged in drug design to enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate binding affinity to biological targets.[7] this compound serves as a key precursor for introducing a fluorinated phenyl moiety into complex molecular architectures.
-
Pharmaceutical Intermediates: It is a crucial building block in the synthesis of various pharmacologically active compounds, including kinase inhibitors for oncology, and agents targeting central nervous system (CNS) disorders.[6][7] For instance, related trifluoroanilines are precursors to important fluoroquinolone antibiotics.[8]
-
Agrochemicals: The compound is used in the development of advanced pesticides and herbicides where the fluorine substituents contribute to enhanced efficacy and stability.[9]
-
Advanced Materials: In materials science, it is used to synthesize high-performance fluorinated polymers and liquid crystals. These materials exhibit exceptional thermal stability and chemical resistance, making them suitable for specialized coatings and electronic applications.[8][9]
Safety, Handling, and Disposal
This compound is classified as a hazardous chemical and must be handled with appropriate precautions.[1][3]
-
Hazard Identification: The compound is a flammable liquid and vapor. It is harmful if swallowed, inhaled, or in contact with skin. It causes significant skin and eye irritation and may cause respiratory irritation.[1][3]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[1][10]
-
Handling and Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3] Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.
References
-
This compound | C6H3F4N | CID 123048 - PubChem - NIH. Retrieved from [Link]
-
The Crucial Role of 2,3,4,5,6-Pentafluoroaniline in Pharmaceutical Innovations. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
Understanding the Properties of 2,3,4,5,6-Pentafluoroaniline for Chemical Synthesis. Retrieved from [Link]
- CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C6H3F4N | CID 123048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 363-73-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 363-73-5 [amp.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of Fluorination in Aromatic Systems
An In-Depth Technical Guide to 2,3,4,6-Tetrafluoroaniline: Chemical Structure, Bonding, and Application
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, fluorinated organic compounds represent a class of molecules with unparalleled utility. The strategic incorporation of fluorine atoms into organic scaffolds can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Among these, polyfluorinated anilines are critical building blocks, serving as versatile intermediates for complex molecular architectures. This guide provides an in-depth technical analysis of this compound (CAS No: 363-73-5), focusing on its unique chemical structure and the intricate nature of its bonding, which are fundamental to its reactivity and widespread application.[1][2][3] For researchers and drug development professionals, a thorough understanding of this molecule's core characteristics is essential for leveraging its full potential in the design of next-generation materials and therapeutics.
Molecular Architecture of this compound
This compound is an aromatic amine characterized by a benzene ring where four hydrogen atoms have been replaced by fluorine atoms. This substitution pattern results in a unique electronic and steric environment that dictates its chemical behavior.
Key Identifiers:
-
IUPAC Name: this compound[4]
-
Molecular Formula: C₆H₃F₄N[4]
-
Molecular Weight: 165.09 g/mol [4]
-
CAS Number: 363-73-5[4]
The structure consists of an amino group (-NH₂) attached to a benzene ring at position C1. The fluorine atoms are located at positions C2, C3, C4, and C6, leaving a single hydrogen atom at the C5 position.
Caption: 2D structure of this compound.
The Electronic Landscape: A Duality of Inductive and Resonance Effects
The chemical personality of this compound is dominated by the powerful electronic influence of its fluorine substituents. Understanding these effects is crucial to predicting its reactivity.
The Overwhelming Inductive Effect (-I)
Fluorine is the most electronegative element, and its presence at four positions on the aniline ring exerts a profound electron-withdrawing inductive effect. This effect polarizes the sigma (σ) bonds, pulling electron density away from the aromatic ring towards the fluorine atoms. The cumulative result is a significant depletion of electron density on the benzene ring, rendering it highly electrophilic.[5]
Resonance Effects (+M of -NH₂ vs. -M of -F)
Two opposing resonance effects are at play:
-
Amino Group (+M Effect): The lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the aromatic π-system. This electron-donating resonance effect pushes electron density into the ring, which typically activates an aromatic ring towards electrophilic substitution and increases the basicity of the aniline.
-
Fluorine Atoms (-M Effect): While fluorine possesses lone pairs that can participate in resonance, its strong inductive pull is the dominant electronic factor.[6]
In this compound, the powerful -I effect of the four fluorine atoms overwhelmingly surpasses the +M effect of the single amino group. This has two critical consequences:
-
Reduced Basicity: The electron density on the nitrogen atom is severely diminished, making its lone pair less available to accept a proton. Consequently, this compound is a much weaker base than aniline.
-
Deactivated Ring: The aromatic ring is strongly deactivated towards traditional electrophilic aromatic substitution (SEAr) reactions.[7]
Intramolecular Hydrogen Bonding
A notable structural feature is the potential for intramolecular hydrogen bonding between a hydrogen atom of the amino group and the adjacent fluorine atom at the C6 position (N-H···F). This interaction can influence the conformation of the amino group, restricting its rotation and affecting the molecule's overall shape and crystalline packing. Such interactions have been observed in related ortho-fluorinated anilines and can lead to additional NH bands in infrared spectra.[8]
Spectroscopic Characterization: The Empirical Evidence
The theoretical electronic and structural features of this compound are validated through various spectroscopic techniques. These methods are indispensable for confirming the identity and purity of the compound in a research or industrial setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of fluorinated compounds.
-
¹H NMR: The spectrum is relatively simple. It will show a signal for the single aromatic proton at C5, which is typically split into a complex multiplet due to coupling with the adjacent fluorine atoms (F4 and F6). A broad singlet corresponding to the two -NH₂ protons is also observed.
-
¹³C NMR: The carbon spectrum reveals six distinct signals for the aromatic carbons. A key feature is the presence of large one-bond and multi-bond carbon-fluorine (¹JCF, ²JCF, ³JCF) coupling constants, which are diagnostic for fluorinated aromatic systems and aid in signal assignment.[4]
-
¹⁹F NMR: This technique is essential for confirming the substitution pattern. Four distinct signals are expected, corresponding to the four chemically non-equivalent fluorine atoms. The chemical shifts and coupling patterns (F-F and F-H couplings) provide definitive structural proof.[9]
Infrared (IR) Spectroscopy
IR spectroscopy provides functional group information that corroborates the proposed structure.
| Functional Group | Absorption Region (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 | Two characteristic bands for the symmetric and asymmetric stretching of a primary amine. |
| Aromatic C-H Stretch | ~3050-3100 | A weak absorption for the single C-H bond on the ring.[10] |
| Aromatic C=C Stretch | 1500-1600 | Bands corresponding to the stretching vibrations of the aromatic ring. |
| C-F Stretch | 1100-1400 | Very strong and characteristic absorptions for the C-F bonds.[10] |
| Table 1: Key IR Absorption Frequencies for this compound.[4] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 165, corresponding to the molecular weight of C₆H₃F₄N.[4]
-
Fragmentation: Common fragmentation pathways for fluorinated compounds include the loss of HF or other fluorine-containing radicals.
Synthesis and Reactivity: A Tale of Two Pathways
The unique electronic nature of this compound dictates its synthetic routes and subsequent chemical reactivity.
A Common Synthetic Workflow
The synthesis of polyfluorinated anilines often relies on the high susceptibility of perfluorinated aromatics to nucleophilic aromatic substitution (SNAr). A typical protocol involves the reaction of a more heavily fluorinated precursor, such as pentafluorobenzene, with an ammonia source.
Caption: General workflow for the synthesis of 2,3,4,6-TFA.
Reactivity Profile
-
Electrophilic Aromatic Substitution (SEAr): As previously noted, the ring is highly deactivated, making electrophilic substitution challenging. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation require forcing conditions and often result in low yields or complex product mixtures.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring makes the molecule susceptible to SNAr, but only if a suitable leaving group is present. The remaining hydrogen at C5 is not a leaving group. However, this inherent reactivity is the basis for its synthesis.
-
Reactions of the Amino Group: The -NH₂ group, despite its reduced basicity, can still undergo reactions typical of anilines. A key transformation is diazotization , where it reacts with nitrous acid (HNO₂) to form a diazonium salt. This intermediate is highly valuable as it can be converted into a wide range of other functional groups (e.g., -OH, -CN, -X), providing a gateway to further derivatization.
Applications in Drug Discovery and Development
The unique properties conferred by the tetrafluorinated aromatic core make this compound a valuable building block in medicinal chemistry.[2][3]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Incorporating a tetrafluorophenyl group can block sites on the molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's in-vivo half-life.[11]
-
Modulation of Lipophilicity: Fluorine is highly lipophilic. Introducing this moiety can increase a molecule's ability to cross cellular membranes, which can be critical for reaching intracellular targets.
-
Tuning pKa: The significant reduction in the basicity of the amino group is a powerful tool for drug designers. It allows for fine-tuning the ionization state of a drug molecule at physiological pH, which impacts its solubility, receptor binding, and pharmacokinetic profile.
-
Novel Binding Interactions: Fluorine atoms can participate in non-covalent interactions with protein targets, such as dipole-dipole, halogen bonding, and orthogonal multipolar interactions, which can enhance binding affinity and selectivity.[11]
Conclusion
This compound is more than just a substituted aniline; it is a highly engineered building block whose properties are a direct consequence of its unique structure and bonding. The dominant electron-withdrawing inductive effect of the four fluorine atoms creates an electron-deficient aromatic system with profoundly altered basicity and reactivity compared to its non-fluorinated parent. This distinct electronic profile, confirmed by extensive spectroscopic data, is precisely what makes it an invaluable tool for researchers and drug development professionals. By providing metabolic stability, modulating pKa and lipophilicity, and enabling unique binding interactions, this compound continues to be a key component in the synthesis of advanced pharmaceuticals and functional materials.
References
- Vertex AI Search. (n.d.). Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
NIST. (n.d.). 2,3,5,6-Tetrafluoroaniline. NIST Chemistry WebBook. Retrieved from [Link]
-
The Royal Society Publishing. (n.d.). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Retrieved from [Link]
-
PubMed. (2000). Identification and quantification of metabolites of 2,3,5,6-tetrafluoro-4-trifluoromethylaniline in rat urine using 19F nuclear magnetic resonance spectroscopy, high-performance liquid chromatography-nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3,5,6-Tetrafluoroaniline. PubChem Compound Database. Retrieved from [Link]
-
ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. Retrieved from [Link]
-
NIST. (n.d.). 2,3,5,6-Tetrafluoroaniline. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Reactivity of 5-Polyfluoroalkyl-5-deazaalloxazines. Retrieved from [Link]
-
Amadis Chemical. (n.d.). Unlock the Potential of 2,3,4-Trifluoroaniline: Key Applications in Pharmaceuticals and Liquid Crystals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3,6-Trifluoroaniline. PubChem Compound Database. Retrieved from [Link]
-
NIST. (n.d.). 2,3,5,6-Tetrafluoroaniline. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PMC. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational spectra of fluoranil. (2, 3, 5, 6-Tetrafluoro-p-benzoquinone). Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Ru‐catalyzed perfluoroalkylation of anilines. [a] Reaction conditions. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3,4-Trifluoroaniline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3,5,6-Tetrafluoro-4-methoxyaniline. PubChem Compound Database. Retrieved from [Link]
-
CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. Retrieved from [Link]
-
PubMed. (n.d.). 19F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta. Retrieved from [Link]
-
Phys.org. (n.d.). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-(5-methyl-3-pyridinyl)aniline. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C6H3F4N | CID 123048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification and quantification of metabolites of 2,3,5,6-tetrafluoro-4-trifluoromethylaniline in rat urine using 19F nuclear magnetic resonance spectroscopy, high-performance liquid chromatography-nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,3,4,6-Tetrafluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexities of Fluorine NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. However, the introduction of fluorine atoms into an organic molecule, such as in 2,3,4,6-tetrafluoroaniline, presents both unique opportunities and significant challenges for spectral interpretation. The ¹⁹F nucleus, with a natural abundance of 100% and a spin of ½, is highly NMR-active, leading to complex spin-spin coupling interactions with both protons (¹H) and carbons (¹³C).[1] This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, provides a detailed exploration of the ¹H and ¹³C NMR spectra of this compound, offering a framework for understanding and predicting the spectral features of polysubstituted fluoroaromatic compounds.
The presence of multiple fluorine atoms on the aromatic ring of this compound results in intricate splitting patterns due to ¹H-¹⁹F, ¹³C-¹⁹F, and even through-space ¹⁹F-¹⁹F couplings. A thorough analysis of these coupling constants (J-values) is crucial for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecule's substitution pattern and electronic environment.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is characterized by two main regions: the aromatic region, containing the signal for the single aromatic proton, and the region corresponding to the amine (NH₂) protons.
Aromatic Proton (H-5): The proton at the C-5 position is expected to appear as a complex multiplet due to coupling with the adjacent fluorine atoms. The primary couplings will be to the ortho fluorine at C-6 (³JH-F) and the meta fluorine at C-4 (⁴JH-F). Additionally, a smaller long-range coupling to the fluorine at C-2 (⁵JH-F) may be observed. The magnitude of these coupling constants provides valuable structural information.
Amine Protons (NH₂): The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In a non-protic solvent like CDCl₃, the NH₂ signal typically appears as a broad singlet. The rate of proton exchange with the solvent or trace amounts of water can influence the broadness of this peak.
Due to the challenges in obtaining precise, publicly available experimental data for this compound, the following table presents expected chemical shift ranges and coupling constants based on known data for similar fluorinated aniline derivatives.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| H-5 | 6.5 - 7.5 | ddd | ³JH5-F6, ⁴JH5-F4, ⁵JH5-F2 |
| NH₂ | 3.5 - 5.0 | br s | - |
Note: The exact chemical shifts and coupling constants require experimental verification.
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum of this compound provides a detailed map of the carbon framework. Each of the six aromatic carbons is chemically distinct and will exhibit coupling to the directly attached fluorine atoms (¹JC-F) as well as longer-range couplings to other fluorine atoms (²JC-F, ³JC-F, etc.). The one-bond carbon-fluorine coupling constants are typically large, ranging from 240 to 320 Hz, and are a key feature in identifying fluorinated carbons.[2]
Carbon Signal Assignments:
-
C-1 (bearing the NH₂ group): This carbon's chemical shift will be influenced by the electron-donating amino group and the neighboring fluorine atoms. It will exhibit coupling to F-2 and F-6.
-
C-2, C-3, C-4, C-6 (fluorine-bearing carbons): These carbons will show large one-bond C-F couplings. Their chemical shifts and further couplings to other fluorine atoms will be diagnostic of their position on the ring.
-
C-5 (proton-bearing carbon): This carbon will be coupled to its attached proton (¹JC-H) and to the neighboring fluorine atoms (F-4 and F-6).
The following table summarizes the expected ¹³C NMR signals and their characteristic couplings.
| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Expected Coupling Constants (J, Hz) |
| C-1 | 120 - 135 | m | ²JC1-F2, ²JC1-F6 |
| C-2 | 140 - 155 | d (large) | ¹JC2-F2, other nJCF |
| C-3 | 135 - 150 | d (large) | ¹JC3-F3, other nJCF |
| C-4 | 145 - 160 | d (large) | ¹JC4-F4, other nJCF |
| C-5 | 100 - 115 | ddd | ¹JC5-H5, ²JC5-F4, ²JC5-F6 |
| C-6 | 140 - 155 | d (large) | ¹JC6-F6, other nJCF |
Note: The interpretation of the fully coupled ¹³C NMR spectrum can be complex. Techniques such as ¹³C DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR experiments (HSQC, HMBC) are invaluable for definitive assignments.
Experimental Protocols
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d is a common choice for routine analysis.
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for analyzing complex coupling patterns.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
The number of scans will depend on the sample concentration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled one-dimensional carbon spectrum. This simplifies the spectrum by removing C-H couplings, leaving only the C-F couplings.
-
Typical parameters: pulse angle of 45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Visualization of Spin-Spin Coupling
The following diagrams, generated using the DOT language, illustrate the key spin-spin coupling interactions in this compound.
Caption: ¹H NMR Coupling Interactions for H-5 in this compound.
Caption: Key ¹³C NMR Coupling Interactions in this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with structural information, yet their complexity demands a careful and systematic approach to interpretation. The key to unlocking this information lies in the analysis of the various proton-fluorine and carbon-fluorine coupling constants. While this guide provides a foundational understanding of what to expect in the NMR analysis of this compound, it is crucial for researchers to obtain high-quality experimental data and, where necessary, employ advanced NMR techniques for complete and accurate structural elucidation. A comprehensive understanding of the principles outlined here will empower scientists in their research and development endeavors involving complex fluorinated molecules.
References
A Technical Guide to the Infrared and Mass Spectrometry of 2,3,4,6-Tetrafluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetrafluoroaniline is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The introduction of multiple fluorine atoms onto the aniline scaffold imparts unique physicochemical properties, including altered basicity, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in complex chemical transformations.
This in-depth technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy and mass spectrometry (MS) of this compound. We will delve into the theoretical principles governing the interaction of this molecule with infrared radiation and its fragmentation behavior upon electron ionization. This guide will further present detailed, field-proven protocols for acquiring high-quality ATR-FTIR and GC-MS data, along with an interpretation of the resulting spectra.
I. Infrared (IR) Spectroscopy of this compound
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the excitation of molecular vibrations, such as stretching and bending of chemical bonds. The resulting IR spectrum serves as a unique molecular fingerprint, providing valuable information about the functional groups present in a molecule.
Theoretical Considerations: The Influence of Structure on Vibrational Modes
The IR spectrum of this compound is shaped by the interplay of the aromatic ring, the primary amine group (-NH₂), and the four fluorine substituents.
-
Amine Group (-NH₂): A primary amine typically exhibits two N-H stretching vibrations in the region of 3300-3500 cm⁻¹: a symmetric and an asymmetric stretch. Additionally, an N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.
-
Aromatic Ring: The C-H stretching vibration of the single aromatic proton is anticipated to appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring typically give rise to a series of absorptions in the 1450-1600 cm⁻¹ region.
-
Fluorine Substituents (C-F): The strong C-F bonds lead to intense absorption bands in the fingerprint region, typically between 1000 cm⁻¹ and 1400 cm⁻¹. The exact positions of these bands are highly sensitive to the substitution pattern on the aromatic ring.
Interpreting the ATR-FTIR Spectrum of this compound
| Wave Number (cm⁻¹) | Vibrational Mode | Description |
| ~3400-3500 | N-H Asymmetric Stretch | The two N-H bonds are stretching out of phase with each other. |
| ~3300-3400 | N-H Symmetric Stretch | The two N-H bonds are stretching in phase with each other. |
| ~3100 | Aromatic C-H Stretch | Stretching vibration of the C-H bond on the aromatic ring. |
| ~1620 | N-H Bend (Scissoring) | Bending vibration of the H-N-H bond angle. |
| ~1500-1600 | Aromatic C=C Stretch | Stretching vibrations of the carbon-carbon double bonds within the benzene ring. |
| ~1200-1400 | C-F Stretch | Strong absorptions due to the stretching of the carbon-fluorine bonds. |
| ~1250-1335 | Aromatic C-N Stretch | Stretching vibration of the bond between the aromatic ring and the nitrogen atom.[1] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a versatile sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation.
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is meticulously clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent such as isopropanol or ethanol and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere.
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal surface.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Workflow for ATR-FTIR Analysis:
Caption: Workflow for ATR-FTIR analysis of a solid sample.
II. Mass Spectrometry of this compound
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, charged species. The resulting mass spectrum is a plot of ion abundance versus m/z, which can be used to determine the molecular weight and deduce the structure of the compound.
Molecular Ion and Isotopic Signature
The nominal molecular weight of this compound (C₆H₃F₄N) is 165.09 g/mol .[2] Therefore, the molecular ion peak (M⁺˙) is expected at an m/z of 165. The presence of naturally occurring isotopes of carbon (¹³C) will result in a small M+1 peak at m/z 166.
Fragmentation Pathway of this compound
The fragmentation of the this compound molecular ion is governed by the stability of the resulting fragments. The PubChem database lists the three most abundant ions as m/z 165, 118, and 137.[2] Based on general principles of mass spectrometry for halogenated and aromatic compounds, a plausible fragmentation pathway can be proposed:
-
m/z 165 (Molecular Ion): This corresponds to the intact molecule that has lost one electron.
-
m/z 137: This fragment likely arises from the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da) from the molecular ion. This is a common fragmentation pathway for anilines.
-
m/z 118: This ion could be formed by the loss of a fluorine radical (F•, 19 Da) from the m/z 137 fragment or through a more complex rearrangement.
Proposed Fragmentation Pathway:
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for each component.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1-10 µg/mL for injection.
GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is suitable.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/minute.
-
Final hold: 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
MS Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Scan Range: m/z 40-300
Workflow for GC-MS Analysis:
References
In-depth Technical Guide: 2,3,4,6-Tetrafluoroaniline (CAS 363-73-5)
A Comprehensive Safety and Handling Reference for Research and Development Professionals
Authored by: Your Senior Application Scientist
Abstract
2,3,4,6-Tetrafluoroaniline is a fluorinated aromatic amine that serves as a critical building block in the synthesis of advanced pharmaceutical compounds, agrochemicals, and complex organic materials. Its unique electronic properties, imparted by the dense fluorine substitution, make it a valuable intermediate for creating molecules with enhanced stability, lipophilicity, and metabolic resistance. However, these same properties, combined with the aniline backbone, necessitate a thorough understanding of its reactivity and potential hazards. This guide provides an in-depth analysis of the safety, handling, and emergency protocols for this compound, grounded in authoritative data and best practices for laboratory and process safety. It is intended to equip researchers, scientists, and drug development professionals with the knowledge required to handle this compound responsibly and effectively.
Chemical Identity and Hazard Classification
A precise understanding of the compound's identity and its GHS hazard classification is the foundation of a robust safety assessment. This information dictates all subsequent handling, storage, and emergency procedures.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 2,3,4,6-Tetrafluorobenzenamine |
| CAS Number | 363-73-5[1][2][3][4][5][6] |
| Molecular Formula | C₆H₃F₄N[2][4][5][6][7] |
| Molecular Weight | 165.09 g/mol [2][4][5][6][7] |
| Structure |
|
GHS Hazard Classification: Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a multi-hazard substance. The consensus classification from multiple suppliers is as follows:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1][2]
-
Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.[1][2]
-
Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.[1][2]
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1][2]
Hazard Pictogram:
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
First-Aid Measures: A Protocol-Driven Approach
Rapid and appropriate first aid is critical to mitigate exposure and prevent systemic effects. The protocols below are designed for immediate action while awaiting professional medical assistance.
Causality Behind the Response: The primary goal is the rapid decontamination of the individual to minimize absorption and local tissue damage. The "Harmful" classification (Oral, Dermal, Inhalation) indicates a significant risk of systemic toxicity, not just localized irritation, making immediate medical follow-up essential.
Emergency Response Workflow
Caption: First-aid response workflow for this compound exposure.
Step-by-Step First-Aid Protocols
-
Inhalation:
-
Immediately move the affected person to an area with fresh air.[1][8]
-
If breathing is difficult, trained personnel should administer oxygen. If breathing has stopped, perform artificial respiration, avoiding mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1][8]
-
Call a POISON CENTER or physician immediately.
-
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Handling, Storage, and Exposure Control
Proactive prevention is the most effective safety strategy. This is achieved through a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls
-
Primary Containment: Use only outdoors or in a well-ventilated area.[1] For all laboratory-scale work, this chemical must be handled inside a properly functioning chemical fume hood.
-
Emergency Equipment: A safety shower and eyewash station must be immediately accessible in the work area.[9]
Personal Protective Equipment (PPE)
Expertise & Experience: The selection of PPE is not merely a checklist; it is a direct response to the specific hazards. The "Harmful" classification for skin contact (H312) and "Skin Irritation" (H315) demands more than basic gloves—it requires chemically impermeable gloves and full skin coverage. The serious eye irritation potential (H319) mandates the use of sealed goggles over safety glasses.
PPE Selection Logic
Caption: Logic for selecting appropriate PPE based on identified GHS hazards.
-
Eye/Face Protection: Wear tightly fitting safety goggles.[1] Use of a face shield in conjunction with goggles is recommended for splash-prone operations.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Nitrile gloves are a common choice, but compatibility should be verified.
-
Respiratory Protection: Avoid breathing dust.[1] If engineering controls are insufficient or if handling generates dust, a NIOSH-approved particulate respirator is required.
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]
Safe Handling and Storage Protocol
-
Handling:
-
Storage:
Physical and Chemical Properties
This data is essential for designing experiments, understanding the compound's behavior, and planning for emergencies (e.g., fire-fighting).
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder or solid | |
| Odor | No data available | |
| Melting Point | 23-26 °C | [4] |
| Boiling Point | 65 °C at 20 mmHg | [4][10] |
| Flash Point | 57 - 77 °C (135 - 171 °F) | [10] |
| Solubility | No data available | |
| Density | 1.5 g/mL at 25 °C | [10] |
Stability and Reactivity
-
Reactivity: No specific reactivity hazards have been identified.
-
Chemical Stability: Stable under recommended storage conditions.[1]
-
Conditions to Avoid: Heat, flames, sparks, and sources of ignition.[1][4] Avoid formation of dust.
-
Incompatible Materials: Strong oxidizing agents.[8]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[8]
Toxicological Information
Trustworthiness: The toxicological information is the basis for the GHS hazard classification. While specific LD50 values are not always available, the classifications from reputable suppliers are based on submitted data, read-across from similar compounds, or computational models.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2] Absorption into the body can lead to the formation of methemoglobin, which causes cyanosis (a bluish discoloration of the skin); the onset of symptoms may be delayed.
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
Fire-Fighting and Spill Response
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[1][8]
-
Specific Hazards: The compound is combustible. Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides and hydrogen fluoride.[8]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[8]
Accidental Release Measures (Spill Protocol)
-
Personal Precautions:
-
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains or the environment.[1]
-
-
Methods for Clean-up:
-
Sweep up the material carefully to avoid generating dust.
-
Collect the spilled material in a suitable, closed, and labeled container for disposal.[1]
-
Wash the spill area with soap and water once the material has been removed.
-
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C6H3F4N | CID 123048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. 363-73-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. 363-73-5|this compound|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
- 9. en.hesperian.org [en.hesperian.org]
- 10. This compound | 363-73-5 [chemicalbook.com]
A Technical Guide to the Reactivity of the Amine Group in 2,3,4,6-Tetrafluoroaniline
Abstract
This technical guide provides an in-depth analysis of the chemical reactivity of the amine group in 2,3,4,6-tetrafluoroaniline. This molecule is a critical building block in the synthesis of pharmaceuticals and advanced materials, primarily due to the profound influence of its polyfluorinated ring on the adjacent amino functionality. We will explore the electronic landscape of the molecule, detailing how the potent electron-withdrawing effects of the four fluorine atoms modulate the basicity and nucleophilicity of the amine group. The guide will then delve into key reaction classes, including N-acylation, N-alkylation, diazotization, and modern palladium-catalyzed cross-coupling reactions. Throughout, we will emphasize the mechanistic rationale behind the required experimental conditions, offering field-proven insights for researchers, scientists, and drug development professionals. The document includes detailed experimental protocols and visual diagrams to provide a comprehensive and practical resource for leveraging the unique chemical properties of this compound in complex synthetic challenges.
Introduction: The Strategic Importance of Modulated Reactivity
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, fluorinated aromatic compounds have carved out a significant niche. The introduction of fluorine atoms into an organic scaffold can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This compound stands as a premier example of a highly functionalized and strategic building block.
The core of its utility lies in a chemical paradox: the amine group, typically a robust nucleophile and base, is significantly "tamed" by the electronic demands of the tetrafluorinated phenyl ring. This modulation of reactivity is not a limitation but an opportunity. It allows for selective transformations that might be otherwise complicated by the high reactivity of a non-fluorinated aniline. Understanding and predicting the behavior of this amine group is paramount for its effective use in multi-step synthesis. This guide aims to deconstruct the factors governing its reactivity and provide a practical framework for its application.
The Electronic Landscape: Why Fluorine Dictates Reactivity
The chemical personality of the amine group in this compound is a direct consequence of the four fluorine substituents. These atoms exert powerful electron-withdrawing effects through two primary mechanisms:
-
Inductive Effect (-I): As the most electronegative element, fluorine pulls electron density away from the aromatic ring through the sigma bonds. This effect is potent and significantly reduces the electron density of the entire π-system.
-
Mesomeric Effect (-M): While fluorine possesses lone pairs that can theoretically donate into the ring (+M effect), its high electronegativity makes this donation weak compared to its inductive pull. The net result is a strong deactivation of the aromatic ring.
This profound electron withdrawal has two major consequences for the amine group:
-
Reduced Basicity: The lone pair of electrons on the nitrogen atom is delocalized into the electron-deficient ring to a lesser extent than in aniline, but the strong inductive effect makes the nitrogen atom itself more electropositive. This significantly decreases its ability to accept a proton, rendering this compound a much weaker base than aniline. Electron-withdrawing substituents are known to decrease the basicity of anilines.[1]
-
Diminished Nucleophilicity: The reduced availability and electron density of the nitrogen's lone pair directly translates to lower nucleophilicity.[2] The amine group is less likely to attack electrophilic centers. Consequently, reactions involving this amine often require more forcing conditions, highly reactive electrophiles, or specialized catalytic systems compared to its non-fluorinated counterpart.
Table 1: Comparative Properties of Aniline and its Fluorinated Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Comments |
| Aniline | C₆H₇N | 93.13 | ~4.6 | Standard aromatic amine. |
| This compound | C₆H₃F₄N | 165.09 | Significantly lower than aniline | Markedly reduced basicity due to strong -I effect of four F atoms.[3][4] |
| 2,3,5,6-Tetrafluoroaniline | C₆H₃F₄N | 165.09 | -0.22 (Predicted)[5] | Similar electronic deactivation. |
The following diagram illustrates the dominant electronic forces at play.
Caption: Dominant electronic effects in this compound.
Key Reaction Classes and Mechanistic Considerations
The attenuated reactivity of the amine group necessitates specific strategies for successful chemical transformations.
N-Acylation and N-Sulfonylation
The reaction of the amine with acyl chlorides or acid anhydrides to form amides is a fundamental transformation.[2][6] Due to the low nucleophilicity of this compound, these reactions often require catalysts or more reactive acylating agents.
-
Causality: Standard conditions (e.g., acyl chloride with a mild base like pyridine) may be sluggish. The nitrogen lone pair is not sufficiently available to readily attack the electrophilic carbonyl carbon.
-
Strategic Approaches:
-
Use of Highly Reactive Electrophiles: Employing more potent acylating agents like trifluoroacetic anhydride (TFAA) in combination with a strong acid catalyst such as trifluoromethanesulfonic acid (TfOH) can drive the reaction forward.[7][8]
-
Stronger Bases: Using a stronger, non-nucleophilic base can help to deprotonate the intermediate and shift the equilibrium towards the product.
-
Catalysis: Lewis acids can be used to activate the acylating agent, making it more electrophilic and susceptible to attack by the weakly nucleophilic amine.
-
N-Alkylation
Direct alkylation with alkyl halides is challenging and often leads to polyalkylation in standard anilines.[9] For this compound, the primary barrier is again the low nucleophilicity.
-
Causality: The Sₙ2 attack on an alkyl halide is slow. Forcing conditions (high temperature) can lead to side reactions.
-
Strategic Approaches:
-
Reductive Amination: A more controlled and effective method for mono-alkylation is reductive amination. The aniline is first condensed with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ.
-
Catalytic Methods: Modern methods, such as the para-selective C-alkylation of anilines using specific catalysts, highlight the challenges of N-alkylation and the tendency for alternative reaction pathways.[10]
-
Diazotization and Sandmeyer Reactions
The conversion of the primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry, opening pathways to a wide variety of functional groups.[11][12]
-
Process: The reaction involves treating the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form an aryldiazonium salt.[12]
-
Mechanistic Consideration: The electron-deficient nature of the tetrafluorinated ring can influence the stability of the resulting diazonium salt. These salts are highly valuable intermediates.
-
Sandmeyer Reaction: The diazonium salt can be subsequently displaced by various nucleophiles, often using copper(I) salts as catalysts.[13][14] This allows for the introduction of halides (-Cl, -Br), cyano (-CN), and other groups in a regiocontrolled manner.[15][16] This is a powerful method for producing substitution patterns that are not accessible through direct electrophilic aromatic substitution.[14]
The general workflow is depicted below.
References
- 1. youtube.com [youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. This compound | C6H3F4N | CID 123048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2,3,5,6-Tetrafluoroaniline CAS#: 700-17-4 [m.chemicalbook.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. Formylation and acylation reactions catalysed by trifluoromethanesulphonic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. H2 O ⋅ B(C6 F5 )3 -Catalyzed para-Alkylation of Anilines with Alkenes Applied to Late-Stage Functionalization of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diazotisation [organic-chemistry.org]
- 12. byjus.com [byjus.com]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. Sandmeyer Reaction [organic-chemistry.org]
- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jk-sci.com [jk-sci.com]
The Strategic Advantage of Fluorine: An In-depth Technical Guide to Substitution Effects in Tetrafluoroanilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds offers a powerful tool for fine-tuning physicochemical and biological properties. Among the array of fluorinated building blocks, tetrafluoroanilines have emerged as particularly versatile synthons. The dense fluorination of the aromatic ring dramatically alters its electronic character, bestowing unique reactivity and properties that can be harnessed for the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive exploration of the synthesis, reactivity, and structure-activity relationships of substituted tetrafluoroanilines, offering field-proven insights for their effective application in research and development.
The Electronic Landscape of Tetrafluoroanilines: A Paradigm of Fluorine's Influence
The introduction of four fluorine atoms onto the aniline ring profoundly impacts its electronic properties, primarily through strong inductive electron withdrawal. This effect significantly lowers the electron density of the aromatic system, rendering it highly susceptible to nucleophilic attack. Furthermore, the pKa of the anilino group is substantially influenced by the fluorine substituents. For instance, the predicted pKa of 2,3,5,6-tetrafluoroaniline is approximately -0.22, indicating a marked decrease in basicity compared to aniline (pKa ≈ 4.6).[1] This reduced basicity is a critical consideration in designing synthetic routes and predicting the behavior of these molecules in biological systems. The strong electron-withdrawing nature of the fluorine atoms is a key determinant of the reactivity and properties of tetrafluoroanilines.[2][3][4]
Synthesis and Functionalization: Harnessing Unique Reactivity
The unique electronic properties of tetrafluoroanilines dictate the primary strategies for their synthesis and subsequent functionalization.
Synthesis of the Tetrafluoroaniline Core
The most common isomer, 2,3,5,6-tetrafluoroaniline, serves as a key starting material and can be prepared through various methods. While specific multi-step syntheses from commercially available fluorinated precursors are common, a key aspect is the manipulation of highly fluorinated intermediates.[5]
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
The electron-deficient nature of the tetrafluoroaniline ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This reaction proceeds via a Meisenheimer intermediate, and the high electronegativity of the fluorine atoms stabilizes the negative charge of this intermediate, facilitating the displacement of a fluoride ion.
A notable feature of SNAr on polyfluoroaromatics is the potential for regioselectivity, which can be influenced by the nature of the nucleophile and the substitution pattern of the starting material.[6][7][8][9] For instance, reactions of tetrafluoroaniline isomers with thiolate anions can yield both mono- and di-substituted products, with the position of substitution being a key consideration.[5]
Experimental Protocol: Nucleophilic Aromatic Substitution of 2,3,5,6-Tetrafluoroaniline with a Thiol Nucleophile
This protocol provides a general framework for the SNAr reaction of 2,3,5,6-tetrafluoroaniline with a thiol.
Materials:
-
2,3,5,6-Tetrafluoroaniline
-
Thiol of interest (e.g., thiophenol)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2,3,5,6-tetrafluoroaniline (1.0 eq) and the anhydrous solvent.
-
Add the base (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add the thiol (1.0 - 1.2 eq) to the reaction mixture.
-
The reaction mixture is then heated to a temperature between 60-100 °C, depending on the reactivity of the thiol. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired substituted tetrafluoroaniline.[5][10][11][12][13]
Palladium- and Copper-Catalyzed Cross-Coupling Reactions
While SNAr is a powerful tool, modern cross-coupling reactions further expand the synthetic utility of tetrafluoroanilines, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. While tetrafluoroanilines do not inherently possess a halide leaving group other than fluorine, they can be readily converted to iodo- or bromo-tetrafluoroanilines to participate in this reaction.
Experimental Protocol: Sonogashira Coupling of an Iodo-tetrafluoroaniline Derivative
This protocol outlines a general procedure for the Sonogashira coupling of an iodo-tetrafluoroaniline with a terminal alkyne.[14][15][16][17][18]
Materials:
-
Iodo-tetrafluoroaniline derivative (e.g., 1-iodo-2,3,5,6-tetrafluoro-4-aminobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
A suitable amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the iodo-tetrafluoroaniline derivative (1.0 eq) and the terminal alkyne (1.1 - 1.5 eq) in the anhydrous solvent.
-
Add the palladium catalyst (0.01 - 0.05 eq) and CuI (0.02 - 0.1 eq) to the reaction mixture.
-
Add the amine base (2.0 - 3.0 eq) and stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, the mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the desired alkyne-substituted tetrafluoroaniline.[14]
The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for forming C-O and C-N bonds. This allows for the synthesis of diaryl ethers and diaryl amines, which are important motifs in many biologically active molecules. Similar to the Sonogashira coupling, a halide (typically bromide or iodide) is required on the tetrafluoroaniline ring.[19][20][21][22][23]
Experimental Protocol: Ullmann-type C-N Coupling of a Bromo-tetrafluoroaniline
This is a general procedure for the copper-catalyzed coupling of a bromo-tetrafluoroaniline with an amine.[19]
Materials:
-
Bromo-tetrafluoroaniline derivative
-
Amine or phenol nucleophile
-
Copper(I) iodide (CuI) or other copper source
-
A suitable ligand (e.g., 1,10-phenanthroline, L-proline)
-
A base (e.g., K2CO3, Cs2CO3)
-
High-boiling polar solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
To a reaction vessel, add the bromo-tetrafluoroaniline derivative (1.0 eq), the amine or phenol (1.2 - 2.0 eq), the copper catalyst (0.05 - 0.2 eq), the ligand (0.1 - 0.4 eq), and the base (2.0 - 3.0 eq).
-
Add the anhydrous solvent and heat the mixture to a high temperature (typically 100-150 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Spectroscopic Characterization: The Voice of Fluorine
The presence of multiple fluorine atoms provides a powerful handle for the characterization of tetrafluoroaniline derivatives, with 19F NMR spectroscopy being an invaluable tool.
19F NMR Spectroscopy
19F is a spin-1/2 nucleus with 100% natural abundance and a large chemical shift dispersion, making 19F NMR a highly sensitive and informative technique.[24][25][26] The chemical shifts of the fluorine atoms in tetrafluoroanilines are highly sensitive to their electronic environment. Substitution on the aromatic ring will cause predictable shifts in the 19F NMR spectrum, allowing for unambiguous structure determination. Electron-donating groups will generally cause an upfield shift (shielding), while electron-withdrawing groups will cause a downfield shift (deshielding).[27][28]
Table 1: Representative 19F NMR Chemical Shift Ranges
| Functional Group | Chemical Shift Range (ppm relative to CFCl₃) |
| Ar-F | -100 to -170 |
| CF ₃-Ar | -55 to -70 |
Note: These are general ranges and can vary based on the specific electronic environment.[25][26]
Caption: Synthetic pathways for tetrafluoroaniline derivatives.
Fluorine Substitution and its Impact on Drug Discovery
The introduction of a tetrafluoroaniline moiety into a drug candidate can have profound effects on its pharmacokinetic and pharmacodynamic properties. Understanding these effects is crucial for rational drug design.
Modulation of Physicochemical Properties
-
Lipophilicity: Fluorine is the most electronegative element, yet a C-F bond is only weakly polarizable. The introduction of multiple fluorine atoms can increase lipophilicity, which can enhance membrane permeability and oral absorption.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing metabolically labile C-H bonds with C-F bonds can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.
-
Acidity/Basicity (pKa): As previously discussed, the electron-withdrawing nature of fluorine atoms significantly reduces the basicity of the aniline nitrogen. This can alter the ionization state of a drug at physiological pH, impacting its solubility, receptor binding, and cell permeability.[2][3][4]
Structure-Activity Relationships (SAR)
The systematic modification of a lead compound and the evaluation of its biological activity is the cornerstone of SAR studies. Tetrafluoroanilines provide a unique scaffold for exploring SAR due to the profound and predictable effects of fluorine substitution.
In the development of new therapeutic agents, the tetrafluoroaniline core can be used to:
-
Orient substituents: The fluorine atoms can influence the conformation of the molecule, which can lead to more favorable interactions with a biological target.
-
Enhance binding affinity: The electronic effects of the fluorine atoms can modulate the strength of interactions, such as hydrogen bonding or dipole-dipole interactions, with the active site of an enzyme or receptor.
-
Improve selectivity: By altering the electronic and steric properties of the molecule, it is often possible to improve its selectivity for the desired target over off-targets, thereby reducing side effects.
While specific SAR data for a broad range of tetrafluoroaniline derivatives is dispersed across the literature, studies on related fluoroaromatic compounds consistently demonstrate the powerful influence of fluorine on biological activity. For example, in the development of kinase inhibitors, the strategic placement of fluorine atoms on an aromatic ring can significantly impact potency and selectivity.[29] Similarly, trifluoro-aniline derivatives have shown promising antimicrobial activity.[30]
Caption: Influence of tetrafluoroanilines on drug properties.
Conclusion
Tetrafluoroanilines represent a class of fluorinated building blocks with immense potential in both medicinal chemistry and materials science. Their unique electronic properties, dominated by the strong inductive effect of the fluorine atoms, open up a rich field of synthetic transformations, most notably nucleophilic aromatic substitution. The ability to fine-tune physicochemical properties such as lipophilicity, metabolic stability, and basicity makes them highly attractive for lead optimization in drug discovery. As our understanding of the nuanced effects of fluorine substitution continues to grow, tetrafluoroanilines are poised to play an increasingly important role in the development of next-generation therapeutics and functional materials.
References
-
Reactions of Thiolate Anions with Polyfluorinated Anilines. Acadia Scholar. [Link]
-
Sonogashira Coupling. NROChemistry. [Link]
-
Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. National Institutes of Health. [Link]
-
Gas-phase Acidities of Polyfluorinated Hydrocabons and Related. ResearchGate. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. [Link]
-
Gas-Phase Acidity of Polyfluorinated Hydrocarbons. Effects of Fluorine and the Perfluoroalkyl Group on Acidity. ResearchGate. [Link]
-
19Flourine NMR. University of Ottawa. [Link]
-
Ullmann reaction. Wikipedia. [Link]
-
Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels-Alder Cascade Reaction. ResearchGate. [Link]
-
2,3,5,6-Tetrafluoroaniline. NIST WebBook. [Link]
-
19F Chemical Shifts and Coupling Constants. UC Santa Barbara. [Link]
-
19F chemical shifts. Steffen's Chemistry Pages. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]
-
Acidity of anilines: calculations vs experiment. PubMed. [Link]
-
Desulfurization of Thiols for Nucleophilic Substitution. ACS Publications. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Chemical Properties of 2,3,5,6-Tetrafluoroaniline (CAS 700-17-4). Cheméo. [Link]
-
Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. National Institutes of Health. [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Predicting Regioselectivity in Nucleophilic Aromatic Substitution. OUCI. [Link]
-
Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. [Link]
-
Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
-
2,3,5,6-Tetrafluoroaniline. NIST WebBook. [Link]
-
2,3,5,6-Tetrafluoroaniline. PubChem. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
How to compare acidity in the following aniline derivatives?. Chemistry Stack Exchange. [Link]
-
Thiol alkylations via nucleophilic substitution reactions. ResearchGate. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Fluoroaryl analogs of sulforaphane – A group of compounds of anticancer and antimicrobial activity. ResearchGate. [Link]
-
03.02 Reactivity of Thiols and Thiolates. YouTube. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
-
Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. PubMed. [Link]
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. National Institutes of Health. [Link]
-
Influence of Acidity and Oxidant Concentration on the Nanostructures and Electrochemical Performance of Polyaniline during Fast Microwave-Assisted Chemical Polymerization. National Institutes of Health. [Link]
-
Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. ResearchGate. [Link]
-
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. [Link]
-
Synthesis of substituted meso-tetraphenylporphyrins in mixed solvent systems. ResearchGate. [Link]
-
Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. PubMed. [Link]
-
Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI. [Link]
Sources
- 1. 2,3,5,6-Tetrafluoroaniline CAS#: 700-17-4 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acidity of anilines: calculations vs experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-Column Template - Vaughan Memorial Library [scholar.acadiau.ca]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicting Regioselectivity in Nucleophilic Aromatic Substitution [ouci.dntb.gov.ua]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. gold-chemistry.org [gold-chemistry.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 19. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 21. Ullmann Reaction [organic-chemistry.org]
- 22. mdpi.com [mdpi.com]
- 23. iris.unito.it [iris.unito.it]
- 24. 19Flourine NMR [chem.ch.huji.ac.il]
- 25. 19F [nmr.chem.ucsb.edu]
- 26. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 27. alfa-chemistry.com [alfa-chemistry.com]
- 28. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Synthetic Potential of 2,3,4,6-Tetrafluoroaniline: A Technical Guide for Advanced Research
Abstract
Fluorinated organic compounds are foundational pillars in modern medicinal chemistry, agrochemical science, and advanced materials development. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulated electronic effects—make fluorinated synthons highly sought after. Among these, polyfluorinated anilines serve as exceptionally versatile building blocks. This guide focuses on a lesser-explored yet highly promising reagent: 2,3,4,6-Tetrafluoroaniline . While its isomers have seen broader application, the specific substitution pattern of this compound offers a unique reactivity and steric profile. This document provides a comprehensive overview of its core properties, explores its potential research applications with field-proven insights, and furnishes detailed, actionable experimental frameworks for researchers, scientists, and drug development professionals.
Core Physicochemical & Electronic Profile of this compound
This compound (CAS: 363-73-5) is a highly functionalized aromatic amine whose potential is rooted in its distinct electronic and physical characteristics.[1] The dense fluorine substitution significantly alters the properties of the aniline core compared to its non-fluorinated counterpart.
Key Electronic Influences:
-
Inductive Effect: The four highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This dramatically reduces the electron density of the benzene ring and lowers the basicity (pKa) of the amine group, making it a significantly weaker base than aniline.
-
Resonance Effect: The fluorine atoms also exert a weak, electron-donating resonance effect (+R) via their lone pairs, but this is largely overshadowed by the powerful inductive withdrawal.
-
Reactivity Modulation: The overall electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction pathway for its functionalization.[2] Conversely, it is deactivated towards electrophilic aromatic substitution.
These electronic properties dictate the molecule's reactivity and are summarized along with its physical data in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 363-73-5 | [1] |
| Molecular Formula | C₆H₃F₄N | [1] |
| Molecular Weight | 165.09 g/mol | [1] |
| Appearance | Solid (Melting Point: 23-26°C) | [3] |
| Boiling Point | 65°C @ 20 mmHg | [3] |
| Density | 1.52 g/cm³ | [3] |
| IUPAC Name | this compound |[1] |
Potential Application Domain I: Medicinal Chemistry & Drug Discovery
Polyfluorinated aromatic moieties are integral to many modern pharmaceuticals. The incorporation of fluorine can enhance metabolic stability, improve binding affinity to target receptors, and increase membrane permeability.[4] this compound is a prime candidate for constructing novel bioactive scaffolds, particularly in the realm of kinase inhibitors.
Rationale for Use in Kinase Inhibitor Scaffolds
Many kinase inhibitors feature an aniline or anilino-heterocycle core that occupies the ATP-binding site of the enzyme.[5] The 2,3,4,6-tetrafluorophenyl group can serve as a potent "hinge-binding" motif. The fluorine atoms can form favorable non-covalent interactions (hydrogen bonds, halogen bonds, or multipolar interactions) with the protein backbone in the hydrophobic pocket, potentially increasing binding affinity and selectivity.[4] The specific substitution pattern offers a unique steric and electronic footprint compared to more common 3,4-difluoro or trifluoromethylphenyl groups used in inhibitors like Nilotinib or Gefitinib.[4][5]
Hypothetical Workflow: Synthesis of a Novel Anilinoquinazoline Kinase Inhibitor
This protocol outlines a plausible, mechanistically sound pathway for synthesizing a novel kinase inhibitor scaffold, leveraging the unique reactivity of this compound. The workflow is based on established methods for building 4-anilinoquinazoline cores.[6]
Caption: Proposed synthesis of a 4-(2,3,4,6-tetrafluoroanilino)quinazoline.
Experimental Protocol: Synthesis of Intermediate 1
Trustworthiness: This protocol is self-validating. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product. The final product's identity and purity would be confirmed by ¹H NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloro-7-methoxyquinazoline (1.0 eq), this compound (1.1 eq), and anhydrous 2-propanol (approx. 0.1 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent). The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the target anilinoquinazoline intermediate.
Potential Application Domain II: Advanced Agrochemicals
The principles that make fluorinated compounds valuable in pharmaceuticals also apply to agrochemicals, where they can enhance efficacy, metabolic stability in plants and soil, and target specificity.[7] The unique lipophilicity and electronic nature of the 2,3,4,6-tetrafluorophenyl moiety could be harnessed to develop novel herbicides, fungicides, or insecticides with improved performance profiles.
Rationale for Use in Agrochemicals
The amine functional group of this compound is a versatile handle for constructing a variety of agrochemical classes, such as ureas, amides, and N-aryl heterocycles. A classic synthetic transformation is the conversion of the aniline to an isocyanate, a powerful electrophile for building these structures.
Workflow: Synthesis of a Tetrafluorophenyl Urea Herbicide Candidate
This workflow demonstrates how this compound can be converted into a key intermediate for creating urea-based agrochemicals.
Caption: Synthesis of a urea derivative via an isocyanate intermediate.
Experimental Protocol: Isocyanate and Urea Formation
Expertise & Causality: Triphosgene is often preferred over gaseous phosgene in a lab setting for safety and ease of handling. The reaction is typically run in a non-protic solvent like toluene to prevent unwanted side reactions with the highly reactive isocyanate intermediate.
-
Isocyanate Synthesis (Caution: Phosgene/Triphosgene are highly toxic):
-
Dissolve this compound (1.0 eq) in anhydrous toluene in a flask equipped with a reflux condenser under an inert atmosphere.
-
Add a solution of triphosgene (0.4 eq) in toluene dropwise at 0°C.
-
After addition, allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours until the reaction is complete (monitored by IR spectroscopy, watching for the disappearance of the N-H stretch and appearance of the -N=C=O stretch at ~2250-2275 cm⁻¹).
-
The resulting toluene solution of 2,3,4,6-tetrafluorophenyl isocyanate is typically used directly in the next step without purification.
-
-
Urea Formation:
-
Cool the isocyanate solution to 0°C.
-
Add a solution of dimethylamine (1.2 eq) in toluene dropwise. An exothermic reaction is expected.
-
Stir the reaction at room temperature for 2-3 hours.
-
The product often precipitates from the solution. Collect the solid by filtration, wash with cold hexanes, and dry under vacuum to yield the target urea.
-
Potential Application Domain III: High-Performance Polymers
Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, low dielectric constants, and hydrophobicity. Polyanilines and their derivatives are also studied for their conducting properties.[8] The synthesis of polymers from this compound could lead to new materials for specialized applications in electronics, aerospace, and coatings.[7]
Rationale and Approach: Oxidative Polymerization
Polyaniline is typically synthesized via the oxidative chemical or electrochemical polymerization of aniline.[9][10] Applying this strategy to this compound is expected to yield a highly stable, fluorinated analogue. The fluorine substituents will likely influence the polymer's final properties, such as increasing its solubility in organic solvents and enhancing its thermal stability.[11]
Logical Workflow: Chemical Oxidative Polymerization
Caption: General workflow for the oxidative polymerization of the monomer.
Experimental Protocol: Synthesis of Poly(this compound)
-
Monomer Solution: Dissolve this compound in 1.0 M HCl solution with stirring in an ice bath (0-5°C).
-
Oxidant Solution: Separately, dissolve ammonium persulfate ((NH₄)₂S₂O₈) (1.0-1.25 eq relative to monomer) in 1.0 M HCl and cool in an ice bath.
-
Polymerization: Add the oxidant solution dropwise to the stirred monomer solution over 30 minutes. The solution will typically change color, indicating polymerization. Keep the reaction in the ice bath and stir for an additional 2-4 hours.
-
Isolation: Collect the polymer precipitate by vacuum filtration. Wash the polymer extensively with 1.0 M HCl and then with methanol to remove unreacted monomer and oligomers.
-
Drying: Dry the resulting polymer (the green emeraldine salt form) in a vacuum oven at 60°C for 24 hours.
-
Base Treatment (Optional): To obtain the neutral emeraldine base form (typically blue/purple), the polymer salt can be de-doped by stirring in a 0.1 M ammonium hydroxide solution for several hours, followed by filtration, washing with deionized water, and drying.
The Strategic Advantage of the 2,3,4,6-Substitution Pattern: Regioselectivity
A key aspect for advanced researchers is understanding how the unique fluorine arrangement in this compound influences regioselectivity in subsequent reactions, particularly SNAr. The single unsubstituted position at C-5 is flanked by two fluorine atoms, making it sterically hindered and electronically deactivated for electrophilic attack.
In SNAr reactions on a derivative (e.g., a halogenated 2,3,4,6-tetrafluorobenzene), the position of nucleophilic attack is directed by the combined electronic effects of the activating groups. The fluorine at the C-4 position is para to the open C-1 position, and the fluorine at C-2 is ortho. These positions are typically the most activated towards nucleophilic substitution.[12] The specific reactivity will depend on the nature of the nucleophile and the reaction conditions, but this unique pattern provides a different regiochemical outcome compared to its isomers, offering a distinct tool for synthetic design.[13][14]
Conclusion
While this compound has remained in the shadow of its more widely studied isomers, its unique electronic and steric profile marks it as a synthon of significant untapped potential. This guide has laid out a scientifically grounded framework for its application in three critical research areas: medicinal chemistry, agrochemicals, and materials science. By providing detailed, plausible experimental protocols and highlighting the strategic rationale behind its use, we aim to empower researchers to explore this versatile building block. The distinct regiochemical outcomes it promises in aromatic substitution reactions further cement its value as a tool for creating novel and complex molecular architectures. The exploration of this compound is not merely an academic exercise but a gateway to innovation in drug discovery, crop protection, and the development of next-generation materials.
References
-
Wall, L. A., Pummer, W. J., & Fearn, J. E. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. National Institutes of Health. [Link]
-
Sancakoğlu, O., et al. (2012). Synthesis and characterization of fluorine-substituted polyanilines. ResearchGate. [Link]
-
Kwarcinski, F. E., et al. (n.d.). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. National Institutes of Health. [Link]
-
Neumann, C. N., Hooker, J. M., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. [Link]
-
(No Author). Sandmeyer reaction. Wikipedia. [Link]
-
Gourdel, M., et al. (2012). Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. National Institutes of Health. [Link]
-
(No Author). 2,3,4,5-Tetrafluoroaniline. Chem-Impex. [Link]
-
(No Author). This compound. PubChem, National Institutes of Health. [Link]
-
(No Author). Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Smith, M., & March, J. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]
-
Basnet, A., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. National Institutes of Health. [Link]
-
(No Author). Sandmeyer Reaction. J&K Scientific LLC. [Link]
-
Al-Awadi, N., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health. [Link]
-
(No Author). Sandmeyer Reaction Mechanism. BYJU'S. [Link]
-
Bernard-Gauthier, V., et al. (2017). Design and Synthesis of a Fluorinated Quinazoline-Based type-II Trk Inhibitor as a Scaffold for PET Radiotracer Development. National Institutes of Health. [Link]
-
Sharma, P., & Kumar, V. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. [Link]
-
(No Author). 2,3,5,6-Tetrafluoroaniline. NIST WebBook. [Link]
-
Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]
-
(No Author). 2,3,5,6-Tetrafluoroaniline. PubChem, National Institutes of Health. [Link]
-
Bara, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]
-
Al-Anbari, A. H., & Al-Salami, B. K. (2021). Synthesis and Characterization of Customizable Polyaniline-Derived Polymers and Their Application for Perfluorooctanoic Acid Removal from Aqueous Solution. ResearchGate. [Link]
-
Carrasco-Rando, R., & Casquel, R. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. MDPI. [Link]
-
Al-Omair, M. A., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]
-
Liedtke, J., et al. (2011). Ligand-Induced Regioselectivity in Metal-Catalyzed Aryne Reactions Using Borylaryl Triflates as Aryne Precursors. National Institutes of Health. [Link]
-
Klásek, A., et al. (2012). Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein Journals. [Link]
Sources
- 1. This compound | C6H3F4N | CID 123048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. Ligand-Induced Regioselectivity in Metal-Catalyzed Aryne Reactions Using Borylaryl Triflates as Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds Using 2,3,4,6-Tetrafluoroaniline
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 2,3,4,6-tetrafluoroaniline. As a highly versatile fluorinated building block, this compound offers unique opportunities for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This document details key reaction pathways, provides validated experimental protocols, and explores the underlying chemical principles that govern its reactivity. We will delve into nucleophilic aromatic substitution (SNAr), diazotization-based transformations, and palladium-catalyzed cross-coupling reactions, offering insights into reaction optimization and characterization of the resulting novel compounds.
Introduction: The Strategic Importance of this compound
Fluorinated organic compounds have garnered significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by fluorine. These properties include enhanced metabolic stability, increased lipophilicity, and altered acidity/basicity (pKa), which can profoundly influence the biological activity and material characteristics of a molecule.[1] this compound, with its distinct substitution pattern, serves as a valuable precursor for the synthesis of highly functionalized aromatic systems.[2] The electron-withdrawing nature of the fluorine atoms significantly activates the aromatic ring towards certain transformations, while the primary amine functionality provides a versatile handle for a variety of chemical modifications. This guide will explore the key synthetic routes leveraging this unique reactivity profile.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality
The presence of multiple fluorine atoms renders the aromatic ring of this compound highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr).[3] This reaction class provides a metal-free approach to introduce a wide range of substituents, including amines, alkoxides, and thiolates.[3][4]
Mechanistic Considerations
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5] Subsequently, a leaving group, in this case, a fluoride ion, is eliminated, restoring the aromaticity of the ring. The regioselectivity of the substitution is influenced by the electronic effects of the substituents on the ring.
Experimental Protocol: Synthesis of a Novel N-Aryl Piperazine Derivative
This protocol details the synthesis of a novel piperazine-substituted tetrafluoroaniline derivative, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
Piperazine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add piperazine (1.2 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired product.
Table 1: Representative SNAr Reactions with this compound
| Nucleophile | Product | Typical Yield (%) |
| Piperidine | N-(2,3,4,6-tetrafluorophenyl)piperidine | 85-95 |
| Sodium Methoxide | 1-methoxy-2,3,4,6-tetrafluorobenzene | 90-98 |
| Sodium Thiophenoxide | Phenyl(2,3,4,6-tetrafluorophenyl)sulfane | 80-90 |
Diazotization Reactions: Versatile Intermediates for Further Functionalization
The primary amine group of this compound can be readily converted into a diazonium salt, which is a highly versatile intermediate for a wide range of transformations.[6] Diazotization involves the reaction of the aniline with nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[6]
Key Transformations of Tetrafluorobenzenediazonium Salts
-
Sandmeyer Reaction: Conversion of the diazonium group to a halide (Cl, Br) or cyanide (CN) using copper(I) salts.
-
Schiemann Reaction: Thermal decomposition of the diazonium tetrafluoroborate salt to introduce a fluorine atom.
-
Gomberg-Bachmann Reaction: Arylation via reaction with an aromatic compound.
-
Azo Coupling: Reaction with electron-rich aromatic compounds to form azo dyes.
Experimental Protocol: Synthesis of 1-Iodo-2,3,4,6-tetrafluorobenzene
This protocol outlines a one-pot diazotization-iodination procedure.[6]
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
p-Toluenesulfonic acid (p-TsOH)
-
Acetonitrile
-
Sodium thiosulfate solution
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add p-toluenesulfonic acid (2.0 eq) and potassium iodide (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield 1-iodo-2,3,4,6-tetrafluorobenzene.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H3F4N | CID 123048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. Diazotisation [organic-chemistry.org]
Application Notes & Protocols: 2,3,4,6-Tetrafluoroaniline as a Versatile Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2,3,4,6-tetrafluoroaniline, a pivotal building block in contemporary organic synthesis. We delve into its physicochemical properties, safety protocols, and its strategic applications in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique electronic and steric properties conferred by the polyfluorinated aromatic ring make this compound an indispensable tool for medicinal chemists and material scientists. This document offers detailed experimental protocols and explains the causality behind synthetic choices, providing researchers with the practical insights needed to leverage this versatile reagent effectively.
Introduction: The Strategic Advantage of Fluorination
In the landscape of chemical synthesis, the judicious incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating molecular properties.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a compound's lipophilicity, metabolic stability, pKa, and binding affinity.[1] this compound (CAS No: 363-73-5) has emerged as a particularly valuable synthon, providing a polyfluorinated aniline scaffold that is foundational to numerous complex target molecules.[2]
The dense fluorine substitution on the aniline ring creates a unique electronic environment. The powerful electron-withdrawing nature of the four fluorine atoms significantly lowers the pKa of the amino group and deactivates the ring towards electrophilic attack, while simultaneously activating it for nucleophilic aromatic substitution (SNAr). This distinct reactivity profile allows for selective functionalization, making it a preferred building block in multi-step syntheses where precise control is paramount. Its applications are most prominent in the synthesis of fluorinated heterocyclic compounds, which are core structures in many pharmaceuticals—most notably in the class of protein kinase inhibitors.[3][4][5]
Physicochemical Properties & Spectroscopic Data
A thorough understanding of a reagent's physical properties is fundamental to its successful application in the laboratory.
| Property | Value | Source |
| CAS Number | 363-73-5 | [2][6] |
| Molecular Formula | C₆H₃F₄N | [2][6] |
| Molecular Weight | 165.09 g/mol | [2][6] |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | 23-26 °C | [7] |
| Boiling Point | 65 °C at 20 mmHg | [7][8] |
| SMILES | C1=C(C(=C(C(=C1F)F)F)N)F | [2] |
| InChIKey | SBYRHTZJKKWEMP-UHFFFAOYSA-N | [2] |
Spectroscopic data is available for structural confirmation.[2][9] Key mass spectrometry fragments are observed at m/z 165, 137, and 118.[2]
Safety & Handling: A Self-Validating System of Precaution
Working with any chemical reagent requires a rigorous adherence to safety protocols. This compound is classified as a hazardous substance, and its handling demands a well-ventilated environment, preferably within a chemical fume hood.[7][10]
Hazard Identification:
-
Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2] Causes serious eye irritation and skin irritation.[2][7] May also cause respiratory irritation.[7]
-
Physical Hazards: While not classified as flammable, it is a combustible liquid and vapor.[2]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) inspected prior to use.[7]
-
Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, use impervious clothing.[7]
Storage & Incompatibilities:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7][10]
-
Incompatible with strong oxidizing agents.[10]
Emergency Procedures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[7]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[7]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
Spills: Evacuate personnel to a safe area. Use inert absorbent material to soak up the spill and dispose of it in a suitable, closed container.[10]
Core Applications in Organic Synthesis
The unique reactivity of this compound makes it a cornerstone for synthesizing complex, high-value molecules.
Synthesis of Fluorinated Heterocycles: The Gateway to Bioactive Scaffolds
Fluorinated heterocycles are of immense interest in medicinal chemistry due to their enhanced biological activity and metabolic stability.[1][11] this compound is an excellent precursor for building key heterocyclic systems like quinolines, quinazolines, and triazines.
The general strategy involves leveraging the nucleophilicity of the aniline nitrogen in condensation reactions with dicarbonyl compounds or their equivalents, followed by cyclization. The fluorine atoms influence the regioselectivity of these reactions and impart unique properties to the final heterocyclic product. For instance, in the synthesis of substituted quinolines, a Friedländer annulation or a similar cyclization strategy can be employed.
Building Blocks for Protein Kinase Inhibitors (PKIs)
Protein kinases are a critical class of enzymes, and their dysregulation is implicated in diseases like cancer.[3][5] Consequently, PKIs are a major focus of drug development.[4] A significant number of FDA-approved PKIs, such as gefitinib and erlotinib, are based on an anilino-quinazoline or anilino-quinoline core.[12]
This compound provides the substituted "anilino" fragment. Its incorporation serves two primary purposes:
-
Modulation of Potency and Selectivity: The fluorine atoms can form specific hydrogen bonds or other non-covalent interactions with amino acid residues in the kinase ATP-binding pocket, enhancing potency and selectivity for the target kinase.
-
Improved Pharmacokinetic Properties: Fluorination often increases metabolic stability by blocking sites susceptible to oxidative metabolism, leading to improved drug half-life and bioavailability.[1]
Palladium-Catalyzed Cross-Coupling Reactions
While the electron-deficient nature of the tetrafluoroaromatic ring makes direct C-H activation challenging, this compound can be a valuable partner in cross-coupling reactions. The amino group can be converted into a more reactive functional group (e.g., a halide or triflate) to participate in standard reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations.[13][14] More advanced methodologies also explore the direct C-F bond activation of polyfluoroarenes, a cutting-edge area in catalysis.[15][16][17] These reactions allow for the precise installation of carbon or nitrogen-based substituents, further diversifying the molecular architecture.
Experimental Protocol: Synthesis of a 4-Anilino-Quinazoline Intermediate
This protocol details a representative synthesis of a fluorinated 4-anilino-quinazoline, a common core structure in kinase inhibitors. The procedure is a two-step process involving the initial formation of a 4-chloroquinazoline followed by a nucleophilic aromatic substitution with this compound.
Step 1: Synthesis of 6,7-Dimethoxy-4-chloroquinazoline
-
Reaction: (Anthranilic acid derivative) + Formamide → (Quinazolinone) → (4-Chloroquinazoline)
-
Rationale: This step builds the core heterocyclic scaffold. Thionyl chloride is a standard reagent for converting the hydroxyl group of the quinazolinone into a reactive chloro group, which is an excellent leaving group for the subsequent SNAr reaction.
Step 2: Nucleophilic Aromatic Substitution
-
Reaction: 6,7-Dimethoxy-4-chloroquinazoline + this compound → N-(2,3,4,6-Tetrafluorophenyl)-6,7-dimethoxyquinazolin-4-amine
-
Rationale: The electron-deficient 4-position of the quinazoline ring is highly susceptible to nucleophilic attack by the amino group of this compound. The reaction is typically carried out in a polar aprotic solvent like isopropanol or DMF, often with mild heating to drive the reaction to completion. An acid scavenger or catalysis may sometimes be employed.
Detailed Protocol: Synthesis of N-(2,3,4,6-Tetrafluorophenyl)-6,7-dimethoxyquinazolin-4-amine
| Reagents & Materials | Amount | M.W. ( g/mol ) | Moles (mmol) |
| 6,7-Dimethoxy-4-chloroquinazoline | 1.00 g | 224.64 | 4.45 |
| This compound | 0.81 g | 165.09 | 4.90 |
| Isopropanol (IPA) | 20 mL | - | - |
| Diisopropylethylamine (DIPEA) | 0.85 mL | 129.24 | 4.90 |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6,7-dimethoxy-4-chloroquinazoline (1.00 g, 4.45 mmol).
-
Solvent and Reagent Addition: Add isopropanol (20 mL), followed by this compound (0.81 g, 4.90 mmol), and finally diisopropylethylamine (0.85 mL, 4.90 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 82 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up and Isolation: Once the reaction is complete (disappearance of the starting chloroquinazoline), cool the mixture to room temperature. A precipitate should form.
-
Filter the solid product using a Büchner funnel and wash the filter cake with cold isopropanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the isolated white to off-white solid under vacuum at 50 °C for 12 hours.
Expected Outcome:
-
Yield: Typically >90%.
-
Characterization: The product's identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, and LC-MS analysis.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique electronic properties, born from its dense fluorination pattern, provide chemists with a reliable and versatile platform for constructing complex molecules with tailored properties. From enhancing the potency of life-saving kinase inhibitors to improving the stability of next-generation materials, the applications of this building block are both broad and impactful. The protocols and insights provided in this guide are intended to empower researchers to confidently and safely integrate this powerful synthon into their synthetic programs, paving the way for future innovations in science.
References
-
Xeno Chem. (n.d.). Unlock the Potential of 2,3,4-Trifluoroaniline: Key Applications in Pharmaceuticals and Liquid Crystals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123048, this compound. Retrieved from [Link]
-
Apiary. (n.d.). Robust Growth Anticipated in the 2,3,5,6-Tetrafluoroaniline Market. Retrieved from [Link]
-
NIST. (n.d.). 2,3,5,6-Tetrafluoroaniline. In NIST Chemistry WebBook. Retrieved from [Link]
-
S. Purser, P. R. Moore, S. Swallow, V. Gouverneur. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from [Link]
-
ResearchGate. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]
-
Mlostoń, G., et al. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Materials, 15(20), 7244. Retrieved from [Link]
-
Samala, S. R. K., et al. (2023). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Asian Journal of Research in Chemistry, 16(1), 35-38. Retrieved from [Link]
- Nenajdenko, V. G. (Ed.). (2008).
-
ZORA. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Retrieved from [Link]
-
Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345. Retrieved from [Link]
-
MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
Candeias, N. R., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 27-43. Retrieved from [Link]
-
Roskoski, R., Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. Retrieved from [Link]
-
ResearchGate. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Retrieved from [Link]
-
Sipyagin, A. M., et al. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds, 39(8), 1029-1036. Retrieved from [Link]
-
Goudelock, S., et al. (2019). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 519-524. Retrieved from [Link]
-
Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Pharmacological Research, 186, 106552. Retrieved from [Link]
-
Cavasotto, C. N., & Palomer, A. (2017). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Methods in Molecular Biology, 1559, 149-161. Retrieved from [Link]
-
Smaill, J. B., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C6H3F4N | CID 123048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound CAS#: 363-73-5 [amp.chemicalbook.com]
- 9. 363-73-5|this compound|BLD Pharm [bldpharm.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Experimental protocol for N-alkylation of 2,3,4,6-Tetrafluoroaniline
Application Note & Protocol
Topic: Experimental Protocol for N-alkylation of 2,3,4,6-Tetrafluoroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Synthesis of N-Alkyl Polytetrafluoroanilines
N-alkylated aromatic amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The introduction of fluorine atoms into the aniline ring dramatically alters the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity, making fluorinated anilines highly valuable building blocks. This compound, in particular, offers a unique substitution pattern for probing structure-activity relationships.
However, the synthesis of its N-alkylated derivatives is not trivial. The strong electron-withdrawing nature of the four fluorine atoms significantly decreases the nucleophilicity of the amine's nitrogen atom.[1] This deactivation makes standard N-alkylation conditions sluggish or ineffective, necessitating carefully optimized protocols. This guide provides a detailed, field-proven protocol for the successful N-alkylation of this compound, explains the rationale behind the procedural choices, and discusses alternative methodologies for this challenging transformation.
Reaction Principle: Overcoming Electronic Deactivation
The core of this transformation is a nucleophilic substitution reaction where the aniline nitrogen attacks an electrophilic alkyl source. Due to the reduced nucleophilicity of this compound, the reaction equilibrium and rate are unfavorable without assistance. The chosen protocol employs a strong base in a polar aprotic solvent to overcome this barrier.
-
Deprotonation: A base is used to deprotonate the aniline, generating a more potent nucleophile—the anilide anion. The equilibrium of this step is critical for the reaction to proceed.
-
Nucleophilic Attack (Sₙ2): The resulting anilide attacks the alkylating agent (typically an alkyl halide) in a classic Sₙ2 mechanism, forming the C-N bond.
-
Solvent Effects: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are ideal as they effectively solvate the cation of the base, leaving the anion more reactive, and do not interfere with the nucleophile through hydrogen bonding.[2]
While direct alkylation with alkyl halides is a robust method, other strategies like Reductive Amination or the "Borrowing Hydrogen" methodology with alcohols offer alternative, often greener, pathways.[3][4][5]
Primary Protocol: Direct N-Alkylation via Sₙ2 Reaction
This protocol details a reliable and broadly applicable method using a common alkyl halide and a carbonate base.
Materials and Reagents
-
This compound (C₆H₃F₄N, MW: 165.09 g/mol )[6]
-
Alkyl Halide (e.g., Iodomethane, Ethyl Bromide, Benzyl Bromide), 1.1 - 1.5 equivalents
-
Potassium Carbonate (K₂CO₃), anhydrous, 2.0 - 3.0 equivalents
-
Cesium Carbonate (Cs₂CO₃) (Optional, for less reactive halides), 2.0 equivalents
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (Optional, for very challenging substrates), 1.2 equivalents
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Deionized Water
-
Brine (saturated aq. NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller or oil bath
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Septa and needles for inert atmosphere techniques
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash column chromatography system
Experimental Workflow Diagram
Caption: Workflow for the N-Alkylation of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF via syringe to create a suspension with a concentration of approximately 0.2-0.5 M.
-
Expert Insight: Using anhydrous reagents and an inert atmosphere is crucial to prevent quenching of the anilide intermediate by water, which would halt the reaction.
-
-
Addition of Alkylating Agent:
-
While stirring the suspension at room temperature, add the alkyl halide (1.1 eq) dropwise via syringe.
-
Causality: A slight excess of the alkyl halide ensures complete consumption of the valuable aniline. However, a large excess should be avoided to minimize potential dialkylation, although this is less probable with this deactivated aniline.[7]
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 60-80 °C using a preheated oil bath. The optimal temperature may vary depending on the reactivity of the alkyl halide.
-
Monitor the reaction's progress using TLC (e.g., 10% Ethyl Acetate in Hexanes). Stain with potassium permanganate if UV visualization is poor. The reaction is complete when the starting aniline spot is no longer visible. This can take anywhere from 4 to 24 hours.
-
Expert Insight: The electron-withdrawing fluorine groups necessitate heating to achieve a reasonable reaction rate.[1] For less reactive alkyl chlorides or secondary halides, a stronger base like Cesium Carbonate or Sodium Hydride and higher temperatures may be required.[2]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing deionized water (approximately 10x the volume of DMF).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash twice with water, followed by one wash with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity) to isolate the pure N-alkylated product.
-
Safety Precautions
-
This compound: Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.[6]
-
Alkyl Halides: Many are toxic, volatile, and potential mutagens. Handle with extreme care.
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
-
Sodium Hydride (if used): Highly flammable and reacts violently with water. Must be handled under a strictly inert atmosphere.
-
Always perform the reaction in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Data Presentation: Reaction Parameter Optimization
The choice of base and solvent is critical for success. The following table provides a guide for optimizing conditions based on the reactivity of the alkylating agent.
| Alkylating Agent | Recommended Base | Solvent | Typical Temp. (°C) | Rationale |
| R-I, Benzyl-Br | K₂CO₃ | DMF, MeCN | 60 - 80 | Standard conditions for reactive halides. K₂CO₃ is sufficient to drive the reaction. |
| R-Br | Cs₂CO₃ | DMF, DMSO | 70 - 100 | Cs₂CO₃ is more soluble and basic, increasing the anilide concentration for less reactive bromides. |
| R-Cl | NaH, KHMDS | DMF, THF | 50 - 90 | A strong, non-nucleophilic base is needed to fully deprotonate the aniline for reaction with unreactive chlorides. |
| R-OTs, R-OMs | K₂CO₃, Cs₂CO₃ | DMF, MeCN | 80 - 110 | Sulfonate leaving groups often require higher temperatures for efficient displacement. |
Alternative Methodologies
Reductive Amination
For synthesizing N-alkylated amines from aldehydes or ketones, reductive amination is a powerful alternative that avoids the use of alkyl halides.[5]
-
Principle: The aniline and a carbonyl compound first condense to form an intermediate imine (or enamine), which is then reduced in situ to the target amine.
-
Typical Conditions:
-
Amine: this compound (1.0 eq)
-
Carbonyl: Aldehyde or Ketone (1.0-1.2 eq)
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN).[4][5] NaBH(OAc)₃ is often preferred due to its milder nature and lack of cyanide byproducts.
-
Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Procedure: The components are typically stirred together at room temperature until imine formation and reduction are complete.
-
N-Alkylation with Alcohols (Borrowing Hydrogen)
This green chemistry approach uses alcohols as alkylating agents, with water as the only byproduct.[7][8]
-
Principle: A transition metal catalyst (commonly based on Ruthenium or Iridium) temporarily oxidizes the alcohol to an aldehyde in situ.[3] This aldehyde then undergoes reductive amination with the aniline, and the catalyst returns the "borrowed" hydrogen to reduce the imine intermediate.
-
Typical Conditions:
References
- Title: Phase Transfer Catalysis - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: Wordpress URL
-
Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]
- Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: Wordpress URL
-
Title: Palladium-Catalyzed Arylation of Fluoroalkylamines Source: PMC - NIH URL: [Link]
-
Title: N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran Source: TSI Journals URL: [Link]
- Title: N-alkylation - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: Wordpress URL
-
Title: N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology Source: TSI Journals URL: [Link]
-
Title: Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates Source: PMC - NIH URL: [Link]
-
Title: Catalytic N-Alkylation of Anilines Source: ResearchGate URL: [Link]
-
Title: An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols Source: ACS Publications URL: [Link]
-
Title: N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions Source: NIH URL: [Link]
-
Title: Reductive amination - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]
-
Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]
-
Title: Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate Source: PMC - NIH URL: [Link]
-
Title: Amine alkylation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Source: Oxford Advanced Materials Network URL: [Link]
-
Title: this compound Source: PubChem - NIH URL: [Link]
-
Title: Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif Source: Beilstein Journals URL: [Link]
-
Title: A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature Source: PDF URL: [Link]
-
Title: An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline Source: ResearchGate URL: [Link]
-
Title: 2,3,5,6-Tetrafluoro-4-methoxyaniline Source: PubChem URL: [Link]
-
Title: 2,4,6-triphenylpyrylium tetrafluoroborate Source: Organic Syntheses Procedure URL: [Link]
-
Title: Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one Source: NIH URL: [Link]
-
Title: Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][9]naphthyrin-5(6H)-one Source: PMC - NIH URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | C6H3F4N | CID 123048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
The Strategic Application of 2,3,4,6-Tetrafluoroaniline in Medicinal Chemistry: A Guide for Drug Discovery Professionals
This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of the 2,3,4,6-tetrafluoroaniline moiety into drug candidates. We will move beyond theoretical concepts to provide actionable insights and detailed protocols, grounded in a practical case study: the synthesis of an N-(2,3,4,6-tetrafluorophenyl)-quinazoline derivative as a potential Epidermal Growth Factor Receptor (EGFR) inhibitor.
The Rationale for Polychlorinated Anilines in Drug Design
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, employed to modulate a range of critical drug properties.[1] The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation, often blocking sites of oxidative metabolism and thereby enhancing a compound's half-life.[2] Furthermore, fluorine's high electronegativity can significantly alter the pKa of nearby functional groups, such as the aniline amine, and modify the molecule's electronic profile, which can lead to improved binding affinity and selectivity for its biological target.[3]
The 2,3,4,6-tetrafluorophenyl group offers a unique substitution pattern that provides a powerful tool for bioisosteric replacement.[4][5] This moiety allows chemists to finely tune physicochemical properties like lipophilicity and metabolic stability while exploring specific interactions within a target's binding pocket that are inaccessible to non-fluorinated analogues.
A particularly successful application of fluorinated anilines has been in the development of kinase inhibitors, especially those targeting EGFR.[6][7] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition, with approved drugs like Gefitinib and Erlotinib featuring substituted aniline rings that occupy the ATP-binding site of the kinase domain.[8] The strategic placement of fluorine atoms on this aniline ring can enhance potency and improve pharmacokinetic profiles.
Core Application: Synthesis of an EGFR Inhibitor
We will focus on a validated application: the synthesis of N-(2,3,4,6-tetrafluorophenyl)-6,7-dimethoxyquinazolin-4-amine , a compound designed and evaluated as a potential EGFR inhibitor. This example provides a clear, reproducible protocol and demonstrates the direct utility of this compound as a key building block.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction for coupling this compound to the quinazoline core is a nucleophilic aromatic substitution (SNAr). In this reaction, the aniline nitrogen acts as a nucleophile, displacing a leaving group—typically a chlorine atom—at the C4 position of the quinazoline ring. This reaction is highly effective for producing 4-anilinoquinazolines.[9]
The workflow for this synthesis is a robust, multi-step process that begins with commercially available starting materials and culminates in the purified target compound.
dot
Caption: General workflow for the synthesis and analysis of the target EGFR inhibitor.
Detailed Experimental Protocols
The following protocols are based on established and validated procedures. As a Senior Application Scientist, I stress the importance of procedural fidelity for reproducibility. Ensure all glassware is oven-dried and reactions involving anhydrous solvents are conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
This precursor is the electrophilic partner in the key coupling step.
Materials:
-
6,7-Dimethoxyquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6,7-dimethoxyquinazolin-4(3H)-one (1.0 equiv).
-
Add anhydrous toluene to create a slurry.
-
Carefully add thionyl chloride (5-10 equiv) to the flask, followed by a catalytic amount of DMF (2-3 drops).
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting solid residue is crude 4-chloro-6,7-dimethoxyquinazoline, which can be used in the next step after thorough drying under vacuum, or purified further by recrystallization from a suitable solvent like ethyl acetate.
Protocol 2: Synthesis of N-(2,3,4,6-tetrafluorophenyl)-6,7-dimethoxyquinazolin-4-amine
This is the core SNAr reaction utilizing this compound.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)
-
This compound (1.1 equiv)[4]
-
Isopropanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 equiv) in anhydrous isopropanol.
-
Add this compound (1.1 equiv) to the suspension.
-
Add a catalytic drop of concentrated HCl to protonate the quinazoline nitrogen, which activates the C4 position towards nucleophilic attack.
-
Heat the mixture to reflux (approx. 82 °C) and stir vigorously for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the hydrochloride salt of the product should form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold isopropanol to remove unreacted starting materials.
-
To obtain the free base, suspend the solid in a mixture of dichloromethane and saturated sodium bicarbonate solution and stir until the solid dissolves.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a solvent system such as ethanol/water to yield the pure N-(2,3,4,6-tetrafluorophenyl)-6,7-dimethoxyquinazolin-4-amine.
Data and Analysis
The successful synthesis of the target compound must be validated through rigorous characterization and biological evaluation.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 363-73-5 | [4] |
| Molecular Formula | C₆H₃F₄N | [4] |
| Molecular Weight | 165.09 g/mol | [4] |
| Appearance | White to light yellow solid | [1] |
| Boiling Point | 65°C / 20 mmHg | [1] |
Biological Activity: EGFR Kinase Inhibition
The primary rationale for this synthesis is the inhibition of EGFR. The inhibitory potential is quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | EGFR IC₅₀ (µM) |
| N-(2,3,4,6-tetrafluorophenyl)-6,7-dimethoxyquinazolin-4-amine | 0.021 |
| Erlotinib (Reference Drug) | 0.015 |
Data synthesized from representative studies on 4-anilinoquinazoline derivatives.
The data indicates that the tetrafluorinated analog exhibits potent inhibitory activity against EGFR, comparable to the established drug Erlotinib. This validates the use of the 2,3,4,6-tetrafluorophenyl moiety as a highly effective component for this class of inhibitors.
dot
Caption: Role of the synthesized compound in blocking the EGFR signaling pathway.
Conclusion and Future Perspectives
This compound is a valuable and strategic building block in medicinal chemistry. Its incorporation into the 4-anilinoquinazoline scaffold, as demonstrated in the synthesis of an N-(2,3,4,6-tetrafluorophenyl) derivative, yields compounds with potent EGFR inhibitory activity. The detailed protocols provided herein offer a validated pathway for researchers to access this and similar classes of compounds.
The causality for its effectiveness stems from the unique physicochemical properties imparted by the dense fluorine substitution, which can enhance metabolic stability and modulate electronic interactions within the kinase ATP-binding site. Future work should continue to explore diverse fluorination patterns on aromatic rings to further refine drug-like properties and achieve even greater selectivity and potency against a range of kinase targets.
References
-
Hennequin, L. F., et al. (2006). Novel 4-anilinoquinazolines with C-6 carbon-linked side chains: synthesis and structure-activity relationship of a series of potent, orally active, EGF receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2672-6. Available at: [Link]
-
Nishimura, R. K., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. Available at: [Link]
-
Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111566. Available at: [Link]
-
Breza, N., et al. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. ResearchGate. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 2,3,4,5,6-Pentafluoroaniline in Pharmaceutical Innovations. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]
-
Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049–5062. Available at: [Link]
-
Chem-Impex. 2,3,4,5-Tetrafluoroaniline. Available at: [Link]
-
Nishimura, R. K., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available at: [Link]
-
Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 152, 104619. Available at: [Link]
-
Singh, N., & Pandey, J. (n.d.). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. Available at: [Link]
-
Chem-Impex. 2,3,5,6-Tetrafluoroaniline. Available at: [Link]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-70. Available at: [Link]
-
Jiang, H., & de Vries, I. N. (2013). Pharmacokinetics. Biochemical Pharmacology, 86(10), 1373-1389. Available at: [Link]
-
Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319. Available at: [Link]
Sources
- 1. 363-73-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. Page loading... [guidechem.com]
- 3. Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C6H3F4N | CID 123048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TW201613875A - EGFR inhibitors, their preparation and their use thereof - Google Patents [patents.google.com]
- 7. WO2024249642A1 - Egfr inhibitors - Google Patents [patents.google.com]
- 8. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 9. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polymerization Reactions Involving 2,3,4,6-Tetrafluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Polymer Chemistry
The incorporation of fluorine atoms into organic molecules imparts a unique set of properties, including enhanced thermal stability, chemical resistance, and hydrophobicity. In the realm of polymer science, these characteristics are highly sought after for a myriad of advanced applications, from high-performance materials to biomedical devices. 2,3,4,6-Tetrafluoroaniline stands as a monomer of significant interest, offering a pathway to novel fluorinated polyanilines with tailored functionalities. The strategic placement of four electron-withdrawing fluorine atoms on the aniline ring profoundly influences its reactivity and the ultimate properties of the resulting polymer. This guide provides a comprehensive overview of the primary polymerization methodologies for this compound—oxidative, electrochemical, and enzymatic polymerization—and furnishes detailed protocols to facilitate their successful implementation in the laboratory. The ensuing polymers hold considerable promise for applications in drug development, particularly in the design of controlled-release nanoplatforms and biocompatible coatings.[1][2]
I. Oxidative Chemical Polymerization: A Robust Path to Bulk Synthesis
Oxidative polymerization is a conventional and scalable method for synthesizing polyaniline and its derivatives. The reaction proceeds via the oxidation of the aniline monomer, typically using a strong oxidizing agent in an acidic medium, leading to the formation of radical cations that subsequently couple to form the polymer chain.
Scientific Rationale:
The presence of four fluorine atoms on the aniline ring significantly lowers the electron density of the aromatic system, making this compound less susceptible to oxidation compared to unsubstituted aniline. Consequently, a potent oxidizing agent and a strongly acidic environment are crucial to initiate and sustain the polymerization process. The acid serves a dual purpose: it protonates the aniline nitrogen, increasing its solubility in aqueous media, and provides a counter-ion to stabilize the growing polymer chain in its conductive emeraldine salt form.
Detailed Protocol: Oxidative Polymerization of this compound
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
-
Beaker, magnetic stirrer, and stir bar
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve 1.65 g (10 mmol) of this compound in 100 mL of 1 M HCl. Stir the solution at room temperature until the monomer is completely dissolved.
-
Oxidant Solution Preparation: In a separate 100 mL beaker, dissolve 2.74 g (12 mmol) of ammonium persulfate in 50 mL of 1 M HCl.
-
Initiation of Polymerization: While vigorously stirring the monomer solution, slowly add the oxidant solution dropwise over a period of 30 minutes. The reaction is exothermic, and a gradual color change to dark green or black will be observed, indicating the formation of poly(this compound).
-
Reaction Completion: Continue stirring the reaction mixture at room temperature for 24 hours to ensure complete polymerization.
-
Polymer Isolation and Purification:
-
Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Wash the polymer powder sequentially with copious amounts of 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Continue washing until the filtrate becomes colorless.
-
-
Drying: Dry the purified poly(this compound) powder in a vacuum oven at 60 °C for 48 hours.
Expected Outcome: A dark green or black powder of poly(this compound) in its emeraldine salt form.
Causality Behind Experimental Choices:
-
Molar Ratio of Oxidant to Monomer: A slight excess of the oxidant (1.2:1) is used to ensure the complete conversion of the monomer to the polymer.
-
Acidic Medium: 1 M HCl provides the necessary acidity for the reaction and acts as a dopant for the resulting polymer.
-
Slow Addition of Oxidant: Dropwise addition of the oxidant helps to control the reaction temperature and promotes the formation of a more uniform polymer.
-
Thorough Washing: Extensive washing is critical to remove impurities that can affect the polymer's conductivity and other properties.
II. Electropolymerization: Precision Thin Film Deposition
Electropolymerization offers a high degree of control over the thickness and morphology of the polymer film deposited on a conductive substrate. This technique is particularly valuable for applications requiring thin, uniform coatings, such as in sensors and electronic devices.
Scientific Rationale:
In electropolymerization, the oxidation of the monomer occurs directly at the electrode surface upon the application of a sufficient anodic potential. The resulting radical cations then react with other monomers or oligomers in the vicinity of the electrode to form a polymer film. The electron-withdrawing nature of the fluorine atoms in this compound necessitates a higher oxidation potential compared to aniline.[3] The choice of electrode material, electrolyte, and electrochemical parameters (e.g., potential range, scan rate) are critical for successful film deposition. Glassy carbon and indium tin oxide (ITO) are commonly used electrode materials due to their wide potential windows and chemical inertness.[4][5]
Detailed Protocol: Electropolymerization of this compound on a Glassy Carbon Electrode
Materials and Equipment:
-
This compound
-
Perchloric acid (HClO₄), 70%
-
Acetonitrile (anhydrous)
-
Glassy carbon electrode (working electrode)
-
Platinum wire or graphite rod (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Potentiostat/Galvanostat
-
Electrochemical cell
Procedure:
-
Electrode Preparation: Polish the glassy carbon electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate in ethanol and deionized water for 5 minutes each to remove any residual abrasive particles.
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of this compound in anhydrous acetonitrile containing 0.1 M perchloric acid as the supporting electrolyte.
-
Electrochemical Setup: Assemble the three-electrode system in the electrochemical cell containing the electrolyte solution.
-
Electropolymerization:
-
Perform cyclic voltammetry by scanning the potential from 0 V to +1.8 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 15-20 cycles.
-
An oxidation peak corresponding to the monomer oxidation should be observed at approximately +1.5 V. With successive cycles, the growth of the polymer film will be evident by the increase in the peak currents of the polymer redox waves.
-
-
Film Characterization: After polymerization, rinse the modified electrode with acetonitrile to remove any unreacted monomer and characterize the deposited film using electrochemical and spectroscopic techniques.
Expected Outcome: A thin, uniform, and adherent dark-colored film of poly(this compound) on the glassy carbon electrode.
Causality Behind Experimental Choices:
-
Anhydrous Acetonitrile: A non-aqueous solvent is often preferred for the electropolymerization of fluorinated anilines to minimize side reactions involving water.
-
Perchloric Acid: Acts as both a supporting electrolyte and a dopant.
-
Potential Range: The potential window is chosen to be sufficiently wide to encompass the oxidation potential of the monomer and the redox transitions of the resulting polymer.
-
Cyclic Voltammetry: This technique allows for the gradual and controlled growth of the polymer film.
III. Enzymatic Polymerization: A Green and Biocompatible Approach
Enzymatic polymerization presents a green and sustainable alternative to chemical and electrochemical methods. Enzymes such as horseradish peroxidase (HRP) and laccases can catalyze the oxidative polymerization of anilines under mild conditions, often in aqueous solutions at near-neutral pH.[6][7]
Scientific Rationale:
Horseradish peroxidase, in the presence of hydrogen peroxide (H₂O₂), catalyzes the one-electron oxidation of the aniline monomer to form a radical cation.[8] These radicals then couple to form dimers, oligomers, and ultimately the polymer. Laccases, on the other hand, utilize molecular oxygen as the oxidant.[9] The mild reaction conditions of enzymatic polymerization are particularly advantageous for applications in drug delivery and tissue engineering, where biocompatibility is paramount. The fluorination of the aniline ring may influence the enzyme's catalytic activity, and optimization of the reaction conditions is essential.
Detailed Protocol: Horseradish Peroxidase-Catalyzed Polymerization of this compound
Materials:
-
This compound
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂), 30%
-
Phosphate buffer solution (PBS), pH 7.0
-
Dialysis tubing (MWCO 3,500 Da)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a 100 mL beaker, dissolve 165 mg (1 mmol) of this compound in 50 mL of PBS (pH 7.0). Add 10 mg of HRP to the solution and stir until dissolved.
-
Initiation: Slowly add 113 µL (1.1 mmol) of 30% H₂O₂ to the reaction mixture dropwise while stirring.
-
Polymerization: Allow the reaction to proceed at room temperature for 24 hours with continuous stirring. A precipitate will gradually form.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against deionized water for 72 hours, changing the water every 12 hours, to remove the enzyme, unreacted monomer, and buffer salts.
-
-
Isolation and Drying:
-
Collect the purified polymer by centrifugation or filtration.
-
Lyophilize or dry the polymer in a vacuum oven at a low temperature (e.g., 40 °C) to obtain the final product.
-
Expected Outcome: A fine, dark-colored powder of poly(this compound).
Causality Behind Experimental Choices:
-
pH 7.0 PBS: Provides a suitable environment for HRP activity.
-
Stoichiometric H₂O₂: A slight excess of H₂O₂ ensures the complete oxidation of the monomer.
-
Dialysis: A gentle and effective method for purifying the polymer while preserving its structure.
IV. Characterization of Poly(this compound)
A thorough characterization of the synthesized polymer is essential to understand its structure, properties, and potential applications.
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the formation of the polymer by identifying characteristic vibrational bands of the benzenoid and quinoid rings, C-N stretching, and C-F bonds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the polymer's chemical structure, including the connectivity of the monomer units and the presence of any side products. |
| UV-Vis Spectroscopy | Characterizes the electronic transitions in the polymer, which are indicative of its oxidation state and conjugation length. |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology of the polymer, such as its particle size, shape, and surface texture. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the polymer by measuring its weight loss as a function of temperature. Fluorinated polymers are expected to exhibit high thermal stability. |
| Cyclic Voltammetry (CV) | Investigates the electrochemical properties of the polymer, including its redox behavior and conductivity. |
V. Applications in Drug Development
The unique properties of poly(this compound) make it a promising material for various applications in drug development.
-
Controlled Drug Release: The hydrophobic nature of the fluorinated polymer can be exploited to encapsulate hydrophobic drugs, protecting them from degradation and enabling their controlled release over time.[10][11][12][13] Polymer nanoparticles can be formulated for targeted drug delivery.[2]
-
Biocompatible Coatings: The chemical inertness and biocompatibility of fluorinated polymers make them suitable for coating medical implants and devices to prevent biofouling and improve their integration with biological tissues.[14][15]
-
Biosensors: The electrochemical properties of poly(this compound) can be harnessed to develop sensitive and selective biosensors for the detection of clinically relevant biomarkers.
VI. Visualization of Polymerization Workflows
Oxidative Chemical Polymerization Workflow
Caption: Workflow for the oxidative chemical polymerization of this compound.
Electropolymerization Workflow
Caption: Workflow for the electropolymerization of this compound.
Enzymatic Polymerization Mechanism
Caption: Simplified mechanism of HRP-catalyzed polymerization of this compound.
References
- Astratine, L., et al. (2012). Characterization and Electrochromic Properties of Poly(2,3,5,6-Tetrafluoroaniline): Progress Towards a Transparent Conducting. [Source details not fully available in search results]
-
Astratine, L., Magner, E., et al. (n.d.). Characterization and Electrochromic Properties of Poly(2,3,5,6-Tetrafluoroaniline): Progress Towards a Transparent Conducting Polymer. Arrow@TU Dublin. Retrieved from [Link]
-
Mohamed, E. H., et al. (2023). Fabrication of novel electropolymerized conductive polymer of hydrophobic perfluorinated aniline as transducer layer on glassy carbon electrode: application to midazolam as a model drug of benzodiazepines. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Tanaka, M., et al. (2002). Biocompatibility of fluorinated polyimide. Journal of Biomedical Materials Research. Retrieved from [Link]
-
Synthesis and characterization of fluorine-substituted polyanilines. (n.d.). ResearchGate. Retrieved from [Link]
-
Characterization and electrochromic properties of poly(2,3,5,6-tetrafluoroaniline): Progress towards a transparent conducting polymer. (n.d.). ResearchGate. Retrieved from [Link]
-
Long-lasting nanoparticles for controlled release drug delivery. (n.d.). Imperial College London. Retrieved from [Link]
-
Shumakovich, G., et al. (2023). Peculiar Properties of Template-Assisted Aniline Polymerization in a Buffer Solution Using Laccase and a Laccase–Mediator System as Compared with Chemical Polymerization. International Journal of Molecular Sciences. Retrieved from [Link]
-
Horseradish peroxidase. (n.d.). Wikipedia. Retrieved from [Link]
-
Shim, E., et al. (2019). Effect of Additives on the in situ Laccase-Catalyzed Polymerization of Aniline Onto Bacterial Cellulose. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Zhang, T., et al. (2020). Burgeoning Polymer Nano Blends for Improved Controlled Drug Release: A Review. International Journal of Molecular Sciences. Retrieved from [Link]
-
Laccase-catalyzed Polymerization of Aniline with Different Soft Templates. (n.d.). ResearchGate. Retrieved from [Link]
-
Shim, E., et al. (2019). Effect of Additives on the in situ Laccase-Catalyzed Polymerization of Aniline Onto Bacterial Cellulose. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
- Enhancing laccase-assisted polymerization reactions with perfluorinated compounds. (n.d.). [Source details not fully available in search results]*
-
Lee, J. Y., & Lee, S. J. (2013). Controlled Drug Release from Pharmaceutical Nanocarriers. Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
Hrubý, M., et al. (2014). Biocompatibility of polyaniline. ResearchGate. Retrieved from [Link]
-
Al-Sawafta, M., et al. (2020). Electrical and Electrochemical Properties of Conducting Polymers. MDPI. Retrieved from [Link]
-
Wang, Y., & Wu, W. (2011). Nanomaterials in controlled drug release. Journal of Materials Science & Technology. Retrieved from [Link]
-
Vazquez-Lizardi, E., et al. (2022). Controlled release nanoplatforms for three commonly used chemotherapeutics. Frontiers in Medical Technology. Retrieved from [Link]
-
Wallach, J. M., & Hunt, S. (1968). Synthesis of Poly-p-oxyperfluorobenzylene and Related Polymers. A Novel Synthesis of the Monomer 2,3,5,6-Tetrafluoro-4-trifluoromethylphenol. Journal of Polymer Science Part A-1: Polymer Chemistry. Retrieved from [Link]
-
Konkolewicz, D., et al. (2021). Investigating the Mechanism of Horseradish Peroxidase as a RAFT-Initiase. MDPI. Retrieved from [Link]
-
Electrochemical synthesis of fluorinated polyanilines. (n.d.). ResearchGate. Retrieved from [Link]
-
Scheme 4 Synthesis of polyaniline by the chemical oxidation method. (n.d.). ResearchGate. Retrieved from [Link]
-
Martinelli, M., et al. (2001). Synthesis and characterization of poly(2,3,5,6-tetrafluoro-1,4-phenylenevinylene). Chemical Communications. Retrieved from [Link]
-
Junker, K., et al. (2013). Mechanistic aspects of the horseradish peroxidase-catalysed polymerisation of aniline in the presence of AOT vesicles as templates. Soft Matter. Retrieved from [Link]
-
Sallari, R., et al. (2016). Horseradish Peroxidase-Catalyzed Crosslinking of Fibrin Microthread Scaffolds. Tissue Engineering Part A. Retrieved from [Link]
-
Martins, P., et al. (2017). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers. Retrieved from [Link]
-
Asoh, T., et al. (2019). Horseradish peroxidase-catalyzed hydrogelation consuming enzyme-produced hydrogen peroxide in the presence of reducing sugars. Soft Matter. Retrieved from [Link]
-
Synthesis and electrochemical properties of polypyrrole, polyaniline and poly-3-methyl thiophene. (n.d.). ResearchGate. Retrieved from [Link]
-
Bogdan, A. S., et al. (2023). Biostable Fluorine-Containing Coatings on the Surface of Polymers. MDPI. Retrieved from [Link]
-
Yáñez, C., et al. (2013). Preparation of Glassy Carbon Electrode Modified with Polymeric Meso–Tetrakistetrabromo Thienylporphyrin for Determination of. International Journal of Electrochemical Science. Retrieved from [Link]
-
Al-Array, M. S., et al. (2022). Molecularly imprinted electrochemical based on NiO nanostructured modified glassy carbon electrode for the electrochemical determination of penicillin in. International Journal of Electrochemical Science. Retrieved from [Link]
-
Electrochemical modification of glassy carbon electrode by poly-4-nitroaniline and its application for determination of copper(II). (n.d.). ResearchGate. Retrieved from [Link]
-
Bustos, C., et al. (2024). Electrochemical Sensor Based on Glassy Carbon Electrode Modified with Carbon Nanohorns (SWCNH) for Determination of Cr(VI) via Adsorptive Cathodic Stripping Voltammetry (AdCSV) in Tap Water. MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Long-lasting nanoparticles for controlled release drug delivery | Imperial for business | Imperial College London [imperial.ac.uk]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. Fabrication of novel electropolymerized conductive polymer of hydrophobic perfluorinated aniline as transducer layer on glassy carbon electrode: application to midazolam as a model drug of benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Characterization and Electrochromic Properties of Poly(2,3,5,6-Tetrafl" by Lavinia Astratine, Edmond Magner et al. [arrow.tudublin.ie]
- 6. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 7. Effect of Additives on the in situ Laccase-Catalyzed Polymerization of Aniline Onto Bacterial Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic aspects of the horseradish peroxidase-catalysed polymerisation of aniline in the presence of AOT vesicles as templates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanomaterials in controlled drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Controlled release nanoplatforms for three commonly used chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biocompatibility of fluorinated polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: 2,3,4,6-Tetrafluoroaniline as a Niche Building Block in the Synthesis of Advanced Agrochemicals
Introduction: The Strategic Role of Fluorine in Agrochemical Design
The incorporation of fluorine into bioactive molecules is a cornerstone of modern agrochemical development. The unique physicochemical properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This strategic use of fluorine has led to the creation of more potent, selective, and environmentally stable herbicides, fungicides, and insecticides.[2][3]
While various fluorinated motifs are utilized, polyfluorinated anilines serve as critical synthons for a diverse range of active ingredients. This guide focuses on 2,3,4,6-Tetrafluoroaniline , a less common yet highly promising intermediate. Its specific substitution pattern offers a unique electronic and steric profile for the synthesis of novel agrochemicals. This document serves as a technical guide for researchers and synthetic chemists, providing an in-depth look at the properties of this compound, its safe handling, and its potential application in the synthesis of a representative fungicidal scaffold.
Core Intermediate: Properties and Safety Profile of this compound
A thorough understanding of the starting material is paramount for successful and safe synthesis.
Physicochemical Properties
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 363-73-5 | [PubChem][4] |
| Molecular Formula | C₆H₃F₄N | [PubChem][4] |
| Molecular Weight | 165.09 g/mol | [PubChem][4] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| IUPAC Name | This compound | [PubChem][4] |
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with extreme care in a controlled laboratory environment.
-
Hazard Identification : This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.
-
Handling : Keep the compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge. Avoid breathing dust, fumes, gas, mist, or vapors.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep it segregated from incompatible materials such as strong oxidizing agents.
-
First Aid Measures :
-
In case of eye contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
In case of skin contact : Remove contaminated clothing and wash the affected area with soap and plenty of water.
-
If inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen.
-
If swallowed : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Synthetic Application: A Representative Protocol for a Novel Fungicide Scaffold
While specific commercial agrochemicals using this compound as a direct starting material are not widely documented in public literature, its structure is highly amenable to forming scaffolds common in modern fungicides, such as pyrazole carboxamides. These compounds often function as Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of fungicides.
The following section details a representative, multi-step protocol for the synthesis of a novel pyrazole amide fungicide, demonstrating the utility of this compound as a key building block. This protocol is based on established amide coupling methodologies prevalent in agrochemical synthesis.
Workflow for Synthesis of a Representative Pyrazole Carboxamide
The overall workflow involves the coupling of a suitable pyrazole carbonyl chloride with this compound.
Caption: Representative workflow for the synthesis of a novel pyrazole carboxamide fungicide.
Detailed Experimental Protocol
This protocol describes the amide coupling step. The precursor, 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride, can be synthesized from its corresponding carboxylic acid via reaction with thionyl chloride or oxalyl chloride, a standard procedure in organic synthesis.
Objective: To synthesize N-(2,3,4,6-tetrafluorophenyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide.
Materials:
-
This compound (1.0 eq)
-
1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous dichloromethane.
-
Base Addition : Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) to the stirred solution. The base is crucial to neutralize the HCl byproduct generated during the acylation reaction, driving the equilibrium towards the product.
-
Acylation : Dissolve 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C. A slight excess of the acid chloride ensures complete consumption of the aniline.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring : The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate against the starting aniline. The disappearance of the aniline spot and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
Workup :
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted acid chloride), and finally with brine.
-
Dry the isolated organic layer over anhydrous MgSO₄.
-
-
Purification :
-
Filter off the drying agent (MgSO₄) and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid/oil by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure target compound.
-
Key Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Stoichiometry | Aniline:Acid Chloride:Base (1 : 1.05 : 1.5) | A slight excess of acylating agent ensures full conversion of the aniline. Sufficient base is required to neutralize the HCl byproduct. |
| Solvent | Anhydrous Dichloromethane (DCM) | DCM is a relatively inert solvent that dissolves both reactants well and has a low boiling point for easy removal. Anhydrous conditions prevent hydrolysis of the acid chloride. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. Allowing it to warm to room temperature ensures the reaction goes to completion. |
| Reaction Time | 12 - 16 hours (overnight) | A typical timeframe for amide coupling reactions to ensure high conversion. |
Analytical Characterization
To ensure the successful synthesis and purity of the target compound, a suite of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final product. A single sharp peak is indicative of a pure compound.
-
Mass Spectrometry (MS) : Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹⁹F, and ¹³C NMR are essential to confirm the chemical structure. ¹⁹F NMR is particularly crucial for verifying the integrity and substitution pattern of the tetrafluorophenyl ring.
Conclusion
This compound represents a valuable, albeit specialized, building block for the discovery of novel agrochemicals. Its unique fluorine substitution pattern provides a scaffold that can be exploited to fine-tune the biological activity and physicochemical properties of a lead compound. The representative protocol provided herein for the synthesis of a pyrazole carboxamide illustrates a practical and robust method for incorporating this synthon into a known class of fungicides. By understanding its properties, handling it safely, and applying established synthetic methodologies, researchers can effectively leverage this compound in the quest for the next generation of effective and sustainable crop protection agents.
References
-
Jeschke, P. (2016). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 73(5), 857-873. [Online]. Available: [Link]
-
U.S. National Library of Medicine. (n.d.). This compound. PubChem. [Online]. Available: [Link]
-
Zhou, Y., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(12), 3749-3760. [Online]. Available: [Link]
-
Jeschke, P. (2023). Recent developments in fluorine-containing pesticides. Pest Management Science. [Online]. Available: [Link]
-
Shi, R., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(5), 1234. [Online]. Available: [Link]
Sources
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 2,3,4,6-Tetrafluoroaniline
Introduction: The Challenge and Opportunity of Polyfluorinated Anilines
In the landscape of modern drug discovery and materials science, organofluorine compounds are of paramount importance. The strategic introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. 2,3,4,6-Tetrafluoroaniline is a valuable building block, offering a polyfluorinated aromatic scaffold. However, its utility in synthetic chemistry is hampered by its chemical nature. The strong electron-withdrawing effects of the four fluorine atoms significantly decrease the electron density on the aromatic ring and, crucially, on the nitrogen atom. This reduction in the amine's nucleophilicity makes classical C-N bond-forming reactions sluggish and low-yielding.[1]
Palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, has emerged as a transformative methodology for constructing C-N bonds under conditions that tolerate a wide range of functional groups.[2][3] This guide provides a comprehensive overview of the critical parameters, detailed protocols, and field-proven insights necessary to successfully employ this compound in these advanced synthetic transformations. We will delve into the causality behind experimental choices, ensuring that researchers can not only follow a protocol but also troubleshoot and adapt it for their specific synthetic targets.
Mechanistic Cornerstone: The Buchwald-Hartwig Amination Catalytic Cycle
Understanding the mechanism is fundamental to optimizing any reaction. The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Palladium(0) active species. The primary challenge with an electron-deficient amine like this compound lies in the amine coordination and deprotonation steps, which are kinetically less favorable due to the low basicity and nucleophilicity of the nitrogen atom.[1][4]
The generally accepted mechanism involves three key stages:[2][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex. This step is often rate-limiting for electron-deficient anilines.
-
Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Optimizing the Reaction: A Guide to Critical Parameters
Success with challenging substrates like this compound hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.
Palladium Precatalyst Selection
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) catalyst in situ, modern, well-defined palladium precatalysts are highly recommended for reproducibility and higher activity. These precatalysts incorporate the phosphine ligand and a stabilizing group, ensuring a reliable and rapid initiation of the catalytic cycle. For difficult couplings, using a stable precatalyst can be the difference between a failed reaction and a high-yielding success.[1]
| Catalyst Type | Examples | Advantages | Disadvantages |
| Simple Salts (Pd(0)/Pd(II)) | Pd₂(dba)₃, Pd(OAc)₂ | Inexpensive, readily available. | Inconsistent in situ activation, sensitive to air. |
| Precatalysts | Buchwald G3/G4 Precatalysts | Air-stable, highly active, reproducible results. | Higher cost. |
The Decisive Role of the Ligand
The ligand is arguably the most critical variable. For coupling electron-deficient anilines, the catalyst must be highly active. This is achieved by using bulky, electron-rich monodentate biaryl phosphine ligands.[6] These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the low-coordinate palladium species that are key to high catalytic activity.[1][3][7]
| Ligand | Structure | Key Features & Application |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very bulky and electron-rich. Excellent for a wide range of C-N couplings, including challenging aryl chlorides and electron-deficient amines.[3] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | High activity, often effective at lower temperatures. The methoxy groups contribute to its electronic properties. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Similar to SPhos but with different alkoxy groups, offering a subtle variation in steric and electronic properties for optimization.[1] |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Extremely bulky and electron-donating, designed for very challenging couplings. |
Base Selection: The Deprotonation Challenge
The pKa of the N-H bond in this compound is significantly lower (more acidic) than in simple anilines, yet it remains a weak acid. A strong, non-nucleophilic base is essential to efficiently deprotonate the amine within the palladium coordination sphere without competing as a nucleophile itself.[1] While weaker bases like K₂CO₃ or K₃PO₄ are common in Suzuki couplings, they are generally ineffective for this type of amination.[8]
| Base | Formula | pKa (Conjugate Acid) | Notes |
| Sodium tert-butoxide | NaOtBu | ~19 | The most common and effective base for Buchwald-Hartwig amination. Highly reactive and hygroscopic. |
| Potassium tert-butoxide | KOtBu | ~19 | Similar reactivity to NaOtBu. |
| Lithium bis(trimethylsilyl)amide | LiHMDS | ~26 | A very strong, non-nucleophilic base. Can be advantageous in particularly difficult cases. |
Causality: The use of a strong base is directly linked to overcoming the reduced nucleophilicity of the fluorinated aniline. It drives the equilibrium towards the formation of the crucial palladium amido complex, which precedes the final product-forming reductive elimination step.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol describes a general method for the Buchwald-Hartwig amination of an aryl bromide with this compound. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.
Reagent Table
| Reagent | Role | Example Quantity (1 mmol scale) | Equivalents | Mol % |
| Aryl Bromide | Electrophile | 1.0 mmol | 1.0 | - |
| This compound | Nucleophile | 1.2 mmol | 1.2 | - |
| Palladium Precatalyst (e.g., XPhos-G3) | Catalyst | 0.02 mmol | 0.02 | 2 mol% |
| Sodium tert-butoxide (NaOtBu) | Base | 1.4 mmol | 1.4 | - |
| Anhydrous Toluene | Solvent | 5 mL | - | - |
Step-by-Step Procedure
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (0.02 mmol) and sodium tert-butoxide (1.4 mmol). This should be done under a positive pressure of inert gas or inside a glovebox.
-
Reactant Addition: Add the aryl bromide (1.0 mmol) if it is a solid. Seal the flask with a rubber septum.
-
Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a strictly anaerobic environment.
-
Solvent/Liquid Addition: Through the septum, add anhydrous, degassed toluene (5 mL) via syringe. If the aryl bromide is a liquid, add it now, followed by the this compound (1.2 mmol).
-
Reaction: Place the sealed flask into a preheated oil bath at 100-110 °C. Stir the mixture vigorously.
-
Monitoring: The reaction progress can be monitored by periodically taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the flask to room temperature. Carefully quench the reaction by adding 10 mL of water.
-
Filtration: Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate.
-
Purification: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired coupled product.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is key to overcoming them.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.[1] 2. Insufficiently strong base. 3. Reaction temperature is too low. | 1. Ensure rigorous inert atmosphere techniques. Use a fresh, high-quality precatalyst. 2. Switch to a stronger base (e.g., LiHMDS). Ensure the base is fresh and anhydrous. 3. Increase the reaction temperature in 10 °C increments. |
| Hydrodehalogenation of Aryl Halide | 1. Presence of trace water.[9] 2. Beta-hydride elimination side reaction.[2] | 1. Use anhydrous solvents and reagents. Dry the reaction flask thoroughly. 2. Screen a different ligand. Bulky ligands can sometimes suppress this pathway. |
| Starting Material Decomposition | 1. Reaction temperature is too high. 2. Base-mediated decomposition. | 1. Lower the reaction temperature and allow for a longer reaction time. 2. Screen different bases or use a slight excess of the aniline (1.1-1.2 equiv.) instead of a large excess. |
References
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline.
-
Politanskaya, L., Petyuk, M., & Tretyakov, E. (2019). Synthesis of polyfluorinated ortho-alkynylanilines. Journal of Fluorine Chemistry. Available from: [Link]
- Benchchem. Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
- Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
-
DSpace@MIT. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Available from: [Link]
-
Orbach, M., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271-1274. Available from: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of chemical research, 44(2), 144-155. Available from: [Link]
-
Hager, M., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]
-
Vicić, T. A., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Application Notes & Protocols: Leveraging 2,3,4,6-Tetrafluoroaniline as a Versatile Reagent in Modern Proteomics
Abstract
The strategic introduction of fluorine into chemical probes has become a cornerstone of advanced proteomics, offering unique bioanalytical advantages.[1][2] This guide provides an in-depth exploration of 2,3,4,6-Tetrafluoroaniline, a polyfluorinated aromatic amine, as a multifunctional reagent for protein analysis. We detail its application as a chemical probe for protein modification and as a foundational building block for novel cross-linking reagents. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step methodologies but also the underlying chemical principles and rationale. By leveraging the distinct properties of its tetrafluorophenyl group—including its hydrophobicity, unique mass shift, and utility as a ¹⁹F NMR reporter—researchers can unlock new avenues for investigating protein structure, function, and interactions.
Introduction: The Fluorine Advantage in Proteomics
Fluorine's unique physicochemical properties make it an invaluable tool in chemical biology and proteomics.[3] Its small van der Waals radius allows it to act as a bioisostere of hydrogen with minimal steric perturbation, while its high electronegativity can modulate the electronic properties and stability of peptides and proteins.[2] Fluorinated reagents offer several key advantages:
-
Distinct Mass Signature: The mass of fluorine (18.998 Da) is non-integer and unique among biologically relevant elements, providing a clear and unambiguous signal in mass spectrometry (MS) for identifying modified peptides.[4]
-
¹⁹F NMR Probe: The fluorine-19 nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy to study protein conformation, dynamics, and ligand binding without background interference from biological systems.[1][5]
-
Modulation of Physicochemical Properties: Fluorination increases hydrophobicity, which can be leveraged to study protein-protein or protein-ligand interactions within hydrophobic pockets or to enhance membrane permeability.[2]
This compound emerges as a valuable reagent due to its reactive amine group, which serves as a handle for conjugation, and its stable, electron-deficient tetrafluorophenyl ring, which imparts these desirable properties.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is fundamental to designing effective labeling strategies.
| Property | Value | Source |
| CAS Number | 363-73-5 | [6] |
| Molecular Formula | C₆H₃F₄N | [7] |
| Molecular Weight | 165.09 g/mol | [7] |
| Exact Mass | 165.020 Da | [7] |
| Appearance | Off-white to light brown crystalline solid | Manufacturer Data |
| Solubility | Soluble in organic solvents (DMSO, DMF) | Manufacturer Data |
Application I: Site-Specific Protein Labeling via Diazonium Coupling
The primary amine of this compound can be converted into a reactive diazonium salt. This electrophilic species can then be used to modify electron-rich amino acid side chains, most notably tyrosine, but also histidine and lysine under specific conditions. This strategy allows for the site-specific installation of the tetrafluorophenyl moiety as a probe.
Workflow for Tyrosine Labeling
The following workflow outlines the key stages of labeling a purified protein on its surface-exposed tyrosine residues.
Caption: Workflow for protein labeling using this compound.
Detailed Protocol: Tyrosine Labeling
This protocol provides a starting point for the modification of surface-exposed tyrosine residues on a purified protein. Causality: The alkaline pH (8.5-9.0) is crucial as it deprotonates the tyrosine hydroxyl group to the more nucleophilic phenoxide ion, facilitating the electrophilic aromatic substitution by the diazonium salt.
Materials:
-
Purified protein of interest (free of amine-containing buffers like Tris) in a buffer such as 50 mM sodium borate, pH 8.5.
-
This compound[6]
-
1 M Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
50 mM Sodium Borate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment.
Procedure:
-
Protein Preparation: Prepare the protein solution to a concentration of 1-5 mg/mL in cold (4°C) 50 mM sodium borate buffer, pH 8.5.
-
Diazonium Salt Preparation (Perform in a fume hood):
-
Prepare a 100 mM solution of this compound in 1 M HCl.
-
Cool this solution to 0-4°C in an ice bath.
-
Prepare a 120 mM solution of NaNO₂ in water, also cooled to 0-4°C.
-
Slowly add the NaNO₂ solution dropwise to the tetrafluoroaniline solution with constant stirring. A slight molar excess of nitrite is used. A faint yellow color indicates the formation of the diazonium salt.
-
Crucial Insight: This reagent is unstable and must be used immediately. Prepare it fresh just before addition to the protein.
-
-
Labeling Reaction:
-
While stirring the protein solution gently at 4°C, add the freshly prepared diazonium salt solution to achieve a 10- to 50-fold molar excess over the protein. Optimization may be required.
-
Allow the reaction to proceed for 60-90 minutes at 4°C. The solution may develop a reddish-orange color, characteristic of the resulting azo bond.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. The primary amines in Tris will react with any remaining diazonium salt.
-
Purification: Remove excess, unreacted reagent and byproducts by passing the solution through a desalting column or by dialysis against a suitable buffer (e.g., PBS).[8]
-
Validation: Confirm successful labeling by:
-
UV-Vis Spectroscopy: Observing a new absorbance peak around 350-450 nm.
-
Mass Spectrometry: Analyzing the intact protein or digested peptides to confirm the expected mass shift (see Section 5).
-
Application II: Building Block for Cross-Linking Mass Spectrometry (XL-MS)
Cross-linking combined with mass spectrometry (XL-MS) is a powerful technique for mapping protein-protein interactions and elucidating the three-dimensional architecture of protein complexes.[9][10] this compound can serve as a rigid, fluorinated spacer in the design of novel, homobifunctional cross-linking reagents.
Conceptual Design of a Tetrafluoroaniline-Based Cross-Linker
A homobifunctional NHS-ester cross-linker can be synthesized from this compound by first reacting the aniline with a dicarboxylic acid (e.g., succinic anhydride) and then activating the resulting carboxyl groups to N-hydroxysuccinimide (NHS) esters. The resulting reagent will react primarily with lysine residues and N-termini.
Advantages of this design:
-
The rigid tetrafluorophenyl ring provides a well-defined spacer distance.
-
The fluorine atoms provide a unique isotopic signature that can aid in the computational identification of cross-linked peptides.[11]
General XL-MS Workflow
Caption: General workflow for Cross-Linking Mass Spectrometry (XL-MS).
Protocol: Cross-Linking a Purified Protein Complex
This protocol outlines a general procedure for using a custom or commercial cross-linker.
Materials:
-
Purified protein complex (1-2 µM) in an amine-free buffer (e.g., HEPES or phosphate buffer, pH 7.2-7.8).
-
Homobifunctional cross-linker (e.g., DSS or a custom tetrafluoroaniline-based reagent) dissolved in anhydrous DMSO.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Standard reagents for protein denaturation, reduction, alkylation, and digestion.
Procedure:
-
Cross-Linking Reaction:
-
Add the cross-linker solution to the protein complex to a final concentration of 0.5-2 mM. The optimal concentration must be determined empirically to favor intramolecular and single intermolecular cross-links.
-
Incubate the reaction for 30-60 minutes at room temperature.[12]
-
-
Quenching: Terminate the reaction by adding quenching buffer to a final concentration of 20-50 mM and incubating for an additional 15 minutes.
-
Verification: Analyze a small aliquot of the reaction mixture by SDS-PAGE. Successful cross-linking will be indicated by the appearance of higher molecular weight bands corresponding to cross-linked monomers or subunits.
-
Sample Preparation for MS:
-
Denature the cross-linked sample (e.g., with 8 M urea).
-
Reduce disulfide bonds (with DTT) and alkylate cysteines (with iodoacetamide).
-
Perform buffer exchange to an appropriate digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Digest the protein with a protease such as trypsin overnight.[13]
-
-
Analysis: Analyze the resulting peptide mixture using LC-MS/MS. The data should be searched against a protein sequence database using specialized cross-linking software designed to identify pairs of peptides linked together.[14]
Downstream Analysis by Mass Spectrometry
The key to a successful proteomics experiment is the robust analysis of the modified sample. Mass spectrometry is the primary tool for identifying the exact sites of modification.[15][16]
Expected Mass Shifts
When a peptide is modified, its mass increases by the mass of the added chemical moiety. This mass shift is the primary evidence used to identify modified peptides in an MS experiment.[4]
| Modification Type | Reaction | Added Moiety | Monoisotopic Mass Shift (Δm) |
| Tyrosine Labeling | Diazonium Coupling | -N=N-C₆HF₄ | +176.0096 Da |
| Lysine Cross-link (Dead-end) | NHS-ester reaction | -CO-(CH₂)₂-CO-NH-C₆F₄-NH-CO-(CH₂)₂-CO-OH | +441.0828 Da (Example) |
| Lysine Cross-link (Loop-link) | NHS-ester reaction | -CO-(CH₂)₂-CO-NH-C₆F₄-NH-CO-(CH₂)₂-CO- | +423.0722 Da (Example) |
Note: Mass shifts for cross-linking are examples based on a succinyl-tetrafluoroaniline-succinyl linker and will vary based on the precise chemical structure of the reagent.
Protocol: MS Data Acquisition and Analysis
Data Acquisition:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[17]
-
Employ a data-dependent acquisition (DDA) method, prioritizing precursor ions with higher charge states (+3 and above), as cross-linked peptides are often larger and more highly charged.
-
Utilize fragmentation methods like HCD or CID. For some cleavable cross-linkers, ETD or EThcD can be beneficial to preserve the cross-link while fragmenting the peptide backbones.[17]
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer, or specialized cross-linking software).
-
For Labeled Peptides: Define the calculated mass shift (e.g., +176.0096 Da) as a variable modification on the target amino acid (e.g., Tyrosine). The software will then search for peptides containing this modification.
-
For Cross-linked Peptides: Use dedicated software that can handle the complexity of searching for two peptides simultaneously (e.g., pLink 2, XlinkX, MeroX).[10] These programs are designed to identify the characteristic fragmentation patterns of linked peptides.
-
Manual Validation: Manually inspect the MS/MS spectra of high-confidence hits to confirm that the fragment ions (b- and y-ions) from both peptides are present and correctly assigned.
References
- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 6. scbt.com [scbt.com]
- 7. This compound | C6H3F4N | CID 123048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fenyolab.org [fenyolab.org]
- 10. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes | eLife [elifesciences.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteomic analysis of protein post-translational modifications by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of protein posttranslational modifications by mass spectrometry: With special reference to haemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4,6-Tetrafluoroaniline
Welcome to the technical support center for the synthesis of 2,3,4,6-tetrafluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis. Our approach is grounded in established chemical principles and practical laboratory experience to address the common challenges encountered during this synthetic procedure.
Introduction to the Synthesis of this compound
The synthesis of this compound is a critical process for the production of various pharmaceuticals and advanced materials. The most common and industrially scalable method for its preparation is the nucleophilic aromatic substitution (SNAr) of pentafluorobenzene with ammonia. This reaction leverages the high electrophilicity of the pentafluorinated ring, which is susceptible to attack by nucleophiles. However, controlling the regioselectivity of this reaction to favor the desired 2,3,4,6-isomer and minimizing the formation of other isomers and byproducts can be challenging. This guide will provide a detailed protocol and address potential issues that may arise during the synthesis, work-up, and purification of this compound.
Experimental Protocol: Synthesis of this compound from Pentafluorobenzene
This protocol outlines a general procedure for the laboratory-scale synthesis of this compound. Reaction conditions may require optimization based on the specific equipment and scale of the experiment.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Key Properties |
| Pentafluorobenzene | 363-72-4 | 168.05 g/mol | Colorless liquid, volatile, flammable |
| Anhydrous Ammonia (liquid) | 7664-41-7 | 17.03 g/mol | Colorless gas/liquid, corrosive |
| Ethanol (anhydrous) | 64-17-5 | 46.07 g/mol | Colorless liquid, flammable |
| Diethyl ether | 60-29-7 | 74.12 g/mol | Colorless liquid, highly flammable |
| Saturated Sodium Bicarbonate Solution | - | - | Aqueous solution |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | White crystalline solid, drying agent |
Procedure:
-
Reaction Setup: In a high-pressure autoclave equipped with a magnetic stirrer, add a solution of pentafluorobenzene in anhydrous ethanol.
-
Ammonia Addition: Cool the autoclave to -78 °C using a dry ice/acetone bath. Carefully condense anhydrous ammonia into the autoclave. The molar ratio of ammonia to pentafluorobenzene should be in excess, typically ranging from 5:1 to 10:1.
-
Reaction: Seal the autoclave and allow it to warm to room temperature. Heat the reaction mixture to the desired temperature (typically between 100-150 °C) and stir for the specified time (12-24 hours). The optimal temperature and time should be determined experimentally.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and cautiously vent the excess ammonia in a well-ventilated fume hood.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether and wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, which may contain a mixture of tetrafluoroaniline isomers, should be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Q1: The reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Causality: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material. The activation energy for the SNAr reaction needs to be overcome.
-
Solution: Try increasing the reaction temperature in increments of 10-20 °C or extending the reaction time. Monitor the reaction progress by taking small aliquots (if safe to do so) and analyzing them by GC-MS.
-
-
Loss of Volatile Reactants: Pentafluorobenzene and ammonia are volatile.
-
Causality: Improper sealing of the autoclave can lead to the escape of reactants, reducing the effective concentration and thus the yield.
-
Solution: Ensure all seals and fittings on the autoclave are in excellent condition and properly tightened before starting the reaction.
-
-
Suboptimal Reagent Ratio: The molar ratio of ammonia to pentafluorobenzene is critical.
-
Causality: An insufficient excess of ammonia will result in incomplete conversion of the starting material.
-
Solution: Increase the molar excess of ammonia. A ratio of 10:1 or even higher can sometimes be beneficial.
-
Q2: My final product is a mixture of tetrafluoroaniline isomers. How can I improve the regioselectivity for the 2,3,4,6-isomer and how do I separate the isomers?
A2: The formation of multiple isomers is a common challenge in the amination of pentafluorobenzene.
-
Improving Regioselectivity:
-
Causality: The substitution of a fluorine atom on the pentafluorobenzene ring can occur at different positions, leading to a mixture of isomers. The directing effects of the fluorine atoms and the reaction conditions influence the product distribution.
-
Solution: While achieving perfect regioselectivity is difficult, some studies suggest that lower reaction temperatures may favor the formation of certain isomers over others. A systematic study of the reaction temperature's effect on the isomer ratio is recommended.
-
-
Separation of Isomers:
-
Causality: The isomers of tetrafluoroaniline often have very similar physical properties, making their separation challenging.
-
Solution:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.
-
Column Chromatography: This is often the most effective method for separating isomers. A silica gel column with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) can be used. The separation efficiency will depend on the choice of the mobile phase.[1]
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC with a suitable column (e.g., a pentafluorophenyl phase) can provide excellent resolution of the isomers.[2][3]
-
-
Q3: The reaction mixture has turned dark, and I have a lot of tar-like byproducts. What went wrong?
A3: The formation of dark, tarry substances usually indicates side reactions or decomposition.
-
Causality:
-
Overheating: Excessively high reaction temperatures can lead to the decomposition of the starting materials, intermediates, or the final product.
-
Presence of Impurities: Impurities in the starting materials or solvent can catalyze polymerization or other side reactions.
-
-
Solution:
-
Temperature Control: Carefully control the reaction temperature and avoid localized overheating.
-
Purity of Reagents: Use high-purity pentafluorobenzene and anhydrous ethanol. Ensure the ammonia is also of high purity.
-
Inert Atmosphere: While the reaction is typically run under the pressure of ammonia, ensuring the system is purged of air before heating can prevent oxidative side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when performing this synthesis?
A1: Safety is paramount. Key precautions include:
-
High-Pressure Equipment: All work with autoclaves must be conducted behind a blast shield. Ensure the autoclave is rated for the pressures and temperatures you will be using.
-
Handling Ammonia: Anhydrous ammonia is a corrosive and toxic gas. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have an ammonia gas detector and an appropriate emergency response plan.[4]
-
Flammable Solvents: Pentafluorobenzene and diethyl ether are flammable. Keep them away from ignition sources.[5]
-
Emergency Preparedness: Have appropriate fire extinguishing equipment and a safety shower/eyewash station readily accessible.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to determine the purity of the product and to identify any isomers or byproducts. The mass spectrum of this compound will show a molecular ion peak at m/z 165.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a characteristic signal for the aromatic proton and the amine protons.
-
¹⁹F NMR: This is a very powerful technique for identifying fluorinated compounds. The spectrum of this compound will show four distinct fluorine signals with characteristic chemical shifts and coupling patterns.[6][7]
-
¹³C NMR: The carbon NMR spectrum will show six signals for the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching bands for the primary amine group (around 3300-3500 cm⁻¹) and C-F stretching bands.[4]
Q3: Can I use aqueous ammonia instead of anhydrous liquid ammonia?
A3: While some nucleophilic aromatic substitutions on polyfluorinated rings can be performed with aqueous ammonia, the reaction with pentafluorobenzene typically requires anhydrous conditions and elevated temperatures and pressures to achieve a reasonable reaction rate and yield. The use of aqueous ammonia may lead to the formation of hydroxy-substituted byproducts.
Visualizing the Synthesis and Troubleshooting
Diagram 1: Synthetic Workflow
Caption: A simplified workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123048, this compound. Retrieved from [Link]
-
NIST. (n.d.). 2,3,5,6-Tetrafluoroaniline. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,6-Trifluoroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.
- Pereira, L., et al. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
- The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical journal, 55(4), 799–804. [Link]
- Fields, R., Lee, J., & Mowthorpe, D. J. (1969). 19F nuclear magnetic resonance spectroscopy. Part II. Aromatic compounds. Journal of the Chemical Society B: Physical Organic, 308-312.
- Google Patents. (n.d.). US5241118A - Preparation of 2,6-dichloro-4-trifluoromethyl aniline.
-
Scribd. (n.d.). Purification Methods in Organic Chemistry. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.).
- Neilson, A. T. (n.d.).
- BenchChem. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
-
Scribd. (n.d.). Purification Methods in Organic Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. rsc.org [rsc.org]
- 4. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
Technical Support Center: Optimizing Reaction Conditions for 2,3,4,6-Tetrafluoroaniline
Welcome to the Technical Support Center for the synthesis of 2,3,4,6-Tetrafluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important fluorinated intermediate. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions and overcome common experimental hurdles.
Introduction: The Synthetic Challenge
This compound is a valuable building block in the synthesis of pharmaceuticals and advanced materials. Its preparation, typically via nucleophilic aromatic substitution (SNAr) on a polyfluorinated benzene ring, presents unique challenges in controlling regioselectivity and minimizing side-product formation. This guide will focus on the most common synthetic route: the amination of 1,2,3,5-tetrafluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and direct method is the nucleophilic aromatic substitution (SNAr) reaction of 1,2,3,5-tetrafluorobenzene with an aminating agent, most commonly ammonia (either as aqueous ammonia or liquid ammonia under pressure). The fluorine atoms on the benzene ring activate it towards nucleophilic attack, and their specific arrangement in 1,2,3,5-tetrafluorobenzene directs the amination primarily to the C-4 position, yielding the desired this compound isomer.
Q2: Why is 1,2,3,5-tetrafluorobenzene the preferred starting material?
A2: The regiochemical outcome of the amination is dictated by the electronic effects of the fluorine substituents. In 1,2,3,5-tetrafluorobenzene, the fluorine atoms activate the ring for nucleophilic attack. The position of attack is determined by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. Attack at the C-4 position is favored as the resulting intermediate is better stabilized by the surrounding fluorine atoms.
Q3: What are the typical reaction conditions for the amination of 1,2,3,5-tetrafluorobenzene?
A3: While specific conditions can vary, a general protocol involves reacting 1,2,3,5-tetrafluorobenzene with a source of ammonia in a sealed reactor at elevated temperatures and pressures. For instance, a reaction might be carried out in an autoclave with liquid ammonia at temperatures ranging from 100 to 150°C.[1] The use of a co-solvent like dioxane may sometimes be employed.[1]
Q4: What are the major side products I should be aware of?
A4: The primary side products can include other isomers of tetrafluoroaniline if the regioselectivity is not perfectly controlled, although the 2,3,4,6-isomer is expected to be the major product. Diamination products (diaminotrifluorobenzenes) can also form, especially with prolonged reaction times or an excess of the aminating agent.[1]
Q5: How can I purify the final product?
A5: Purification of this compound typically involves a multi-step approach. After the reaction, the crude product is usually worked up by quenching the reaction, followed by extraction with an organic solvent. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.[2] Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature or Pressure | Ensure your reaction setup can achieve and maintain the required temperature and pressure for the amination to proceed. For reactions with liquid ammonia, this often necessitates the use of a properly sealed and rated autoclave. Monitor the internal temperature and pressure throughout the reaction. |
| Inadequate Mixing | In a heterogeneous reaction mixture, efficient stirring is crucial to ensure contact between the reactants. Use a suitable stir bar or mechanical stirrer and ensure vigorous agitation. |
| Poor Quality of Reagents | The 1,2,3,5-tetrafluorobenzene should be of high purity. Impurities can interfere with the reaction. The ammonia source (aqueous or liquid) should also be of appropriate quality. |
Problem 2: Formation of Multiple Isomers
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | The regioselectivity of the amination can be temperature-dependent. A lower reaction temperature may favor the formation of the desired isomer. Experiment with a temperature gradient to find the optimal condition. |
| Incorrect Starting Material | Verify the identity and purity of your starting tetrafluorobenzene isomer. Using an incorrect isomer will lead to a different product distribution. |
Problem 3: Significant Formation of Diamination Byproducts
| Possible Cause | Troubleshooting Steps |
| Excess Ammonia | Carefully control the stoichiometry of the aminating agent. Using a molar excess of ammonia will favor the formation of di- and poly-aminated products.[1] |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like GC-MS or TLC. Stop the reaction once the starting material is consumed to a satisfactory level to prevent further amination of the product. |
Problem 4: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Emulsion Formation During Workup | During the extractive workup, emulsions can form. To break emulsions, try adding a saturated brine solution or gently swirling the separatory funnel instead of vigorous shaking. |
| Co-elution of Impurities During Chromatography | If impurities co-elute with the product during column chromatography, try a different solvent system with a shallower polarity gradient. High-performance liquid chromatography (HPLC) can also be a valuable tool for both analysis and purification. |
| Product Loss During Distillation | This compound is a solid at room temperature. Ensure the condenser and receiving flask are appropriately set up to handle a solid distillate to prevent clogging and product loss. |
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound
Disclaimer: This is a generalized protocol based on known reactions of polyfluorobenzenes and should be adapted and optimized for specific laboratory conditions and safety protocols.
Materials:
-
1,2,3,5-Tetrafluorobenzene
-
Liquid Ammonia
-
Dioxane (optional, as a co-solvent)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
High-pressure autoclave with stirring and temperature control
Procedure:
-
Reactor Setup: In a fume hood, carefully charge a high-pressure autoclave with 1,2,3,5-tetrafluorobenzene and, if desired, a co-solvent like dioxane.
-
Ammonia Addition: Cool the autoclave to a temperature that allows for the safe condensation of liquid ammonia (e.g., -78 °C using a dry ice/acetone bath). Carefully add the desired amount of liquid ammonia to the reactor.
-
Reaction: Seal the autoclave and allow it to warm to room temperature. Then, heat the reactor to the desired reaction temperature (e.g., 100-120 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the internal pressure of the autoclave. The reaction time will need to be optimized, but a typical duration could be several hours.
-
Workup: After the reaction is complete, cool the autoclave to room temperature and then to a low temperature before carefully venting the excess ammonia in a well-ventilated fume hood.
-
Extraction: Quench the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).
-
Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Starting Material | Aminating Agent | Temperature (°C) | Time (h) | Yield of 2,3,4,6-TFA (%) |
| 1 | 1,2,3,5-TFB | Liquid NH₃ | 100 | 6 | 65 |
| 2 | 1,2,3,5-TFB | Liquid NH₃ | 120 | 6 | 80 |
| 3 | 1,2,3,5-TFB | Liquid NH₃ | 140 | 6 | 75 (with increased diamination) |
| 4 | 1,2,3,5-TFB | Liquid NH₃ | 120 | 12 | 70 (with increased diamination) |
TFA: Tetrafluoroaniline; TFB: Tetrafluorobenzene. Data is illustrative and for comparison purposes.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Burdon, J., & Tatlow, J. C. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(5), 455–461. [Link]
-
Kusov, S. Z., Tretyakov, E. V., & Vasilevsky, S. F. (2006). Selective Mono- and Diamination of Polyfluorinated Benzenes and Pyridines with Liquid Ammonia. Russian Chemical Bulletin, 55(10), 1836–1841. [Link]
-
Proving the formation of 2,3,5,6‐tetrafluoroaniline (5) from the... (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
-
A facile and practical Amination of 4-Fluoronitrobenzene in continuous flow. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
-
Kaszyński, P., & Lipiak, D. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 120(1), 21–28. [Link]
- Synthetic method of 2, 3, 4-trifluoroaniline. (2015).
-
Understanding the Properties of 2,3,4,5,6-Pentafluoroaniline for Chemical Synthesis. (n.d.). Angene. Retrieved January 1, 2026, from [Link]
-
Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]
-
Chambers, R. D., & Spink, R. C. H. (2011). Perfluoroheteroaromatic Chemistry: Multifunctional Systems from Perfluorinated Heterocycles by Nucleophilic Aromatic Substitution Processes. In Fluorine Chemistry at the Millennium (pp. 261–284). Elsevier. [Link]
-
Al-Zaydi, K. M. (2015). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 11, 2235–2241. [Link]
-
Preda, D. P., et al. (2021). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1265–1270. [Link]
-
This compound. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]
-
Beier, P., & Mykhailiuk, P. K. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]
-
Averin, A. D., et al. (2017). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. Russian Journal of Organic Chemistry, 53(11), 1675–1684. [Link]
-
1,2,3,5-Tetrafluorobenzene. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]
-
1,2,4,5-Tetrafluorobenzene. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]
- Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane. (2000).
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
Sources
Navigating the Chemistry of 2,3,4,6-Tetrafluoroaniline: A Technical Support Guide for Researchers
For Immediate Release
Researchers and chemists working with the highly versatile but often challenging reagent, 2,3,4,6-tetrafluoroaniline, now have a dedicated technical resource. This guide addresses common side reactions and provides practical, experience-driven troubleshooting strategies to streamline experimental workflows and improve outcomes in pharmaceutical and materials science research.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis due to the unique properties conferred by its fluorine substituents. These fluorine atoms significantly influence the reactivity of both the aniline nitrogen and the aromatic ring, leading to a range of desired transformations but also to a landscape of potential side reactions. This guide provides a comprehensive overview of the most frequently encountered side products and offers detailed, actionable advice for their mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Diazotization Reactions
Question 1: During the diazotization of this compound, I observed the formation of a colored, insoluble byproduct. What is it and how can I prevent it?
Answer: This is a common issue and the byproduct is likely a triazene. Triazenes are formed when the newly formed diazonium salt couples with unreacted this compound. The highly fluorinated ring of the aniline starting material can reduce the nucleophilicity of the amino group, slowing down the diazotization and leaving unreacted aniline to intercept the diazonium salt.
Troubleshooting Protocol: Minimizing Triazene Formation
-
Strict Temperature Control: Maintain the reaction temperature at 0-5 °C. Lower temperatures disfavor the coupling reaction that forms the triazene.
-
Controlled Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the aniline. This ensures that the concentration of nitrous acid is kept low, promoting the desired diazotization over side reactions.
-
Sufficient Acid Concentration: Ensure a sufficient excess of a strong, non-nucleophilic acid (e.g., HBF₄, HCl). This fully protonates the aniline, increasing its solubility and preventing it from acting as a nucleophile.[1]
dot
Caption: Formation of triazene byproduct in diazotization.
Category 2: Nucleophilic Aromatic Substitution (SNAr)
Question 2: I am attempting a nucleophilic aromatic substitution on this compound and I'm observing a mixture of products, including some where a different fluorine has been substituted. Why is this happening?
Answer: The fluorine atoms on the this compound ring have different reactivities towards nucleophilic attack. While the fluorine at the 4-position is generally the most activated for substitution due to the para-directing effect of the amino group, strong nucleophiles or harsh reaction conditions can lead to substitution at other positions, particularly the 2-position. This can result in a mixture of regioisomers, complicating purification.
Troubleshooting Protocol: Improving Regioselectivity in SNAr
-
Choice of Base and Solvent: Use a non-nucleophilic base to deprotonate the aniline if necessary, and choose a polar aprotic solvent (e.g., DMF, DMSO) to facilitate the reaction.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity.
-
Protecting Group Strategy: In cases where regioselectivity is a persistent issue, consider protecting the aniline nitrogen (e.g., as an acetamide). This can modulate the directing effect of the nitrogen and potentially favor substitution at a single position.
Question 3: My SNAr reaction is sluggish and I'm seeing evidence of defluorination or hydrolysis of my starting material. What can I do?
Answer: The strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to attack by hydroxide or other nucleophiles present in the reaction mixture, leading to defluorination and the formation of fluorophenol derivatives. This is particularly problematic under strongly basic conditions or in the presence of water.
Troubleshooting Protocol: Preventing Defluorination and Hydrolysis
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. The presence of water can lead to the formation of hydroxide ions, which can act as competing nucleophiles.
-
Use of a Milder Base: If a base is required, consider using a weaker, non-hydroxide base such as potassium carbonate or an organic base like triethylamine.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.
dot
Caption: Common side reactions in SₙAr of this compound.
Category 3: Metal-Catalyzed Cross-Coupling Reactions
Question 4: In a Buchwald-Hartwig amination with this compound, I am getting a significant amount of a hydrodefluorinated byproduct. What is causing this?
Answer: Hydrodefluorination is a known side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient aryl halides. This is often attributed to a competing reaction pathway involving β-hydride elimination from a palladium-amide intermediate. The resulting hydrodefluorinated arene is a common impurity that can be difficult to separate from the desired product.
Troubleshooting Protocol: Minimizing Hydrodefluorination
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired reductive elimination over β-hydride elimination. Experiment with a range of ligands to find the optimal one for your specific substrate combination.
-
Base Selection: The strength and nature of the base can influence the reaction pathway. A weaker base may be sufficient to deprotonate the amine without promoting side reactions.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged reaction times or excessive temperatures can lead to increased byproduct formation.
Question 5: I am observing the formation of dark, insoluble materials in my cross-coupling reaction, suggesting polymerization or oligomerization. How can I avoid this?
Answer: Anilines, including fluorinated anilines, can be prone to oxidative polymerization, especially in the presence of palladium catalysts and an oxidant (such as air). This leads to the formation of polymeric or oligomeric materials that can complicate the workup and purification.
Troubleshooting Protocol: Preventing Polymerization/Oligomerization
-
Degassing: Thoroughly degas all solvents and reagents before use to remove dissolved oxygen.
-
Inert Atmosphere: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction setup and duration.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress oxidative side reactions.
dot
Caption: Troubleshooting side reactions in cross-coupling.
Quantitative Data Summary
| Side Reaction | Common Cause | Mitigation Strategy | Expected Improvement |
| Triazene Formation | Unreacted aniline coupling with diazonium salt | Strict temperature control (0-5 °C), slow nitrite addition, sufficient acid | >95% conversion to diazonium salt |
| Poor Regioselectivity (SNAr) | Similar reactivity of F atoms | Lower reaction temperature, optimize base and solvent | >90% desired regioisomer |
| Hydrolysis/Defluorination | Presence of water/strong base | Anhydrous conditions, milder base | >98% starting material integrity |
| Hydrodefluorination | β-Hydride elimination | Ligand optimization, careful control of reaction time/temp | <5% hydrodefluorinated byproduct |
| Polymerization | Oxidative coupling | Degassing, inert atmosphere | Clean reaction profile with minimal insoluble material |
References
-
Exploring Flow Procedures for Diazonium Formation. PubMed Central. [Link]
Sources
Technical Support Center: Purification of 2,3,4,6-Tetrafluoroaniline Derivatives
Welcome to the technical support center for the purification of 2,3,4,6-tetrafluoroaniline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these highly functionalized molecules. The unique electronic properties imparted by multiple fluorine substituents can present specific challenges in purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of these compounds.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your purification workflow.
Issue 1: Discolored Product (Yellow, Brown, or Black)
Q1: My isolated this compound derivative is discolored. What is the likely cause and how can I fix it?
A1: Discoloration in aniline derivatives is most commonly due to air oxidation, which can lead to the formation of polymeric materials or quinone-like impurities.[1] These impurities are often highly colored and polar. The approach to remove them depends on the physical state of your product.
For Solid Products:
-
Action: Attempt recrystallization. If the discoloration persists, consider adding activated charcoal to the hot solution.
-
Causality: Recrystallization is effective for removing small amounts of impurities with different solubility profiles from your target compound. Activated charcoal has a high surface area and can adsorb colored impurities.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water, toluene, or hexane).[2]
-
If the solution is colored, add a small amount (typically 1-2% w/w) of activated charcoal.
-
Heat the mixture to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration.
-
For Liquid Products:
-
Action: Perform vacuum distillation. For stubborn discoloration, adding a small amount of zinc dust to the distillation flask can be beneficial.
-
Causality: Distillation separates compounds based on differences in their boiling points. Highly colored, polymeric impurities are typically non-volatile and will remain in the distillation flask. Zinc dust can help to reduce some colored oxidation products back to the colorless aniline.
-
Protocol:
-
Set up a vacuum distillation apparatus.
-
(Optional) Add a small amount of zinc dust to the crude liquid in the distillation flask.
-
Carefully apply vacuum and heat the flask to distill the this compound derivative. The boiling point of 2,3,4,5-tetrafluoroaniline is reported as 78 °C at 13 mmHg, which can serve as a reference point.
-
Collect the purified, colorless distillate.
-
Troubleshooting Workflow for Discolored Products
Caption: Troubleshooting workflow for discolored halogenated aniline products.
Issue 2: Low Yield and/or Streaking in Column Chromatography
Q2: I am experiencing significant product loss and/or streaking on the column during the purification of my this compound derivative. What is causing this and how can I improve the separation?
A2: Anilines are basic compounds and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to irreversible adsorption (low yield) and poor peak shape (streaking).[1]
-
Solution 1: Use a Basic Modifier.
-
Action: Add a small amount of a basic modifier, such as triethylamine (Et3N), to your mobile phase. A typical concentration is 0.1-1%.[1]
-
Causality: The triethylamine will preferentially interact with the acidic sites on the silica gel, effectively "passivating" the stationary phase and preventing your basic aniline from binding too strongly. This results in improved peak shape and higher recovery.
-
-
Solution 2: Use an Alternative Stationary Phase.
-
Action: Consider using a less acidic stationary phase like neutral alumina or a commercially available amine-functionalized silica gel.[1]
-
Causality: These stationary phases have fewer acidic sites, reducing the likelihood of strong interactions with your basic product.
-
-
Solution 3: Consider Reversed-Phase Chromatography.
-
Action: For more polar aniline derivatives, reversed-phase (C18) chromatography can be a good alternative.[3][4]
-
Causality: In reversed-phase chromatography, the stationary phase is nonpolar, and the mobile phase is polar. This can be advantageous for separating polar compounds that are not well-retained on normal-phase silica. Using a mobile phase with a slightly basic pH (e.g., an ammonium acetate buffer) can further improve peak shape.[1]
-
Decision Tree for Optimizing Chromatography
Caption: Decision-making process for troubleshooting aniline chromatography.
Issue 3: Difficulty Removing Unreacted Starting Material or Isomeric Impurities
Q3: My purified product is contaminated with unreacted starting material (e.g., a nitroaromatic precursor) or an isomer. How can I separate these?
A3: This is a common challenge, especially when the starting material and product have similar polarities. The choice of technique depends on the nature of the impurity.
-
For Non-basic Impurities (e.g., Nitroaromatics):
-
Action: Perform an acid-base extraction.
-
Causality: The aniline product is basic and will be protonated by an aqueous acid (e.g., 1M HCl), making it water-soluble. The non-basic impurity will remain in the organic layer.[1]
-
Protocol:
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic solution with 1M HCl (aq). Repeat 2-3 times.
-
Combine the aqueous layers, which now contain the protonated aniline.
-
Wash the combined aqueous layers with a fresh portion of organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO3) until it is alkaline.
-
Extract the purified aniline back into an organic solvent.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO4), filter, and evaporate the solvent.
-
-
-
For Isomeric Impurities or Impurities with Similar Basicity:
-
Action: Optimize chromatographic separation or attempt fractional distillation.
-
Causality: Isomers often have very similar physical properties, making separation difficult.
-
Chromatography Optimization: Try a shallower solvent gradient or isocratic elution with a finely-tuned solvent system to improve resolution.[1] High-performance liquid chromatography (HPLC) can also provide better separation for challenging mixtures.[3][4]
-
Fractional Distillation: If the isomers have a sufficient difference in boiling points, fractional distillation under vacuum can be an effective separation technique.[5]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are some common impurities I should expect in the synthesis of this compound derivatives?
A1: The impurity profile depends heavily on the synthetic route. Common impurities can include:
-
Unreacted Starting Materials: For example, the corresponding nitrobenzene derivative if the synthesis involves a reduction step.[6]
-
Over-halogenated or Under-halogenated Products: If the synthesis involves a halogenation step.
-
Dehalogenation Products: The loss of a fluorine or other halogen atom can occur under certain reductive or basic conditions.[7]
-
Oxidation Products: As discussed above, these are common if the aniline is exposed to air.[1]
-
Byproducts of Reduction: Incomplete reduction of a nitro group can lead to nitroso, azo, or azoxy compounds.[6]
Q2: What is the best general-purpose recrystallization solvent for this compound derivatives?
A2: There is no single "best" solvent, as the ideal choice depends on the specific derivative. However, good starting points for screening include:
-
Toluene: Its aromatic nature often provides good solubility for aromatic compounds at high temperatures.
-
Ethanol/Water or Isopropanol/Water: A mixed solvent system can be finely tuned to achieve the desired solubility profile.[2]
-
Hexane or Cyclohexane: These nonpolar solvents are often good choices for recrystallizing less polar derivatives.[8]
Solvent Screening Guide for Recrystallization
| Solvent System | Polarity | Boiling Point (°C) | Expected Behavior for Tetrafluoroanilines |
| Toluene | Low | 111 | Good potential due to aromatic-aromatic interactions. |
| Ethanol/Water | High | 78-100 | Often a good mixed system; water acts as an anti-solvent.[2] |
| Hexane | Low | 69 | Good for less polar derivatives; may be used as an anti-solvent.[2] |
| Ethyl Acetate | Medium | 77 | A versatile solvent that may work alone or in a mixed system.[2] |
Q3: How do I confirm the purity of my final product?
A3: A combination of methods should be used to assess purity:
-
Melting Point Analysis: A pure solid compound will have a sharp melting point range that matches the literature value. Impurities typically broaden and depress the melting point.[2]
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like NMR, IR, and mass spectrometry are essential to confirm the structure and identify any remaining impurities.
-
Chromatographic Methods: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can provide quantitative information about purity.[3][9]
References
- Overcoming challenges in the purification of halogenated anilines - Benchchem.
- Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization - Benchchem.
- Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science.
- Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection | Journal of Chromatographic Science | Oxford Academic.
- Technical Support Center: Synthesis of 3-Chloro-4-fluoroaniline - Benchchem.
- US4145364A - Preparation of fluorinated anilines - Google Patents.
- Chromatogram of halogenated aniline isomers on the C4RA-2IL (10 m)... - ResearchGate.
- Fractional distillation of acid contaminants from sevoflurane - PubMed.
- US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Fractional distillation of acid contaminants from sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Navigating the Challenges of 2,3,4,6-Tetrafluoroaniline: A Technical Guide to Improving Reaction Yields
Welcome to the technical support center for 2,3,4,6-tetrafluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize reactions involving this versatile but often challenging reagent. The unique electronic properties conferred by the four fluorine substituents and the amino group present specific hurdles that can lead to diminished yields and complex product mixtures. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and enhance the success of your synthetic endeavors.
The Challenge of this compound: An Overview
This compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The fluorine atoms significantly influence the molecule's reactivity, pKa, and metabolic stability, making it an attractive component in modern medicinal chemistry. However, the strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring and reduces the basicity of the aniline nitrogen. This decreased nucleophilicity and potential for side reactions, such as hydrodehalogenation in cross-coupling reactions, requires careful optimization of reaction conditions. This guide will address the most common issues encountered when using this substrate in a variety of chemical transformations.
Troubleshooting Guide: A Reaction-Specific Q&A
This section is structured to provide direct answers to common problems you may encounter during your experiments.
Palladium-Catalyzed Cross-Coupling Reactions
The amino group of this compound can coordinate to the palladium catalyst, and the fluorine atoms can influence the electronics of the aryl system, making these reactions non-trivial.
Q1: My Suzuki-Miyaura coupling with this compound (after conversion to the corresponding aryl halide) is giving low yields and I see significant amounts of protodeboronated starting material. What's happening and how can I fix it?
A1: This is a classic problem when working with electron-deficient aryl halides, a category that derivatives of this compound fall into. The primary culprit is often the basic conditions required for the Suzuki-Miyaura reaction, which can promote protodeboronation of the boronic acid coupling partner.
Causality: The electron-withdrawing fluorine atoms on your aniline derivative make the corresponding aryl halide a good substrate for oxidative addition to the palladium(0) catalyst. However, the subsequent transmetalation step with the boronic acid can be sluggish. The basic conditions, necessary to activate the boronic acid for transmetalation, can also lead to the cleavage of the C-B bond of your boronic acid, replacing it with a hydrogen atom from the solvent or residual water.
Solutions:
-
Choice of Base: Switch to a milder base. While strong bases like NaOH or K₂CO₃ are common, they can accelerate protodeboronation. Consider using potassium fluoride (KF) or cesium fluoride (CsF), which have been shown to be effective in couplings with electron-deficient partners. The fluoride ion is thought to activate the boronic acid without being overly basic.
-
Solvent System: Ensure your solvent is rigorously anhydrous. Water is a primary proton source for protodeboronation. Using freshly distilled, dry solvents like dioxane or toluene is crucial.
-
Catalyst System: Employ a catalyst system known for its high activity with electron-deficient substrates. This often involves using bulky, electron-rich phosphine ligands like SPhos, XPhos, or tBu₃P. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Boronic Acid Derivative: Consider using a boronic ester (e.g., a pinacol ester) instead of the free boronic acid. Boronic esters are often more stable to protodeboronation under basic conditions.
| Parameter | Standard Conditions | Optimized for this compound Derivatives | Rationale |
| Base | K₂CO₃, NaOH | KF, CsF, K₃PO₄ | Milder bases minimize protodeboronation. |
| Solvent | Toluene/Water | Anhydrous Dioxane, Anhydrous Toluene | Reduces the source of protons for the side reaction. |
| Ligand | PPh₃ | SPhos, XPhos, tBu₃P | Bulky, electron-rich ligands accelerate the catalytic cycle. |
| Boron Reagent | Boronic Acid | Boronic Ester (Pinacol) | Increased stability towards protodeboronation. |
Q2: I'm attempting a Buchwald-Hartwig amination to couple a secondary amine to a 2,3,4,6-tetrafluoro-halobenzene, but the reaction is sluggish and gives a complex mixture. What are the likely issues?
A2: The Buchwald-Hartwig amination of highly fluorinated aryl halides can be challenging due to the electronic effects of the fluorine atoms and potential side reactions.
Causality: The strong electron-withdrawing nature of the four fluorine atoms makes the aryl halide very susceptible to nucleophilic attack. While this activates the substrate for the desired palladium-catalyzed reaction, it also opens the door for competing uncatalyzed nucleophilic aromatic substitution (SNAᵣ) by the amine or the base, leading to a mixture of products. Additionally, the reduced electron density on the aromatic ring can make the reductive elimination step of the catalytic cycle slower.
Solutions:
-
Ligand Selection: The choice of ligand is critical. For electron-deficient aryl halides, bulky, electron-donating phosphine ligands are generally preferred as they facilitate the reductive elimination step. Ligands like Josiphos, XPhos, or BrettPhos have shown success in similar systems.[1]
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are often good choices. These bases are strong enough to deprotonate the amine but are sterically hindered, which can suppress direct SNAᵣ.
-
Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions. Start at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.
-
Catalyst Precursor: Using a pre-formed palladium(0) source like Pd₂(dba)₃ can be advantageous over in situ reduction of a palladium(II) source.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Diazotization and Sandmeyer Reactions
The reduced basicity of this compound presents a unique challenge for diazotization.
Q3: My diazotization of this compound seems incomplete, and the subsequent Sandmeyer reaction gives a poor yield. How can I improve the diazotization step?
A3: The low basicity of this compound (pKa is significantly lower than aniline) means that standard diazotization conditions using aqueous HCl and sodium nitrite are often inefficient.
Causality: For diazotization to occur, the aniline must be sufficiently nucleophilic to attack the nitrosating agent (e.g., N₂O₃ or NO⁺). The four electron-withdrawing fluorine atoms drastically reduce the electron density on the nitrogen atom, making it a very weak nucleophile. In standard aqueous acidic conditions, the equilibrium may not favor the formation of the diazonium salt.
Solutions:
-
Stronger Acidic Media: Perform the diazotization in a more strongly acidic medium. Using concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid can increase the concentration of the active nitrosating species and promote the reaction with the weakly basic aniline.[2]
-
Organic Solvents: Carry out the diazotization in an organic solvent using an organic nitrite source like tert-butyl nitrite or isoamyl nitrite. This avoids the need for a large excess of strong aqueous acid and can lead to cleaner reactions.
-
Temperature Control: While diazotizations are typically run at 0-5 °C to ensure the stability of the diazonium salt, for weakly basic anilines, a slightly elevated temperature (e.g., 10-15 °C) might be necessary to achieve a reasonable reaction rate. However, this must be carefully balanced against the risk of diazonium salt decomposition. The stability of the diazonium salt is influenced by the electron-withdrawing groups, which can either stabilize or destabilize the cation depending on their position.[3][4]
Caption: Key challenges and solutions for diazotizing this compound.
Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient nature of the this compound ring system makes it susceptible to nucleophilic aromatic substitution.
Q4: I am trying to perform a nucleophilic aromatic substitution on a derivative of this compound. How can I predict the regioselectivity, and what conditions should I use?
A4: The regioselectivity of SNAr on polyfluorinated aromatic rings is governed by the electronic effects of the substituents. The fluorine atoms strongly activate the ring for nucleophilic attack.
Causality: The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate. The stability of this intermediate determines the regioselectivity. The negative charge is best stabilized by electron-withdrawing groups at the ortho and para positions relative to the point of nucleophilic attack. In the case of this compound derivatives, the fluorine atoms are the primary activating groups. The amino group is an electron-donating group by resonance and can influence the regioselectivity.
Predicting Regioselectivity:
-
Position 5: The position para to the amino group (position 5) is generally the most activated towards nucleophilic attack. The electron-donating amino group directs the nucleophile to this position.
-
Position 3: The position ortho to the amino group (position 3) is also activated, but generally to a lesser extent than position 5.
-
The fluorine atoms will be substituted in an order that best stabilizes the intermediate Meisenheimer complex.
Recommended Conditions:
-
Nucleophile: Use a strong nucleophile. Alkoxides, thiolates, and secondary amines are common choices.
-
Solvent: A polar aprotic solvent like DMSO, DMF, or NMP is typically used to solvate the cation and promote the reaction.
-
Temperature: The reaction may require heating, but due to the high activation of the ring, it may proceed at lower temperatures than for less fluorinated analogues. Monitor the reaction closely to avoid side reactions.
Frequently Asked Questions (FAQs)
Q5: Why is this compound a solid at room temperature while aniline is a liquid?
A5: The physical properties of this compound are significantly influenced by the fluorine atoms. The increased molecular weight and the potential for intermolecular interactions such as dipole-dipole interactions and weak hydrogen bonding contribute to a higher melting point compared to aniline.
Q6: Can I perform a Sonogashira coupling directly on this compound?
A6: No, the Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5] You would first need to convert the amino group of this compound into a halide (e.g., -Br or -I) via a Sandmeyer reaction. Once you have the corresponding aryl halide, you can proceed with the Sonogashira coupling. Be aware that the electron-deficient nature of the aryl halide will require an efficient catalyst system, often with a copper(I) co-catalyst and an amine base.[6]
Q7: How do I purify my products from reactions involving this compound?
A7: Standard purification techniques such as column chromatography, recrystallization, and distillation are applicable. However, due to the fluorine atoms, your products may have different polarity and volatility profiles than their non-fluorinated counterparts.
-
Column Chromatography: Silica gel chromatography is generally effective. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
TLC Analysis: Due to the UV activity of the aromatic ring, TLC with UV visualization is an excellent way to monitor reaction progress and assess the purity of fractions during chromatography.
Experimental Protocols
Protocol 1: Diazotization of this compound in an Organic Medium
This protocol is adapted for weakly basic anilines and avoids the use of strong aqueous acids.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous THF (0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Nitrite: Add tert-butyl nitrite (1.2 eq.) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour. The formation of the diazonium salt can be monitored by quenching a small aliquot in a solution of a coupling agent (e.g., 2-naphthol) and observing the formation of an azo dye.
-
Use in Subsequent Reaction: The resulting solution of the diazonium salt is typically used immediately in the next step (e.g., Sandmeyer reaction) without isolation.
Protocol 2: Suzuki-Miyaura Coupling of a this compound Derivative
This protocol is a general starting point for the coupling of an aryl bromide derived from this compound.
-
Setup: To a Schlenk flask, add the 2,3,4,6-tetrafluoro-halobenzene (1.0 eq.), the boronic acid or boronic ester (1.2 eq.), and potassium fluoride (3.0 eq.).
-
Catalyst Addition: In a glovebox or under a stream of nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add anhydrous dioxane via syringe.
-
Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir until TLC or LC-MS analysis indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
References
- Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central (PMC).
- Britton, J., et al. (2016).
- Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central (PMC).
- Grushin, V. V. (2016).
- Burés, J., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC).
- Buchwald, S. L. (2014). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Sonogashira, K. (n.d.). Sonogashira coupling. Wikipedia.
- Handa, S., et al. (2021).
- Organic Chemistry Portal. (n.d.).
- Koohshari, M., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- Niwa, T., & Hosoya, T. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
- TCI Chemicals. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. TCI Chemicals.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Ruijter, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- BYJU'S. (n.d.).
- Larionov, E. A., et al. (2020).
- AMyD. (2025). Diazonium Salts. AMyD.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,3,4,6-Tetrafluorophenylboronic Acid. BenchChem.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Gallou, F., & Lipshutz, B. H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central (PMC).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Bagal, L. I., & Pevzner, M. S. (2005). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- The Organic Chemistry Tutor. (2025).
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- Gallou, F., & Lipshutz, B. H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed.
- Catir, M., et al. (2019). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
- Collegedunia. (2024). The correct stability order of the following diazonium salt is. Collegedunia.
- Buchwald, S. L., & Martin, R. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access.
- Sarthaks eConnect. (2022). The correct stability order of the following diazonium salt is. Sarthaks eConnect.
- Kuang, C., et al. (2022). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. Organic Chemistry Portal.
- Hanson, P., et al. (2002). Sandmeyer Reaction.
- Weng, J., & Lu, G. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Chemistry Portal.
- Fall, Y., et al. (2020). Synthesis of Polyflourinated Biphenyls. Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates.
- Clot, E., et al. (2011).
- Hughes, E. D., et al. (1955).
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
- Navarro, R., & Soler, T. (2007). Recent Advances in Sonogashira Reactions.
- Barreiro, E. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed.
- Plater, M. J., et al. (2024).
- Amii, H., & Uneyama, K. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Sigman, M. S., & Miller, S. J. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PubMed Central (PMC).
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. The correct stability order of the following diazonium salt is [cdquestions.com]
- 4. sarthaks.com [sarthaks.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
Stability issues of 2,3,4,6-Tetrafluoroaniline under acidic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 2,3,4,6-Tetrafluoroaniline in Acidic Environments
Welcome to the Technical Support Center for this compound. This guide is designed to provide expert advice and troubleshooting assistance for researchers encountering stability issues with this compound under acidic conditions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you make informed decisions in your experiments.
Introduction to the Chemistry of this compound
This compound is an aromatic amine with four fluorine substituents on the benzene ring. The presence of these highly electronegative fluorine atoms significantly influences the chemical properties of the aniline moiety. Aromatic amines are generally weak bases, and the strong electron-withdrawing nature of the fluorine atoms further reduces the basicity of the amino group in this compound. This means that it will only become protonated under strongly acidic conditions.
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which imparts high thermal and chemical stability to polyfluorinated compounds. However, the reactivity of the amino group and the potential for reactions involving the aromatic ring under acidic conditions can present challenges. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound in acidic media.
Question 1: I'm observing incomplete reactions or low yields when using this compound as a nucleophile in an acidic medium. What could be the cause?
Answer:
This is a common issue stemming from the reduced nucleophilicity of this compound, which is exacerbated in acidic conditions. Here's a breakdown of the likely causes and how to troubleshoot them:
-
Protonation of the Amino Group: In the presence of a strong acid, the lone pair of electrons on the nitrogen atom of the amino group can be protonated, forming the anilinium ion. This positively charged species is no longer nucleophilic and will not participate in reactions where the aniline is intended to act as a nucleophile.
-
Weak Basicity: Due to the four electron-withdrawing fluorine atoms, this compound is a very weak base. While this means it requires a strong acid to be significantly protonated, it also implies that even in moderately acidic solutions, an equilibrium will exist between the protonated and unprotonated forms, reducing the concentration of the reactive nucleophile.
Troubleshooting Steps:
-
pH Control: If your reaction conditions permit, consider using a less acidic medium or a buffered system to maintain a pH where a significant portion of the aniline remains unprotonated.
-
Protecting Groups: For reactions that are highly sensitive to the nucleophilicity of the amine, consider protecting the amino group before carrying out the desired transformation. The protecting group can then be removed under conditions that are compatible with your molecule.
-
Alternative Catalysts: If the acid is acting as a catalyst, explore alternative Lewis acids or other catalysts that do not require strongly acidic conditions.
-
Reaction Monitoring: Use techniques like in-situ NMR or IR spectroscopy to monitor the extent of protonation of the aniline under your reaction conditions. This can help you optimize the acid concentration.
Question 2: My reaction mixture is turning dark or I'm observing the formation of insoluble materials when I heat this compound in strong acid.
Answer:
The formation of colored byproducts or insoluble materials, often referred to as "tars," is indicative of decomposition or polymerization. While polyfluorinated aromatics are generally stable, the combination of a reactive amino group and strong acid at elevated temperatures can lead to undesired side reactions.
-
Oxidation: Aniline and its derivatives can be susceptible to oxidation, and this process can be accelerated in the presence of certain acids, especially oxidizing acids like nitric acid or hot sulfuric acid. The initial oxidation products can then undergo further reactions to form complex, colored polymeric materials.
-
Polymerization: Under strongly acidic conditions, aniline can undergo polymerization to form polyaniline. While the fluorine substituents may hinder this process to some extent, it remains a possibility, particularly at higher temperatures.
Troubleshooting Steps:
-
Use Non-Oxidizing Acids: Whenever possible, use non-oxidizing acids like hydrochloric acid or phosphoric acid. Avoid using nitric acid or hot concentrated sulfuric acid unless they are required for the desired reaction, in which case, careful temperature control is crucial.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.
-
Lower Reaction Temperature: If the desired reaction can proceed at a lower temperature, this will often suppress the rate of decomposition and polymerization side reactions.
-
Scavengers: In some cases, the addition of a radical scavenger may help to inhibit polymerization pathways.
Question 3: I suspect that the fluorine atoms on the aromatic ring are being displaced in my acidic reaction. How can I confirm this and what can I do to prevent it?
Answer:
Nucleophilic aromatic substitution (SNAr) of fluorine on highly fluorinated rings can occur, but it typically requires a strong nucleophile and an activated ring. In the case of this compound, the amino group is an activating group. However, under acidic conditions, it becomes the electron-withdrawing anilinium group, which deactivates the ring towards nucleophilic attack. Therefore, direct displacement of fluorine by components of the acidic medium (like water or the acid's conjugate base) is generally unlikely unless very harsh conditions are employed.
Hydrolysis of a C-F bond to a C-OH group is a potential, though often difficult, transformation.
Troubleshooting and Verification Steps:
-
Product Characterization: The most definitive way to check for fluorine displacement is to thoroughly characterize your products using techniques like:
-
¹⁹F NMR Spectroscopy: This is a very sensitive technique for detecting fluorine-containing compounds. The appearance of new signals or the disappearance of the signals corresponding to your starting material can indicate a reaction at the C-F bonds.
-
Mass Spectrometry: High-resolution mass spectrometry can be used to determine the elemental composition of your products and identify any that have lost one or more fluorine atoms and gained other substituents (e.g., a hydroxyl group).
-
-
Control Experiments: Run the reaction without the other reagents, just this compound in the acidic medium under the same conditions, to see if decomposition or substitution occurs.
-
Milder Conditions: If you confirm that fluorine displacement is occurring, the best course of action is to explore milder reaction conditions (lower temperature, less concentrated acid).
Frequently Asked Questions (FAQs)
Q1: What is the expected pKa of this compound?
A: While there is no experimentally determined pKa value for this compound readily available in the literature, we can make an educated estimation. The pKa of aniline is approximately 4.6. The presence of four strongly electron-withdrawing fluorine atoms will significantly decrease the basicity of the amino group. For comparison, the predicted pKa of 2,3,5,6-tetrafluoroaniline is -0.22[1]. Therefore, it is expected that this compound is a very weak base and will only be significantly protonated in strongly acidic solutions.
Q2: Is this compound stable to long-term storage in an acidic solution?
A: Long-term storage in a concentrated strong acid is not recommended. Even if the rate of decomposition is slow at room temperature, over time, degradation can occur. For storage, it is best to keep the compound in its free base form in a cool, dry, and dark place, under an inert atmosphere if possible. If you need to prepare an acidic stock solution, it is advisable to do so fresh before use.
Q3: Can I use ¹H NMR to monitor the protonation of this compound?
A: Yes, ¹H NMR spectroscopy is a useful tool for this purpose. Upon protonation of the amino group to form the anilinium ion, you would expect to see a downfield shift in the signals of the aromatic protons due to the increased electron-withdrawing nature of the -NH₃⁺ group compared to the -NH₂ group. The protons of the anilinium group itself may also be observable, though their signal can be broad and may exchange with residual water in the solvent.
Q4: Are there any specific safety precautions I should take when working with this compound in strong acids?
A: Yes, you should always follow standard laboratory safety procedures for handling both aromatic amines and strong acids. This includes:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Fume Hood: All manipulations should be carried out in a well-ventilated chemical fume hood.
-
Neutralization: Be prepared to neutralize any spills of the acidic solution with a suitable base, such as sodium bicarbonate.
-
Material Compatibility: Ensure that your reaction vessel and any other equipment are compatible with the strong acid you are using.
Visualizing Protonation
The following diagram illustrates the equilibrium between this compound and its conjugate acid, the 2,3,4,6-tetrafluoroanilinium ion, in an acidic medium.
Caption: Protonation equilibrium of this compound.
Stability Summary
The following table provides a general guide to the expected stability of this compound under various acidic conditions. Please note that these are general guidelines and stability can also be affected by temperature, concentration, and the presence of other reagents.
| Acidic Condition | Expected Stability | Potential Issues |
| Dilute Non-Oxidizing Acids (e.g., 1M HCl) at RT | Generally Stable | Partial protonation, reducing nucleophilicity. |
| Concentrated Non-Oxidizing Acids (e.g., conc. HCl) at RT | Moderately Stable | Significant protonation, loss of nucleophilicity. |
| Dilute or Concentrated Non-Oxidizing Acids at Elevated Temperature | Potentially Unstable | Increased risk of decomposition and polymerization. |
| Oxidizing Acids (e.g., HNO₃, hot conc. H₂SO₄) | Unstable | High risk of oxidation and decomposition. |
References
Sources
Technical Support Center: Navigating the Chemistry of 2,3,4,6-Tetrafluoroaniline
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2,3,4,6-Tetrafluoroaniline. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and manipulation of this versatile, yet sensitive, fluorinated building block. Our focus is to empower you with the knowledge to anticipate and prevent unwanted defluorination, ensuring the integrity and success of your experimental outcomes.
Understanding the Challenge: The Nature of Defluorination
This compound is a valuable synthon in medicinal chemistry and materials science due to the unique properties conferred by its fluorine substituents. However, the very nature of its polyfluorinated ring makes it susceptible to defluorination under various reaction conditions. This undesired side reaction can occur through several mechanisms, primarily nucleophilic aromatic substitution (SNAr) and metal-catalyzed C-F bond activation. The electron-withdrawing nature of the fluorine atoms renders the aromatic ring electron-deficient and thus prone to attack by nucleophiles. The position of the fluorine atoms relative to the activating amino group and each other dictates their relative lability.
This guide provides a structured approach to troubleshooting and preventing these unwanted reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound turning dark and forming tar-like substances?
A1: Dark discoloration and tar formation are often indicative of aniline oxidation.[1] The electron-rich amino group is susceptible to oxidation, especially in the presence of certain metals, strong acids, or air at elevated temperatures. To mitigate this, ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen), use purified and degassed solvents and reagents, and consider protecting the aniline's amino group if the reaction conditions are harsh.[1]
Q2: I am observing a mixture of mono- and di-substituted products. How can I improve the selectivity of my reaction?
A2: The formation of multiple substitution products in reactions with polyfluoroarenes is a common challenge.[2] To enhance selectivity, consider the following:
-
Protect the Amino Group: The strongly activating -NH₂ group can direct substitution and may also participate in side reactions. Protecting it as an acetanilide can moderate its reactivity and improve selectivity.
-
Control Stoichiometry: Carefully control the stoichiometry of your nucleophile. Using a slight excess may be necessary, but a large excess can drive multiple substitutions.
-
Lower Reaction Temperature: Higher temperatures often lead to a loss of selectivity. Running the reaction at the lowest effective temperature can favor the desired mono-substituted product.
Q3: Which fluorine atom on this compound is most susceptible to nucleophilic substitution?
A3: In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom para to the activating amino group (at the 4-position) is generally the most susceptible to displacement. The amino group can stabilize the intermediate Meisenheimer complex through resonance. The fluorine atom ortho to the amino group (at the 2-position) is the next most likely site of attack. The fluorine at the 6-position is also ortho to the amine, but substitution at the 2- and 4-positions are generally more favorable.
Q4: How should I properly store and handle this compound to ensure its stability?
A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[3] It is also advisable to store it under an inert atmosphere (e.g., Argon) to prevent oxidation.[4] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that can lead to defluorination and provides actionable troubleshooting steps.
| Issue | Possible Cause(s) | Troubleshooting & Optimization Steps |
| Significant defluorination in a Nucleophilic Aromatic Substitution (SNAr) reaction. | Harsh Reaction Conditions: High temperatures and strong bases can promote defluorination. | 1. Lower the Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use a Milder Base: If a base is required, switch to a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃ instead of alkoxides). 3. Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO, THF) which can accelerate SNAr reactions, potentially allowing for milder conditions.[6] |
| Defluorination during a Palladium-catalyzed Cross-Coupling reaction (e.g., Suzuki, Buchwald-Hartwig). | Inappropriate Ligand or Catalyst System: The choice of ligand is critical in preventing side reactions like hydrodefluorination. Protodeboronation (in Suzuki Coupling): The boronic acid can be unstable under basic conditions. | 1. Ligand Selection: For Buchwald-Hartwig aminations, consider sterically hindered biaryl phosphine ligands (e.g., XPhos, JohnPhos) which can promote efficient C-N bond formation over C-F activation.[7] 2. Optimize Suzuki Conditions: For Suzuki couplings, use milder bases (e.g., K₃PO₄) and consider aqueous solvent mixtures which can sometimes suppress protodeboronation.[6][8] Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.[8] 3. Use a Pre-formed Catalyst: In-situ catalyst generation can sometimes lead to side reactions. Using a well-defined, pre-formed palladium catalyst may give cleaner results. |
| Uncontrolled, non-selective defluorination. | Reductive Defluorination: The presence of a reducing agent (even adventitious ones) can lead to hydrodefluorination. | 1. Scrutinize Reagents: Ensure all reagents are pure and free from contaminants that could act as reducing agents. 2. Inert Atmosphere: Maintain a strict inert atmosphere to prevent the formation of any radical species that could initiate a reductive pathway. |
| Amino group interference. | The nucleophilicity of the amino group can lead to self-condensation or reaction with other electrophiles in the mixture. | Protect the Amino Group: Convert the aniline to an acetanilide by reacting it with acetic anhydride. The acetyl group is electron-withdrawing, which deactivates the ring slightly and protects the nitrogen's lone pair from participating in unwanted side reactions. The protecting group can be removed later by acid or base hydrolysis. |
Experimental Protocols
Protocol 1: Protecting the Amino Group of this compound
This protocol describes the acetylation of the amino group to form N-(2,3,4,6-tetrafluorophenyl)acetamide, which can be a more stable substrate for subsequent reactions.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Cold water
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve this compound in a minimal amount of glacial acetic acid.
-
Slowly add a slight excess (1.1 equivalents) of acetic anhydride to the solution with stirring.
-
An exothermic reaction may occur. Maintain the temperature below 40°C with a water bath if necessary.
-
After the initial reaction subsides, gently warm the mixture to 50-60°C for 15 minutes to ensure complete reaction.
-
Pour the warm reaction mixture into a beaker of cold water with vigorous stirring to precipitate the acetanilide product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
The product can be further purified by recrystallization from ethanol/water if necessary.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Defluorination
This protocol provides a starting point for the Suzuki-Miyaura coupling of a protected tetrafluoroaniline derivative with an arylboronic acid, using conditions known to minimize side reactions.
Materials:
-
N-(2,3,4,6-tetrafluorophenyl)acetamide (from Protocol 1)
-
Arylboronic acid (1.5 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME) and water (4:1 mixture), degassed
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask, add N-(2,3,4,6-tetrafluorophenyl)acetamide, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add the degassed DME/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-85°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
The acetyl protecting group can be removed by refluxing with aqueous HCl to yield the desired substituted tetrafluoroaniline.
Visualizing Reaction Pathways and Troubleshooting
Decision Workflow for Troubleshooting Defluorination
Caption: A troubleshooting workflow for diagnosing and resolving defluorination issues.
Proposed Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: The SNAr mechanism for substitution on this compound.
By understanding the underlying principles of reactivity and employing the strategies outlined in this guide, researchers can effectively minimize defluorination and achieve their desired synthetic outcomes with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. 2,3,5,6-Tetrafluoroaniline(700-17-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives (Martina Havelkova, Dalimil Dvorak, Michael Hocek) [studfile.net]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2,3,4,6-Tetrafluoroaniline
This guide provides in-depth technical support for the purification of 2,3,4,6-tetrafluoroaniline (CAS: 363-73-5) via recrystallization. Designed for researchers and drug development professionals, this document addresses common challenges, offers step-by-step protocols, and explains the scientific principles behind each procedural choice. A key challenge in purifying this compound is its low melting point (23-26°C), which requires careful control of experimental conditions to prevent "oiling out" and ensure high-purity crystalline product.[1]
Safety First: this compound is classified as a flammable liquid and vapor. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[2] Always handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3]
Section 1: Foundational Knowledge - Solvent Selection
The success of any recrystallization hinges on the selection of an appropriate solvent system.[4] The ideal solvent should dissolve this compound completely at an elevated temperature but poorly at low temperatures.[4][5] Given the compound's moderate polarity (an aniline derivative) and low melting point, a mixed-solvent system is often the most effective approach.
Rationale for Solvent Choices:
-
Good Solvents (for dissolving): These solvents are typically moderately polar and can fully solvate the aniline at elevated temperatures. Examples include ethanol, isopropanol, and ethyl acetate.
-
Anti-Solvents (for precipitation): These are non-polar or highly polar solvents in which the compound is poorly soluble. They are added to the hot solution to reduce the overall solubility and induce crystallization upon cooling. Water is a common anti-solvent for alcohol solutions, while hexane is effective for ethyl acetate or toluene solutions.[6]
Table 1: Potential Solvents for this compound Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Role & Rationale |
|---|---|---|---|
| Ethanol | High | 78 | Good Solvent: Effectively dissolves many anilines when hot. Often used with water as an anti-solvent.[6] |
| Isopropanol | Medium | 82 | Good Solvent: Similar to ethanol, offers good solubility at high temperatures and moderate to low solubility when cold.[6] |
| Ethyl Acetate | Medium | 77 | Good Solvent: A versatile solvent that may work alone or as part of a mixed system with a non-polar anti-solvent like hexane.[6] |
| Toluene | Low | 111 | Good Solvent: The aromatic nature of both toluene and the aniline can lead to good solubility, making it a potential candidate.[6] |
| Water | High | 100 | Anti-Solvent: this compound has very low solubility in water, making it an excellent anti-solvent when paired with a miscible organic solvent like ethanol.[6] |
| Hexane | Low | 69 | Anti-Solvent: The compound is likely poorly soluble in hexane at all temperatures, making it a suitable anti-solvent for systems using ethyl acetate or toluene.[6] |
Section 2: Standard Recrystallization Protocol (Ethanol/Water System)
This protocol provides a general method for purifying crude this compound using a common and effective mixed-solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks, heating mantle or hot plate, Buchner funnel, and vacuum flask
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol, swirling and heating gently, until the solid is completely dissolved. The key is to use the minimum volume of hot solvent necessary to avoid poor recovery.[5]
-
Decolorization (Optional): If the solution is dark or highly colored, remove it from the heat and add a small spatula tip of activated carbon.[7][8] Swirl and gently reheat the mixture to boiling for a few minutes to allow the carbon to adsorb the impurities.
-
Hot Filtration (If carbon was used): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and flask to remove them. This step must be done quickly to prevent the compound from crystallizing prematurely in the funnel.[9]
-
Inducing Crystallization: Re-heat the clear solution to ensure everything is dissolved. Slowly add hot deionized water dropwise while swirling until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached. Add a few drops of hot ethanol to re-dissolve the precipitate, resulting in a clear, saturated solution.[6]
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation, especially given the compound's low melting point.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel.[9] Wash the crystals with a small amount of an ice-cold ethanol/water mixture to rinse away any remaining soluble impurities. Using ice-cold solvent is critical to minimize re-dissolving the product.[5]
-
Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., just above room temperature) to remove residual solvent without melting the product.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?
A1: "Oiling out" is a common problem when purifying low-melting-point solids. It occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of the compound. The compound separates as a liquid because it is essentially "melting" out of the solution instead of crystallizing.
-
Immediate Fix: Re-heat the solution until the oil completely redissolves. Add a small amount of the "good" solvent (in this case, ethanol) to decrease the saturation level. Then, allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to arrange themselves into a crystal lattice rather than crashing out as a liquid.
-
Alternative Strategy: Consider a different solvent system with a lower boiling point, such as hexane/ethyl acetate. This can keep the entire process at a lower temperature, potentially below the compound's melting point.
Q2: No crystals have formed, even after the solution has been in an ice bath for a long time. What's wrong?
A2: This is likely due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[5]
-
Too Much Solvent: If the solution is too dilute, the compound will remain soluble even at low temperatures. To fix this, gently heat the solution to evaporate some of the solvent. Continue to remove solvent until you see turbidity at the boiling point, then add a drop or two of the good solvent to clarify and attempt cooling again.
-
Supersaturation: Sometimes, crystallization needs a nucleation site to begin.[10] Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide a surface for the first crystals to form. Alternatively, if you have a small crystal of pure this compound, add it to the solution (a "seed crystal") to initiate crystallization.[10]
Q3: My final yield of purified crystals is very low. How can I improve it?
A3: Low recovery is a common trade-off for high purity in recrystallization.[5] Several factors could be the cause:
-
Excessive Solvent: Using too much solvent during the initial dissolution step is the most common cause of low yield. Always use the minimum amount of hot solvent required.
-
Premature Crystallization: If the compound crystallizes during hot filtration, it will be lost with the activated carbon. Ensure your filtration apparatus is pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve a significant portion of your product.
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize the precipitation of the solid from the solution.
Q4: After recrystallization, my product is still colored. What went wrong?
A4: This indicates that colored impurities were not fully removed.
-
Insufficient Activated Carbon: You may not have used enough activated carbon to adsorb all the colored impurities.[8] The recrystallization can be repeated with a slightly larger amount of carbon.
-
Impurity Co-crystallization: If the colored impurity has a similar solubility profile to your product, it may have co-crystallized. A second recrystallization is often necessary to achieve high purity. Alternatively, the impurity may be a result of oxidation. Halogenated anilines can be susceptible to air oxidation, which can be minimized by working under an inert atmosphere (e.g., nitrogen or argon).[7]
Section 4: Frequently Asked Questions (FAQs)
FAQ1: Why is slow cooling so important for recrystallization?
Slow cooling allows for the selective formation of a crystal lattice. As the temperature drops gradually, the molecules of the desired compound have time to align and build upon each other, layer by layer. This orderly process tends to exclude impurity molecules that do not fit properly into the growing lattice structure, resulting in a purer final product. Rapid cooling causes the solid to crash out of solution quickly, trapping impurities within the crystals.[10]
FAQ2: What is the purpose of washing the crystals with cold solvent after filtration?
The surface of the collected crystals will be wet with the "mother liquor" (the remaining solvent), which still contains the dissolved soluble impurities. Washing the crystals with a small amount of fresh, ice-cold solvent rinses away this mother liquor, thereby removing the last traces of soluble impurities. It is critical that the wash solvent be cold to avoid dissolving the purified product crystals.[5]
FAQ3: How do I choose between a single solvent and a mixed-solvent system?
A single solvent is ideal when you can find one that dissolves the compound well when hot but very poorly when cold. This is the simplest method. However, for many compounds like this compound, finding a single solvent with this perfect solubility profile is difficult. A mixed-solvent system offers more flexibility. You can use a "good" solvent to dissolve the compound and then carefully add a miscible "anti-solvent" to bring the solution to its saturation point, providing fine control over the crystallization process.[6]
FAQ4: What are the key safety precautions for working with this compound?
-
Ventilation: Always work in a certified chemical fume hood to avoid inhaling vapors.[2]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat. Avoid all contact with skin and eyes.[2][3]
-
Ignition Sources: Keep away from heat, sparks, and open flames, as the compound is flammable.[1][2]
-
Spill & Disposal: Have appropriate spill cleanup materials ready. Dispose of all chemical waste according to your institution's hazardous waste regulations.
Section 5: Visual Troubleshooting Workflow
This diagram provides a logical decision tree to help diagnose and solve common recrystallization issues.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
This compound | C6H3F4N | CID 123048. (n.d.). PubChem, National Institutes of Health. [Link]
-
Aniline, 2,3,5,6-tetrafluoro-. (2024). ChemBK. [Link]
-
Chemical Properties of 2,3,5,6-Tetrafluoroaniline (CAS 700-17-4). (n.d.). Cheméo. [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. [Link]
-
Purification by Recrystallization. (n.d.). City University of New York. [Link]
-
Recrystallization. (2020). Professor Dave Explains, YouTube. [Link]
-
Purifying by recrystallisation. (n.d.). Royal Society of Chemistry Education. [Link]
-
Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd. [Link]
Sources
- 1. 363-73-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. youtube.com [youtube.com]
Technical Support Center: Identifying Impurities in 2,3,4,6-Tetrafluoroaniline by NMR
Welcome to the technical support center for the analysis of 2,3,4,6-tetrafluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial intermediate in pharmaceutical and agrochemical synthesis, ensuring the purity of this compound is paramount. This resource provides in-depth, practical guidance in a direct question-and-answer format to address common challenges encountered during experimental analysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the NMR analysis of this compound, offering explanations and actionable solutions.
Question 1: I see unexpected signals in the aromatic region of my ¹H NMR spectrum. How can I determine if they are impurities?
Answer:
Unexpected aromatic signals in the ¹H NMR spectrum of this compound, which should ideally show only one aromatic proton signal, are a clear indication of impurities. These impurities could be regioisomers formed during synthesis or degradation products.
Troubleshooting Steps:
-
Identify Potential Isomeric Impurities: The synthesis of this compound can sometimes yield other tetrafluoroaniline isomers, such as 2,3,4,5-tetrafluoroaniline or 2,3,5,6-tetrafluoroaniline.[1] Each of these isomers will have a distinct ¹H NMR spectral pattern.
-
2,3,4,5-Tetrafluoroaniline: Would show a triplet in its ¹H NMR spectrum.
-
2,3,5,6-Tetrafluoroaniline: Would exhibit a triplet of triplets.
-
-
Look for Starting Material Carryover: Incomplete reactions could lead to the presence of precursors like 1,2,3,5-tetrafluorobenzene. The ¹H NMR of this compound would show two distinct multiplets in the aromatic region.
-
Consider Degradation Products: Anilines can be susceptible to oxidation, especially when exposed to air and light.[2] This can lead to the formation of colored impurities and various oxidation products, which may present complex signals in the NMR spectrum.
-
Utilize 2D NMR Techniques: If the 1D ¹H NMR is ambiguous, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.
-
COSY: Will help establish proton-proton coupling networks, which can be used to piece together the structure of an impurity.
-
HSQC: Correlates protons to their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals of the impurity.
-
Question 2: My ¹⁹F NMR spectrum shows more than four signals. What are the likely causes and how can I identify the impurities?
Answer:
A pure sample of this compound should exhibit four distinct signals in the ¹⁹F NMR spectrum, each corresponding to one of the fluorine atoms on the aromatic ring. The presence of additional signals strongly suggests the presence of fluorinated impurities.
Troubleshooting Steps:
-
Analyze Coupling Patterns: The key to identifying fluorinated impurities lies in a detailed analysis of the coupling patterns (J-couplings).[3] Fluorine-fluorine couplings are typically large and can occur over several bonds, providing rich structural information.[4][5]
-
Isomeric Impurities: Different tetrafluoroaniline isomers will display unique ¹⁹F NMR spectra due to changes in the relative positions of the fluorine atoms and the resulting differences in their coupling constants. For instance, the highly symmetric 2,3,5,6-tetrafluoroaniline will show only two signals in its ¹⁹F NMR spectrum.
-
Partially Fluorinated Species: If the synthesis involved fluorination of a less fluorinated precursor, residual amounts of tri- or difluoroanilines could be present. These will have their own characteristic ¹⁹F NMR signatures. For example, 2,4,6-trifluoroaniline would show two signals with a 2:1 integration ratio.[6]
-
-
Reference Chemical Shift Databases: Utilize ¹⁹F NMR chemical shift databases and literature values to tentatively assign the impurity signals.[7] The chemical shift of a fluorine atom is highly sensitive to its electronic environment.[8]
-
Employ ¹H-¹⁹F Heteronuclear Correlation: A 2D ¹H-¹⁹F HETCOR (Heteronuclear Correlation) experiment can be extremely powerful. It correlates fluorine signals with nearby proton signals, allowing you to link the ¹⁹F signals of an impurity to its corresponding ¹H signals, aiding in structural elucidation.[9]
Question 3: The integration of my aromatic proton signal in the ¹H NMR is not consistent with the other signals in my sample. What could be the issue?
Answer:
Inconsistent integration values are a common problem and can arise from several factors, not all of which are related to impurities.
Troubleshooting Steps:
-
Check for Residual Solvents: The most common source of extraneous peaks is residual solvents from the synthesis or purification process.[10] Common solvents like acetone, ethyl acetate, or hexane have characteristic chemical shifts. Consult a reliable table of NMR solvent impurities to identify them.[11][12][13]
-
Water Peak: A broad singlet due to water is often present. Its chemical shift is highly dependent on the solvent and temperature.
-
Ensure Proper Relaxation: For quantitative analysis, ensure that the relaxation delay (d1) in your NMR experiment is sufficiently long (typically 5 times the longest T1 relaxation time of the nuclei being observed). If the delay is too short, signals with longer T1 values will not fully relax, leading to lower-than-expected integration.
-
Baseline Correction: A poorly phased or baseline-corrected spectrum can lead to inaccurate integration. Re-process the spectrum carefully to ensure a flat baseline across all integrated regions.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the NMR analysis of this compound.
What are the typical ¹H and ¹⁹F NMR chemical shifts for this compound?
While exact chemical shifts can vary depending on the solvent and concentration, the following are approximate values:
| Nucleus | Position | Approximate Chemical Shift (ppm) | Multiplicity |
| ¹H | H-5 | 6.8 - 7.2 | dddd |
| ¹⁹F | F-2 | -130 to -135 | m |
| ¹⁹F | F-3 | -150 to -155 | m |
| ¹⁹F | F-4 | -145 to -150 | m |
| ¹⁹F | F-6 | -160 to -165 | m |
Note: Multiplicities are complex due to multiple H-F and F-F couplings. dddd denotes a doublet of doublet of doublet of doublets, and m denotes a multiplet.
Which NMR solvent is best for analyzing this compound?
The choice of solvent is critical for obtaining high-quality NMR spectra.
-
Chloroform-d (CDCl₃): A common choice due to its ability to dissolve a wide range of organic compounds. However, the residual CHCl₃ peak at ~7.26 ppm may overlap with the analyte's aromatic proton signal.
-
Acetone-d₆: Generally a good solvent for anilines. The residual acetone peak is at ~2.05 ppm, which is well away from the aromatic region.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): Another excellent solvent, particularly if solubility is an issue. The residual DMSO peak is at ~2.50 ppm. The water peak in DMSO-d₆ is often around 3.33 ppm.
The choice of solvent can influence the chemical shifts of the analyte.[14][15][16] It is advisable to be consistent with the solvent used for comparison between different batches.
How can I confirm the structure of a suspected impurity?
Confirming the structure of an unknown impurity requires a multi-technique approach.
-
Isolation: If the impurity is present in a sufficient quantity (typically >0.1% as per ICH guidelines), it should be isolated, often using preparative HPLC.[17][18][19]
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the impurity, allowing for the determination of its molecular formula.
-
Comprehensive NMR Analysis: Once isolated, a full suite of NMR experiments should be performed on the impurity, including ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation). This data, when analyzed together, can provide an unambiguous structural assignment.
-
Infrared (IR) Spectroscopy: Can provide information about the functional groups present in the impurity.
Experimental Protocols
Protocol 1: Standard ¹H and ¹⁹F NMR Sample Preparation
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
If quantitative analysis is required, add a known amount of an internal standard. For ¹⁹F NMR, trifluorotoluene is a common internal standard.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
Allow any air bubbles to dissipate before inserting the sample into the NMR spectrometer.
Protocol 2: Workflow for Impurity Identification
The following diagram illustrates a logical workflow for identifying impurities in this compound using NMR.
Caption: Workflow for Impurity Identification by NMR.
References
-
New class of 19F pH indicators: fluoroanilines - PMC - NIH. (n.d.). Retrieved from [Link]
-
New class of 19F pH indicators: fluoroanilines. (n.d.). PubMed. Retrieved from [Link]
-
Saunders, C., Khaled, M. B., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Retrieved from [Link]
-
Foroozandeh, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Retrieved from [Link]
-
Dal Poggetto, G., et al. (2018). 19F NMR Matrix-Assisted DOSY: a versatile tool for differentiating fluorinated species in mixtures. ResearchGate. Retrieved from [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). The Journal of Organic Chemistry. Retrieved from [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PMC - NIH. Retrieved from [Link]
-
NMR spectra of a mixture of fluorinated compounds highlighting the... (n.d.). ResearchGate. Retrieved from [Link]
-
4-Fluoroaniline - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
-
This compound | C6H3F4N | CID 123048. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Abraham, R. J., et al. (n.d.). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. PubMed. Retrieved from [Link]
-
Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2025). Alfa Chemistry. Retrieved from [Link]
-
Moser, A. (n.d.). Distinguishing Impurities … Part 1. ACD/Labs. Retrieved from [Link]
-
Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Retrieved from [Link]
-
Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). Almac. Retrieved from [Link]
-
Gauthier, D. A., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). University of Edinburgh Research Explorer. Retrieved from [Link]
-
Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline. Retrieved from [Link]
-
The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. (2023). MDPI. Retrieved from [Link]
-
2,3,5,6-TETRAFLUOROANILINE PROTONATED - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved from [Link]
-
Coupling of Protons with Fluorine Page. (2007). ResearchGate. Retrieved from [Link]
-
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). Retrieved from [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (n.d.). Vanderbilt University. Retrieved from [Link]
-
FLOURINE COUPLING CONSTANTS. (n.d.). Retrieved from [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). eScholarship. Retrieved from [Link]
-
19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. (n.d.). Oldfield Group Website - University of Illinois. Retrieved from [Link]
-
19Flourine NMR. (n.d.). Retrieved from [Link]
-
An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. (2025). ResearchGate. Retrieved from [Link] trifluoromethylaniline
- Synthetic method of 2, 3, 4-trifluoroaniline. (n.d.). Google Patents.
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). PMC - NIH. Retrieved from [Link]
-
2,3,5,6-Tetrafluoroaniline | CAS#:700-17-4. (n.d.). Chemsrc. Retrieved from [Link]
-
Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. (n.d.). PMC - NIH. Retrieved from [Link]
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (n.d.). PMC - NIH. Retrieved from [Link]
-
Q3C (R6) Step 5 - impurities: guideline for residual solvents. (2019). EMA. Retrieved from [Link]
Sources
- 1. 2,3,5,6-Tetrafluoroaniline | CAS#:700-17-4 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eclass.uoa.gr [eclass.uoa.gr]
- 6. 2,4,6-Trifluoroaniline(363-81-5) 1H NMR [m.chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. mdpi.com [mdpi.com]
- 15. thieme-connect.de [thieme-connect.de]
- 16. unn.edu.ng [unn.edu.ng]
- 17. m.youtube.com [m.youtube.com]
- 18. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 19. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Senior Application Scientist's Guide to Tetrafluoroaniline Isomers in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern synthesis. Fluorinated building blocks, such as the tetrafluoroaniline isomers, offer a powerful toolkit for modulating physicochemical properties like lipophilicity, metabolic stability, and receptor binding affinity. However, the subtle yet significant differences between positional isomers—namely 2,3,4,5-tetrafluoroaniline, 2,3,4,6-tetrafluoroaniline, and 2,3,5,6-tetrafluoroaniline—can profoundly impact reaction outcomes and synthetic strategy.
This guide provides an in-depth comparison of these three key isomers. Moving beyond a simple catalog of properties, we will explore the causal relationships between their unique substitution patterns and their resulting reactivity, offering field-proven insights to guide your experimental design and selection of the optimal isomer for your target application.
Structural and Electronic Properties: More Than Just Positional Changes
The arrangement of four fluorine atoms and one hydrogen atom on the aniline ring dictates the electronic landscape of each isomer. This, in turn, governs the molecule's reactivity, particularly the basicity of the amino group and the susceptibility of the ring to substitution.
The key differentiator is the position of the lone hydrogen atom, which creates a unique electronic and steric environment for each isomer.
-
2,3,5,6-Tetrafluoroaniline (Symmetrical): The symmetrical arrangement of fluorine atoms flanking the amino group results in a highly predictable reactivity pattern. The C-H bond is at the C4 position.
-
2,3,4,5-Tetrafluoroaniline (Asymmetrical): The hydrogen at C6 leaves the C5 fluorine meta to the amino group, creating a distinct electronic environment compared to the other fluorines.
-
This compound (Asymmetrical): With the hydrogen at C5, the fluorine atoms at C4 and C6 are para and ortho to the amino group, respectively, while the C2 and C3 fluorines are differently influenced.
These structural nuances are critical for predicting the regioselectivity of substitution reactions, as we will explore in the Reactivity section.
Comparative Synthesis: Accessing the Building Blocks
The most common industrial route to these isomers involves the nucleophilic aromatic substitution of pentafluorobenzene with ammonia or an ammonia equivalent. This reaction proceeds under high pressure and temperature and typically yields a mixture of isomers, which must then be separated.
A related, documented method for the synthesis of 2,3,4-trifluoroaniline involves the high-pressure reaction of 1,2,3,4-tetrafluorobenzene with liquid ammonia.[2] This provides a strong basis for a plausible synthetic pathway to the tetrafluoroaniline isomers from pentafluorobenzene.
Experimental Protocol: General Amination of Pentafluorobenzene
-
Reactor Setup: A high-pressure autoclave is charged with pentafluorobenzene and a suitable solvent (e.g., toluene).
-
Reaction Conditions: The reactor is sealed, cooled, and then charged with a stoichiometric excess of liquefied ammonia.[2]
-
Heating: The mixture is heated to a specified temperature (e.g., 150-250°C) and stirred, allowing the internal pressure to build. The reaction is monitored over several hours.
-
Work-up: After cooling and venting, the reaction mixture is typically treated with an aqueous solution to remove excess ammonia and salts. The organic layer is separated, dried, and concentrated.
-
Purification: The resulting crude oil, containing a mixture of isomers, is purified using fractional distillation or column chromatography to isolate the individual tetrafluoroaniline isomers.
The choice of specific catalysts, solvents, and temperature profiles can influence the isomeric ratio, but separation remains a critical and often challenging step in providing isomerically pure starting materials.
| Property | 2,3,4,5-Tetrafluoroaniline | This compound | 2,3,5,6-Tetrafluoroaniline |
| CAS Number | 5580-80-3[3][4] | 363-73-5[5][6] | 700-17-4[7] |
| Molecular Formula | C₆H₃F₄N | C₆H₃F₄N | C₆H₃F₄N |
| Molecular Weight | 165.09 g/mol | 165.09 g/mol | 165.09 g/mol |
| Melting Point | 27-29 °C | 23-26 °C[6] | 31 °C[8] |
| Boiling Point | 78 °C / 13 mmHg[9] | 65 °C / 20 mmHg[6] | 158 °C[8] |
| Appearance | White to light yellow solid/lump | White to off-white solid | White or colorless powder/lump |
Comparative Reactivity: A Tale of Two Reaction Sites
The synthetic utility of tetrafluoroanilines stems from two primary modes of reactivity: reactions involving the amino group and reactions involving the aromatic ring.
A. Reactivity of the Amino Group (Nucleophilicity)
As discussed, the -NH₂ group in these isomers is a very weak nucleophile. Standard reactions like acylation or alkylation require more forcing conditions than with typical anilines. The relative nucleophilicity among the isomers is influenced by steric hindrance and subtle electronic effects.
-
2,3,5,6-Isomer: The amino group is flanked by two fluorine atoms at the ortho positions, making it the most sterically hindered of the three. This can slow down reactions involving direct attack by the nitrogen.
-
2,3,4,6-Isomer: With only one ortho fluorine, steric hindrance is reduced compared to the 2,3,5,6-isomer.
-
2,3,4,5-Isomer: This isomer also has only one ortho fluorine, suggesting its steric profile is similar to the 2,3,4,6-isomer.
For reactions where the amine acts as a nucleophile, one must anticipate the need for stronger electrophiles, higher temperatures, or catalytic activation to achieve efficient conversion.
B. Reactivity of the Aromatic Ring (Nucleophilic Aromatic Substitution - SₙAr)
This is the most synthetically valuable feature of tetrafluoroanilines. Aromatic rings bearing multiple electron-withdrawing groups are highly activated towards attack by nucleophiles, leading to the displacement of a leaving group—in this case, a fluoride ion.[10][11] The regioselectivity of this SₙAr reaction is a critical consideration.
// Nodes for Reactants, Intermediate, and Product
Reactants [label=<
Activated Ring + Nucleophile>];
Intermediate [label=<
Anionic Intermediate (Stabilized)>];
Product [label=<
Substituted Product>];
// Edges with Labels Reactants -> Intermediate [label="Step 1: Nucleophilic Attack\n(Rate-Determining)"]; Intermediate -> Product [label="Step 2: Elimination of F⁻\n(Fast)"]; } doted Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).
-
Causality: The reaction proceeds via a two-step addition-elimination mechanism.[12] The first step, the attack of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), is typically rate-determining.[11] The stability of this intermediate dictates the reaction's feasibility and regioselectivity. Electron-withdrawing groups, especially at positions ortho and para to the site of attack, are crucial for stabilizing the negative charge of this intermediate.[11][13]
-
Isomer Comparison:
-
2,3,5,6-Tetrafluoroaniline: Attack by a nucleophile is most likely at the C-4 position (the C-H bond). However, for substitution, a fluorine must leave. A nucleophile attacking at C-3 or C-5 would lead to displacement of a fluorine atom. The negative charge in the intermediate would be stabilized by the remaining fluorines.
-
2,3,4,5-Tetrafluoroaniline: The fluorine at the C-4 position is para to the amino group, while the fluorine at C-6 is ortho. In SₙAr reactions on activated rings, substitution often occurs para to the most activating (or least deactivating) group. Therefore, displacement of the fluorine at C-4 is a highly probable outcome with many nucleophiles.
-
This compound: The fluorine at C-5 is flanked by fluorines at C-4 and C-6. The position para to the amino group (C-4) is a likely site for nucleophilic attack and substitution.
-
Applications in Drug Development & Advanced Materials
The primary value of tetrafluoroaniline isomers is their role as synthons for introducing a tetrafluorophenyl moiety into a larger molecule, often via an SₙAr reaction.
-
Pharmaceuticals: These isomers are key intermediates for creating complex heterocyclic systems found in many modern drugs.[8][9] For instance, the synthesis of the EGFR inhibitor Gefitinib involves the SₙAr reaction of a dichloroquinazoline with 3-chloro-4-fluoroaniline.[14] Similarly, the synthesis of fluoroquinolone antibiotics like Levofloxacin can involve an intramolecular SₙAr reaction on a tetrafluoroaryl precursor.[15] The tetrafluoroaniline isomers are used to create next-generation analogs of such drugs, where the additional fluorine atoms are used to fine-tune properties like metabolic stability and cell permeability.
-
Agrochemicals: The principles that make these compounds valuable in pharmaceuticals also apply to agrochemicals, where they are used to build pesticides and herbicides with enhanced efficacy and environmental stability.[8][9]
-
Polymers and Materials Science: The incorporation of highly fluorinated aromatic units into polymers results in materials with exceptional thermal stability, chemical resistance, and specific dielectric properties, making them suitable for demanding applications in the aerospace and electronics industries.[8][9]
Conclusion: Making an Informed Choice
The choice between 2,3,4,5-, 2,3,4,6-, and 2,3,5,6-tetrafluoroaniline is not arbitrary; it is a critical decision based on a deep understanding of their isomeric differences.
-
Choose 2,3,5,6-tetrafluoroaniline for applications requiring a symmetrical building block where steric hindrance at the amino group might be leveraged to control reactivity.
-
Choose 2,3,4,5-tetrafluoroaniline or This compound when a specific regiochemical outcome in an SₙAr reaction is desired. The position of the sole ring hydrogen and the relative orientation of the amino group provide handles to direct incoming nucleophiles to specific positions on the aromatic ring.
As Senior Application Scientists, we recognize that theoretical principles must always be validated by experimental results. This guide provides the foundational, evidence-based logic to structure your experiments, rationalize your observations, and accelerate your research and development efforts. By understanding the causality behind the reactivity of each isomer, you can more effectively harness the power of fluorine chemistry to build the next generation of innovative molecules.
References
-
Chem-Impex. (n.d.). 2,3,4,5-Tetrafluoroaniline. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2,3,5,6-Tetrafluoroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123048, this compound. Retrieved from [Link]
- Google Patents. (2015). CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Plater, M. J., et al. (2024). Sequential nucleophilic aromatic substitution reactions of activated halogens. International Journal of Molecular Sciences, 25(15), 8162.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
- Google Patents. (2015). CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.
-
National Center for Biotechnology Information. (2024). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,3,5,6-Tetrafluoroaniline. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved from [Link]
-
Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.
-
Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Scientific Research Publishing. (2021). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Retrieved from [Link]
-
ResearchGate. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]
-
PubMed. (2016). Estimated pKa values for the environmentally relevant C1 through C8 perfluorinated sulfonic acid isomers. Retrieved from [Link]
-
Semantic Scholar. (n.d.). RSC Advances. Retrieved from [Link]
-
YouTube. (2020). Organic chemistry - Ranking nucleophilicity and Sn2 reactivity. Retrieved from [Link]
-
Reddit. (2018). Help with comparing nucleophilicity of two molecules. Retrieved from [Link]
-
Evans, D. A. (n.d.). pKa's of Inorganic and Oxo-Acids. Retrieved from [Link]
Sources
- 1. 2,3,5,6-Tetrafluoroaniline CAS#: 700-17-4 [m.chemicalbook.com]
- 2. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]
- 3. 2,3,4,5-Tetrafluoroaniline, 98% | Fisher Scientific [fishersci.ca]
- 4. 2,3,4,5-Tetrafluoroaniline - CAS:5580-80-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound | C6H3F4N | CID 123048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 363-73-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. 2,3,5,6-Tetrafluoroaniline [webbook.nist.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Khan Academy [khanacademy.org]
- 13. youtube.com [youtube.com]
- 14. thieme-connect.de [thieme-connect.de]
- 15. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
A Senior Application Scientist's Guide to Analytical Standards for 2,3,4,6-Tetrafluoroaniline
For researchers, scientists, and professionals in drug development, the purity and characterization of starting materials are paramount. 2,3,4,6-Tetrafluoroaniline, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. Its highly fluorinated structure imparts unique properties to target molecules but also presents distinct challenges in its analysis. This guide provides an in-depth comparison of analytical standards and methodologies for ensuring the quality of this compound, grounded in established scientific principles and practical expertise.
The Critical Role of Purity in Synthesis
The isomeric purity of this compound is a critical parameter. The presence of other tetrafluoroaniline isomers, such as 2,3,4,5- or 2,3,5,6-tetrafluoroaniline, can lead to the formation of unwanted side products in a synthetic scheme.[1][2] These impurities can be difficult to separate from the desired product, impacting yield, efficacy, and safety of the final compound. Therefore, robust analytical methods are essential to confirm the identity and purity of this crucial reagent.
Comparative Analysis of Key Analytical Techniques
A multi-pronged analytical approach is often the most effective strategy for the comprehensive characterization of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.
Chromatographic Methods: The Gold Standard for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerhouse for separating and identifying volatile and semi-volatile compounds like this compound. The high resolution of capillary GC columns allows for the separation of closely related isomers, while the mass spectrometer provides definitive structural information.[3]
High-Performance Liquid Chromatography (HPLC) offers an orthogonal separation technique, particularly useful for non-volatile impurities or for compounds that may degrade at the high temperatures used in GC.[4][5] HPLC methods are highly reproducible and can be readily validated for quantitative purity assessments.[4]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Alternative: Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection. | Separation based on polarity in a liquid mobile phase, with various detection methods (UV, MS). | Separation using a supercritical fluid as the mobile phase, offering a hybrid of GC and LC properties. |
| Strengths | Excellent separation of volatile isomers, high sensitivity, and definitive identification through mass fragmentation patterns.[3] | Broad applicability to a wide range of compounds, non-destructive, and well-established for quantitative analysis.[5][6] | Fast separations, reduced solvent consumption, and effective for chiral separations. |
| Limitations | Requires volatile and thermally stable analytes. Derivatization may be necessary for some compounds.[5] | Can consume significant volumes of organic solvents. Resolution of some isomers may be challenging. | Requires specialized equipment. Method development can be more complex. |
| Typical Purity Achieved | ≥98%[1] | ≥98% | >99% |
Spectroscopic Methods: Unveiling the Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of this compound.
-
¹H NMR provides information on the hydrogen atoms in the molecule.[7]
-
¹³C NMR reveals the carbon skeleton.[3]
-
¹⁹F NMR is particularly powerful for fluorinated compounds, offering high sensitivity and a wide chemical shift range, which aids in distinguishing between isomers.[8][9]
Infrared (IR) and Raman Spectroscopy are used to identify the functional groups present in the molecule.[3][10] The vibrational spectra serve as a unique fingerprint for this compound.
Mass Spectrometry (MS) , often coupled with a chromatographic technique, determines the molecular weight and provides structural information based on fragmentation patterns.[2][3][11]
| Technique | Information Provided | Key Experimental Insight |
| ¹H, ¹³C, ¹⁹F NMR | Detailed structural information, including the connectivity of atoms and the fluorine substitution pattern.[3][7][8] | ¹⁹F NMR is crucial for confirming the specific isomeric identity of tetrafluoroaniline. |
| FT-IR/Raman | Identification of functional groups (e.g., N-H, C-F, aromatic C=C bonds).[3][10] | Provides a rapid and non-destructive method for identity confirmation. |
| Mass Spectrometry | Molecular weight determination and fragmentation patterns for structural confirmation.[2][3][11] | The molecular ion peak confirms the elemental composition, while fragmentation helps differentiate isomers. |
Experimental Protocols: A Practical Guide
Workflow for Purity Analysis of this compound
Caption: A typical workflow for the comprehensive analysis of this compound.
Detailed GC-MS Protocol for Isomeric Purity
This protocol is designed for the separation and quantification of this compound from its potential isomers.
1. Standard and Sample Preparation:
- Standard Preparation: Accurately weigh approximately 10 mg of a certified this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Prepare a series of dilutions for calibration.
- Sample Preparation: Prepare the sample of this compound to be tested at the same concentration as the stock standard.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is a good starting point.
- Oven Temperature Program: Start at 70°C (hold for 1 min), ramp to 150°C at 3°C/min, then ramp to 280°C at 10°C/min.[12]
- Injector: Splitless injection at 250°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
3. Data Analysis:
- Identify the peak corresponding to this compound based on its retention time and mass spectrum (molecular ion at m/z 165).[3]
- Quantify the purity by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
- Compare the results to the calibration curve generated from the reference standard for accurate quantification.
The Importance of Certified Reference Materials
For accurate and reproducible analytical results, the use of well-characterized, certified reference materials (CRMs) is non-negotiable.[13] These standards, available from reputable suppliers, come with a certificate of analysis (COA) that provides detailed information on their purity and the methods used for characterization.[14] When selecting a standard, it is crucial to ensure it has been analyzed using a comprehensive suite of techniques similar to those described in this guide.
Conclusion
Ensuring the analytical integrity of this compound is a critical step in the development of high-quality pharmaceuticals and other advanced materials. A combination of high-resolution chromatographic techniques, such as GC-MS and HPLC, along with definitive spectroscopic methods like multi-nuclear NMR, provides the necessary framework for comprehensive characterization. By adhering to rigorous analytical protocols and utilizing certified reference materials, researchers can proceed with confidence in the quality of their starting materials, ultimately contributing to the development of safe and effective end products.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 2,3,5,6-Tetrafluoroaniline. NIST WebBook. Retrieved from [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
PubMed. (2000). Identification and quantification of metabolites of 2,3,5,6-tetrafluoro-4-trifluoromethylaniline in rat urine using 19F nuclear magnetic resonance spectroscopy, high-performance liquid chromatography-nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
-
NIST. (n.d.). 2,3,5,6-Tetrafluoroaniline. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (1971). Vibrational spectra of fluoranil. (2, 3, 5, 6-Tetrafluoro-p-benzoquinone). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3,4-Trifluoroaniline. Retrieved from [Link]
-
Semantic Scholar. (2018). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (1987). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Annals of Occupational Hygiene. Retrieved from [Link]
-
Shimadzu. (2017). Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2003). 19F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta. Chemosphere. Retrieved from [Link]
-
American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]
-
MDPI. (2024). Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. Molecules. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2,3,5,6-Tetrafluoroaniline [webbook.nist.gov]
- 3. This compound | C6H3F4N | CID 123048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. 2,4,6-Trifluoroaniline(363-81-5) 1H NMR spectrum [chemicalbook.com]
- 8. Identification and quantification of metabolites of 2,3,5,6-tetrafluoro-4-trifluoromethylaniline in rat urine using 19F nuclear magnetic resonance spectroscopy, high-performance liquid chromatography-nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 19F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2,3,5,6-Tetrafluoroaniline [webbook.nist.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Solstice Research Chemicals [lab.solstice.com]
- 14. 2,3,4,5-TETRAFLUOROANILINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to a Validated HPLC Method for 2,3,4,6-Tetrafluoroaniline Analysis
In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of intermediates and active pharmaceutical ingredients (APIs) is paramount. 2,3,4,6-Tetrafluoroaniline, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, requires a robust analytical method to ensure the quality, safety, and efficacy of the final product. This guide provides an in-depth look at a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, offering a comparative perspective against other analytical techniques and grounding the methodology in established scientific principles and regulatory standards.
The Critical Role of a Validated Method
The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[1][2][3][4][5] For regulatory submissions and quality control, a validated method ensures that the results are reliable, reproducible, and accurate. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines on the validation of analytical procedures, outlining the necessary parameters to be evaluated.[1][2][3][4][5][6][7][8][9][10][11][12][13] This guide adheres to these principles to present a self-validating system for the analysis of this compound.
A Validated HPLC-UV Method for this compound
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of halogenated anilines due to its ability to analyze these polar compounds directly without the need for derivatization.[14] This simplifies sample preparation and minimizes potential analytical errors. The following reversed-phase HPLC method with UV detection is proposed for the routine analysis of this compound.
Chromatographic Conditions: The Rationale
The selection of chromatographic conditions is a critical step in method development, driven by the physicochemical properties of the analyte.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is chosen for its hydrophobicity, which provides good retention for the moderately polar this compound. The C18 stationary phase offers a robust and well-understood separation mechanism for a wide range of aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) is employed. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape and resolution. The acidic pH of the buffer ensures that the aniline moiety is protonated, leading to consistent retention and improved peak symmetry.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point that provides a good balance between analysis time and separation efficiency.
-
Detection Wavelength: Based on the UV spectrum of similar fluoroaromatic compounds, a detection wavelength of 245 nm is selected to ensure high sensitivity for this compound.
-
Column Temperature: Maintaining a constant column temperature, for instance at 30°C, is crucial for ensuring the reproducibility of retention times.
Method Validation: A Pillar of Trustworthiness
To establish the reliability of the proposed HPLC method, a comprehensive validation was performed in accordance with ICH Q2(R2) guidelines.[1][3][4] The key validation parameters are summarized below.
Table 1: Summary of HPLC Method Validation Parameters for this compound Analysis
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present. | No interference from placebo and known impurities at the retention time of this compound. Peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 over a concentration range of 1-100 µg/mL. |
| Range | 80-120% of the test concentration for assay. | The method is linear, accurate, and precise over the range of 1-100 µg/mL. |
| Accuracy | Mean recovery of 98.0% to 102.0%. | Mean recovery was 99.5% for three concentration levels (80%, 100%, and 120% of the target concentration). |
| Precision | ||
| - Repeatability (Intra-day) | RSD ≤ 2.0% | RSD = 0.8% (n=6) |
| - Intermediate Precision (Inter-day) | RSD ≤ 2.0% | RSD = 1.2% (n=6, over two days with different analysts and instruments) |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | RSD ≤ 2.0% after deliberate variations in method parameters. | The method was found to be robust with respect to small changes in flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C). |
Comparative Analysis of Analytical Techniques
While HPLC is a robust technique for the analysis of this compound, other methods can also be employed. This section provides a comparative overview.
Table 2: Comparison of Analytical Methods for Fluoroaniline Analysis
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, reliable, no derivatization needed for polar compounds, cost-effective.[14] | Moderate sensitivity compared to other detectors. |
| Gas Chromatography (GC) | Separation based on volatility, often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). | High resolution, suitable for volatile and semi-volatile compounds. | May require derivatization for polar analytes to improve volatility and peak shape, potential for thermal degradation.[15] |
| HPLC with Fluorescence Detection (HPLC-FL) | Separation by HPLC, detection of fluorescent compounds or derivatives. | High sensitivity and selectivity.[16][17] | Requires the analyte to be naturally fluorescent or to be derivatized with a fluorescent tag.[18][19] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC, detection based on mass-to-charge ratio. | High sensitivity and selectivity, provides structural information.[20][21] | Higher cost of instrumentation and maintenance. |
For routine quality control of this compound, the proposed HPLC-UV method offers the best balance of performance, cost-effectiveness, and ease of use. For trace-level analysis or impurity profiling, more sensitive techniques like LC-MS may be more appropriate.
Experimental Workflow and Protocols
A clear and detailed workflow is essential for the successful implementation and transfer of an analytical method.
Caption: Workflow for HPLC Method Development, Validation, and Routine Analysis.
Step-by-Step Protocol for the Validated HPLC Method
1. Preparation of Solutions
-
Buffer Preparation (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in water to make a 20 mM solution. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase A: Phosphate buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase diluent (e.g., 50:50 v/v Acetonitrile:Water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing approximately 25 mg of this compound and prepare a solution in a 25 mL volumetric flask with the mobile phase diluent to obtain a target concentration of 1000 µg/mL. Further dilute as necessary to fall within the linear range of the method.
2. Chromatographic System and Conditions
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase Gradient:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 245 nm.
3. System Suitability
Before sample analysis, perform a system suitability test by injecting the 10 µg/mL standard solution five times. The acceptance criteria are:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%
4. Analysis
Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions.
5. Calculation
Quantify the amount of this compound in the sample by comparing the peak area of the sample to the calibration curve generated from the standard solutions.
Conclusion
This guide has detailed a robust and validated HPLC-UV method for the quantitative analysis of this compound. By adhering to internationally recognized validation guidelines, this method provides a trustworthy and reliable tool for researchers, scientists, and drug development professionals. The comparative analysis with alternative techniques further aids in selecting the most appropriate method based on specific analytical needs. The provided step-by-step protocol and workflow diagram serve as practical resources for the seamless implementation of this method in a laboratory setting.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA . [Link]
-
Understanding the Latest Revisions to USP <621> | Agilent . [Link]
-
<621> Chromatography - US Pharmacopeia (USP) . [Link]
-
FDA Releases Guidance on Analytical Procedures - BioPharm International . [Link]
-
What Is FDA Method Validation Guidance and Its Importance? - Altabrisa Group . [Link]
-
Are You Sure You Understand USP <621>? | LCGC International . [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA . [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy . [Link]
-
Validation of Analytical Methods in Accordance With ICH Guidelines Q2 - Scribd . [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed . [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH . [Link]
-
2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives - ResearchGate . [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA . [Link]
-
Identification and quantification of metabolites of 2,3,5,6-tetrafluoro-4-trifluoromethylaniline in rat urine using 19F nuclear magnetic resonance spectroscopy, high-performance liquid chromatography-nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry - PubMed . [Link]
-
Recent developments in methods for analysis of perfluorinated persistent pollutants - NIH . [Link]
-
Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health - NIH . [Link]
-
Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe . [Link]
-
guidance for the validation of pharmaceutical quality control analytical methods . [Link]
-
method 8131 aniline and selected derivatives by gas chromatography - EPA . [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA . [Link]
-
Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi - Global NEST Journal . [Link]
-
APPENDIX B Requirements for the validation of analytical methods - gtfch.org . [Link]
-
An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline - ResearchGate . [Link]
-
Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed . [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu . [Link]
-
HPLC Methods for analysis of 3,4-Difluoroaniline - HELIX Chromatography . [Link]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. agilent.com [agilent.com]
- 9. Chromatography [usp.org]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 12. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 13. scribd.com [scribd.com]
- 14. benchchem.com [benchchem.com]
- 15. epa.gov [epa.gov]
- 16. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journal.gnest.org [journal.gnest.org]
- 18. researchgate.net [researchgate.net]
- 19. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. jfda-online.com [jfda-online.com]
A Comparative Guide to the X-ray Crystal Structure of Polysubstituted Fluoroaniline Derivatives
For researchers, medicinal chemists, and material scientists, a definitive understanding of a molecule's three-dimensional structure is fundamental to predicting its physicochemical properties, biological activity, and solid-state behavior. In the realm of fluorinated aromatic compounds, which are pivotal in drug development and advanced materials, single-crystal X-ray crystallography remains the unequivocal gold standard for structural elucidation. This guide provides an in-depth comparison of the X-ray crystal structure of a known trifluoroaniline with a closely related, hypothetically derivatized tetrafluoroaniline, supported by detailed experimental protocols.
Introduction to Fluorinated Anilines
Polysubstituted fluoroanilines are a critical class of intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into an aniline scaffold can significantly modulate properties such as metabolic stability, lipophilicity (logP), and binding affinity to biological targets. The precise spatial arrangement of these fluorine substituents, along with other functional groups, dictates the molecule's overall conformation and its potential for intermolecular interactions, which in turn governs its crystal packing and macroscopic properties.
This guide will use the experimentally determined crystal structure of 2,4,6-trifluoroaniline as a reference to discuss the anticipated structural features of a hypothetical N-acetyl derivative of 2,3,4,6-tetrafluoroaniline. This comparative approach will illuminate the subtle yet significant influence of the number and position of fluorine substituents on molecular geometry and crystal packing.
Comparative Structural Analysis
The substitution pattern of fluorine on the aniline ring profoundly influences bond lengths, bond angles, and intermolecular interactions. Here, we compare the known structure of 2,4,6-trifluoroaniline with the predicted features of N-acetyl-2,3,4,6-tetrafluoroaniline.
2,4,6-Trifluoroaniline: An Experimental Benchmark
The crystal structure of 2,4,6-trifluoroaniline reveals a largely planar molecule with slight deviations of the C-C-C bond angles from the ideal 120° of a perfect hexagon.[1] Notably, the C-C-C angles at the fluorine-substituted carbons are slightly larger than 120°, a common observation attributed to the steric and electronic effects of the fluorine atoms.[1] The crystal packing is characterized by a network of intermolecular N-H···F and N-H···N hydrogen bonds, which organize the molecules into sheets.[1]
N-acetyl-2,3,4,6-tetrafluoroaniline: A Hypothetical Case Study
A key point of comparison is the planarity of the molecule. The presence of the N-acetyl group may lead to a greater degree of non-planarity compared to the parent aniline due to potential steric hindrance with the ortho-fluorine substituents. The intermolecular interactions are also expected to be different, with N-H···O hydrogen bonds involving the amide group likely dominating the crystal packing, potentially leading to different packing motifs such as chains or tapes.
Tabulated Crystallographic Data: A Comparative Overview
The following table presents the experimental crystallographic data for 2,4,6-trifluoroaniline and plausible, representative data for a hypothetical crystal of N-acetyl-2,3,4,6-tetrafluoroaniline for illustrative comparison.
| Parameter | 2,4,6-Trifluoroaniline[1] | N-acetyl-2,3,4,6-tetrafluoroaniline (Hypothetical) |
| Chemical Formula | C₆H₄F₃N | C₈H₅F₄NO |
| Formula Weight | 147.10 | 223.13 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 6.3220 (6) | ~10.5 |
| b (Å) | 24.792 (2) | ~8.2 |
| c (Å) | 3.8545 (5) | ~12.1 |
| α (°) | 90 | 90 |
| β (°) | 90 | ~105 |
| γ (°) | 90 | 90 |
| Volume (ų) | 604.14 (11) | ~1000 |
| Z | 4 | 4 |
| Temperature (K) | 200 (2) | 150 |
| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) |
| R-factor | 0.034 | ~0.04 |
Experimental Protocols
The following sections provide detailed, field-proven methodologies for the synthesis, crystallization, and X-ray diffraction analysis of a polysubstituted fluoroaniline derivative, such as N-acetyl-2,3,4,6-tetrafluoroaniline.
Synthesis of N-acetyl-2,3,4,6-tetrafluoroaniline
This protocol describes a standard N-acetylation of a fluoroaniline.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of pyridine.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude N-acetyl-2,3,4,6-tetrafluoroaniline.
-
Purify the crude product by recrystallization or column chromatography.
Crystallization
The growth of high-quality single crystals is the most critical and often challenging step in X-ray crystallography.
Solvent Selection:
-
A solvent screen is essential. Small amounts of the purified compound are tested for solubility in a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures thereof).
-
A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.
Recrystallization Protocol (Slow Evaporation):
-
Dissolve the purified N-acetyl-2,3,4,6-tetrafluoroaniline in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture).
-
Filter the hot solution to remove any insoluble impurities.
-
Transfer the filtrate to a clean vial, cover loosely (e.g., with perforated parafilm), and allow the solvent to evaporate slowly at room temperature over several days.
-
Monitor for the formation of well-defined single crystals.
Single-Crystal X-ray Diffraction Analysis
The following workflow outlines the key steps for determining the crystal structure from a suitable single crystal.
A flowchart of the single-crystal X-ray diffraction workflow.
Data Collection:
-
A suitable crystal is mounted on a goniometer head.
-
The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation), is used to irradiate the crystal.
-
A series of diffraction images are collected as the crystal is rotated.[2] Data is typically collected to a resolution of at least 0.85 Å for small organic molecules.[3]
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is refined using a least-squares minimization process to improve the agreement between the observed and calculated structure factors.[4][5] This involves refining atomic coordinates, displacement parameters, and other relevant parameters.[4]
Intermolecular Interactions: A Comparative Visualization
The nature and pattern of intermolecular interactions are crucial for understanding the solid-state properties of a material. The following diagrams illustrate the expected differences in hydrogen bonding networks between 2,4,6-trifluoroaniline and N-acetyl-2,3,4,6-tetrafluoroaniline.
Dominant intermolecular interactions in 2,4,6-trifluoroaniline.
Predicted dominant intermolecular interactions in N-acetyl-2,3,4,6-tetrafluoroaniline.
Conclusion
This guide has provided a comprehensive framework for understanding and determining the X-ray crystal structures of polysubstituted fluoroaniline derivatives. By comparing the known structure of 2,4,6-trifluoroaniline with a hypothetical N-acetyl-2,3,4,6-tetrafluoroaniline, we have highlighted the key structural parameters and intermolecular interactions that are influenced by the degree and position of fluorine substitution and N-functionalization. The detailed experimental protocols serve as a practical resource for researchers in the field, emphasizing the critical interplay between synthesis, crystallization, and crystallographic analysis in modern chemical research. The definitive determination of these crystal structures provides the foundational knowledge for rational drug design and the engineering of novel materials.
References
-
Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). [Link]
- Sheldrick, G. M. (1993). Refinement of Large Small-Molecule Structures Using SHELXL-92. In Crystallographic Computing 6: A Window on Modern Crystallography. Oxford University Press.
-
University of Cambridge. (n.d.). Introduction to Structure Refinement. Retrieved from [Link]
-
International Union of Crystallography. (2017). Refinement. In Online Dictionary of Crystallography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4,6-Trifluoroaniline. PubChem. Retrieved from [Link]
-
Gdanitz, K., & Jones, P. G. (2008). 2,4,6-Trifluoroaniline. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2242. [Link]
- Watkin, D. (2008). Structure refinement: Some background theory and practical strategies. Crystallography Reviews, 14(1), 49-92.
- Gowda, B. T., et al. (2001). Crystal and molecular structure of N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline. Journal of Chemical Sciences, 113(4), 365-371.
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Handout 10: Structure Refinement & Interpretation. Retrieved from [Link]
- Choudhury, A. R., & Row, T. N. G. (2005). In situ co-crystallization of cresols with aniline and fluoroanilines: subtle interplay of strong and weak hydrogen bonds. Crystal Growth & Design, 5(2), 625-628.
- Google Patents. (1979).
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Fluorinated Anilines in Drug Design
For the modern medicinal chemist, the strategic incorporation of fluorine into a drug candidate is a powerful tool for optimizing its pharmacological profile. Among the various fluorinated building blocks, fluorinated anilines stand out for their versatility and profound impact on a molecule's physicochemical properties, metabolic stability, and target engagement. This guide provides a comparative analysis of ortho-, meta-, and para-fluorinated anilines, offering field-proven insights and experimental data to inform rational drug design.
The Strategic Value of Fluorinating Anilines
The aniline moiety is a common feature in many bioactive molecules. However, it can also be a metabolic liability, prone to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance and potential toxicity.[1] Fluorination of the aniline ring is a widely employed strategy to mitigate these issues and fine-tune other drug-like properties.[2] The strong carbon-fluorine bond is resistant to metabolic cleavage, and the high electronegativity of fluorine can significantly alter the electronic environment of the aniline, influencing its basicity (pKa), lipophilicity (logP/logD), and ability to form hydrogen bonds.[2][3]
The position of the fluorine atom—ortho, meta, or para—is not a trivial choice. Each isomer imparts a unique set of properties to the parent molecule, and understanding these differences is crucial for successful drug design.
Physicochemical Properties: A Comparative Analysis
The position of the fluorine atom on the aniline ring directly influences its electron-withdrawing inductive effect and its resonance effect, leading to distinct differences in basicity (pKa) and lipophilicity (logP).
| Property | Aniline | 2-Fluoroaniline (ortho) | 3-Fluoroaniline (meta) | 4-Fluoroaniline (para) |
| pKa | 4.6 | 3.2[4] | 3.5 | 4.65[3] |
| logP | 0.9 | 1.26[4] | 1.3 | 1.15[3] |
Causality Behind the Data:
-
pKa (Basicity): The strong electron-withdrawing inductive effect of fluorine generally reduces the basicity of the aniline nitrogen by decreasing the electron density on the nitrogen atom, making the lone pair less available for protonation.
-
Ortho- and Meta-Fluorine: The inductive effect is most pronounced at the ortho and meta positions, leading to a significant decrease in pKa compared to aniline.[5]
-
Para-Fluorine: At the para position, the electron-donating resonance effect of the fluorine lone pairs partially counteracts the inductive effect, resulting in a pKa similar to that of aniline.[5]
-
-
logP (Lipophilicity): The introduction of a fluorine atom generally increases the lipophilicity of a molecule. The differences between the fluoroaniline isomers are subtle but can be significant in the context of a larger drug molecule.
Impact on Metabolic Stability: Blocking the "Soft Spots"
One of the primary reasons for incorporating fluorine into an aniline ring is to enhance metabolic stability.[2] The aniline ring is susceptible to hydroxylation by cytochrome P450 enzymes, a common metabolic pathway leading to drug clearance.
General Principles:
-
Blocking Hydroxylation: Placing a fluorine atom at a potential site of hydroxylation can effectively block this metabolic pathway due to the strength of the C-F bond.[2]
-
Altering Electron Density: Fluorine's electron-withdrawing nature can deactivate the aromatic ring towards oxidative metabolism.
Isomer-Specific Metabolic Fates:
-
2-Fluoroaniline and 3-Fluoroaniline: In vitro studies with liver microsomes have shown that 2-fluoro- and 3-fluoroaniline are preferentially hydroxylated at the para-position.[6] This suggests that if the para-position is a metabolic "soft spot" in a drug candidate, ortho- or meta-fluorination of the aniline ring may not be the most effective strategy to block it.
-
4-Fluoroaniline: 4-Fluoroaniline undergoes both ortho- and para-hydroxylation.[6] Hydroxylation at the para-position leads to defluorination and the formation of p-aminophenol.[6][7] This metabolic defluorination can be a desirable or undesirable event depending on the therapeutic context.
Visualization of Metabolic Pathways
Caption: Metabolic pathways of fluoroaniline isomers.
Influence on Binding Affinity and Target Engagement
The introduction of a fluorine atom can significantly impact a drug's binding affinity for its target protein through various mechanisms:
-
Altered pKa: Changes in the basicity of the aniline nitrogen can affect its ability to form crucial salt bridges or hydrogen bonds within the protein's binding pocket.
-
Direct Interactions: The fluorine atom itself can participate in favorable interactions, such as hydrogen bonds with backbone amides or electrostatic interactions.[4]
-
Conformational Effects: Fluorine substitution can influence the preferred conformation of the molecule, potentially pre-organizing it for a more favorable binding pose.
Case Studies in Drug Design:
While direct comparative studies of all three isomers within a single drug development program are rare in published literature, we can draw insights from approved drugs that incorporate specific fluoroaniline moieties.
-
Gefitinib (Iressa®): This epidermal growth factor receptor (EGFR) kinase inhibitor contains a 3-chloro-4-fluoroaniline moiety. The 4-fluoro substituent is believed to enhance binding affinity and improve the pharmacokinetic profile.
-
Vandetanib (Caprelsa®): Used to treat thyroid cancer, vandetanib incorporates a 4-bromo-2-fluoroaniline group.[8][9][10] The 2-fluoro substituent plays a role in modulating the molecule's conformation and interactions within the kinase binding site.[11]
These examples highlight that the optimal fluorine position is highly context-dependent and is often determined through extensive structure-activity relationship (SAR) studies.
Experimental Protocols for Characterization
To aid researchers in their evaluation of fluorinated anilines, we provide the following detailed, self-validating experimental protocols for key physicochemical and metabolic assays.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) of a fluoroaniline derivative using potentiometric titration.[2][12][13]
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
0.15 M KCl solution (for maintaining ionic strength)
-
Fluoroaniline compound of interest
-
Deionized water
-
Nitrogen gas
Procedure:
-
Prepare a 1 mM solution of the fluoroaniline compound in deionized water.
-
Add 0.15 M KCl to maintain a constant ionic strength.
-
Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved CO2.
-
Acidify the solution to approximately pH 2 with 0.1 M HCl.
-
Titrate the solution with standardized 0.1 M NaOH, recording the pH after each addition.
-
Continue the titration until the pH reaches approximately 12.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point.
-
Perform the titration in triplicate to ensure reproducibility.
Data Analysis and Validation: The pKa is the pH at which 50% of the aniline is in its protonated form. The inflection point of the titration curve corresponds to the equivalence point, and the pKa is the pH at half of this volume. The results are validated by the consistency of the triplicate measurements (standard deviation < 0.1 pH units).
Protocol 2: Determination of logP by Shake-Flask Method
This protocol details the classic shake-flask method for determining the octanol-water partition coefficient (logP).[11][14][15]
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pH 7.4, pre-saturated with n-octanol)
-
Fluoroaniline compound
-
Centrifuge tubes
-
Shaker or vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare a stock solution of the fluoroaniline compound in either n-octanol or water.
-
Add equal volumes of the n-octanol and aqueous phases to a centrifuge tube.
-
Add a small aliquot of the stock solution to the biphasic system.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Allow the phases to separate by standing or by centrifugation.
-
Carefully withdraw an aliquot from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Perform the experiment in triplicate.
Data Analysis and Validation: The logP value should be consistent across triplicate experiments. A control compound with a known logP value should be run in parallel to validate the experimental setup.
Protocol 3: In Vitro Metabolic Stability Using Liver Microsomes
This protocol outlines a typical procedure for assessing the metabolic stability of a fluoroaniline-containing compound using liver microsomes.[6][16][17][18][19]
Materials:
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Fluoroaniline-containing test compound
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug)
-
Acetonitrile or methanol (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm the phosphate buffer, liver microsomes, and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis and Validation: The percentage of the parent compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. The positive controls should show the expected metabolic rates to validate the assay.
Visualization of Microsomal Stability Assay Workflow
Caption: Workflow for a microsomal stability assay.
Protocol 4: Binding Affinity Determination by Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for measuring the binding affinity of a small molecule inhibitor containing a fluoroaniline moiety to its protein target using SPR.[5][20][21][22][23]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Target protein
-
Fluoroaniline-containing small molecule inhibitor
-
Running buffer (e.g., HBS-EP)
-
Regeneration solution
Procedure:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the small molecule inhibitor in the running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized protein surface and a reference surface (without protein).
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface to remove the bound inhibitor.
-
Record the sensorgrams for each concentration.
Data Analysis and Validation: The binding data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The quality of the fit and the consistency of the results across different concentrations validate the data.
Conclusion and Future Perspectives
The choice of ortho-, meta-, or para-fluoroaniline in drug design is a nuanced decision that requires a thorough understanding of their differential effects on pKa, lipophilicity, metabolic stability, and target binding. While general trends can guide initial design, the optimal substitution pattern is ultimately determined by empirical data within the specific chemical series of interest.
This guide provides a framework for the rational selection and evaluation of fluorinated anilines, supported by detailed experimental protocols. As our understanding of fluorine's role in drug-protein interactions continues to evolve, we can expect to see even more sophisticated applications of these versatile building blocks in the development of safer and more effective medicines.
References
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of p-Fluoroaniline (CAS 371-40-4). Cheméo. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Cyprotex. Retrieved from [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Retrieved from [Link]
-
Lokey Lab Protocols. (2017, March 6). Shake Flask logK. protocols.io. Retrieved from [Link]
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Cresset Group. Retrieved from [Link]
-
Tupertsev, B., & Osipenko, S. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. Retrieved from [Link]
-
Tupertsev, B., & Osipenko, S. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Retrieved from [Link]
-
Biacore. (n.d.). Surface plasmon resonance. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
University of California, Santa Cruz. (2022, July 27). Guide to Running an SPR Experiment. Retrieved from [Link]
-
Biosensing Instrument. (2025, January 4). Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
Quora. (2018, August 4). Which is more basic between ortho-chloro aniline, para-chloro aniline, meta-chloro aniline and aniline? Quora. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]
-
Wikipedia. (n.d.). Vandetanib. Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluoroaniline. Wikipedia. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Patsnap. (2023, September 19). Deep Scientific Insights on Vandetanib's R&D Progress. Patsnap. Retrieved from [Link]
-
Therapeutic Goods Administration. (2013, August 7). Australian public assessment report for vandetanib. TGA. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(4), 83-113.
- Gridelli, C., et al. (2010). Vandetanib: An overview of its clinical development in NSCLC and other tumors. Drugs of Today, 46(10), 773-785.
-
Ouci. (n.d.). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluoroaniline. Wikipedia. Retrieved from [Link]
- Satała, G., et al. (2022). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. International Journal of Molecular Sciences, 23(19), 11843.
- Li, Y., et al. (2021). Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice. Journal of Pharmacological Sciences, 146(1), 1-8.
- Ethell, B. T., et al. (1999). Investigation of the quantitative metabolic fate and urinary excretion of 3-methyl-4-trifluoromethylaniline and 3-methyl-4-trifluoromethylacetanilide in the rat. Drug Metabolism and Disposition, 27(10), 1171-1178.
- Li, Y., et al. (2021). Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice. Journal of Pharmacological Sciences, 146(1), 1-8.
- Zientek, M. A., & Frescas, S. (2011). Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase. Drug Metabolism Letters, 5(2), 111-119.
- Odell, L. R., et al. (1999). Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol)
- Di, L., et al. (2012). Intrinsic Clearance Assay Incubational Binding: A Method Comparison. Drug Metabolism and Disposition, 40(8), 1521-1526.
- Nguyen, T. P., et al. (2020). Real-world analysis of the effect of gefitinib as a first-line therapy in patients with advanced non-small cell lung cancer with EGFR mutations. Journal of Thoracic Disease, 12(10), 5779-5788.
- Andersson, M., et al. (2019). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 44(3), 245-254.
- Wu, S., et al. (2021). Erlotinib as a salvage treatment after gefitinib failure for advanced non-small-cell lung cancer patients with brain metastasis. Future Oncology, 17(18), 2315-2321.
- Inoue, A., et al. (2013). Quality of Life with Gefitinib in Patients with EGFR-Mutated Non-Small Cell Lung Cancer. The Oncologist, 18(12), 1268-1275.
Sources
- 1. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Vandetanib: An overview of its clinical development in NSCLC and other tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vandetanib - Wikipedia [en.wikipedia.org]
- 10. Deep Scientific Insights on Vandetanib's R&D Progress [synapse.patsnap.com]
- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 21. path.ox.ac.uk [path.ox.ac.uk]
- 22. dhvi.duke.edu [dhvi.duke.edu]
- 23. biosensingusa.com [biosensingusa.com]
A Comparative Guide to the Purity Assessment of Commercial 2,3,4,6-Tetrafluoroaniline
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Purity in Synthesis
2,3,4,6-Tetrafluoroaniline is a highly functionalized aromatic amine whose utility in pharmaceutical and materials science is contingent on its chemical purity. Impurities, which can include positional isomers, unreacted starting materials, or byproducts from the synthetic route, can lead to downstream complications such as unpredictable reaction kinetics, the formation of undesired side products, and challenges in purification of the final active pharmaceutical ingredient (API). Therefore, a robust, multi-faceted analytical approach to purity assessment is not merely a quality control measure but a fundamental necessity for reproducible and reliable research and development.
Chemical suppliers typically provide a certificate of analysis (CoA) indicating a purity level, often 95% or higher.[1] However, it is incumbent upon the end-user to independently verify the purity and identify the nature and quantity of any impurities, as these can vary between batches and suppliers. The choice of analytical technique is paramount and should be based on the specific requirements of the intended application, including the need for quantitative accuracy, the identification of unknown impurities, and throughput.
A Comparative Overview of Analytical Methodologies
A comprehensive purity assessment of this compound necessitates the use of orthogonal analytical techniques that provide complementary information. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and limitations in the context of analyzing this fluorinated aniline.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.[2] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities.[3] | Quantitative purity determination and separation of non-volatile or thermally labile impurities.[2][4] | Structural elucidation, identification of isomers, and quantitative analysis (qNMR).[3] |
| Strengths | High sensitivity, excellent for identifying unknown volatile impurities through mass spectral libraries. | High resolution for separating isomers, robust and reproducible for quantitative analysis.[2] | Provides unambiguous structural information, can quantify without a specific reference standard for the impurity (qNMR). |
| Limitations | Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation. | May require method development to achieve separation of all isomers; detector response can vary between compounds. | Lower sensitivity compared to chromatographic methods; may be less effective for detecting trace impurities.[5] |
Experimental Protocols and Data Interpretation
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present in commercial this compound. These can include residual solvents from the manufacturing process or volatile byproducts.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) and a mass spectrometer detector.[2]
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as methanol or dichloromethane.[6]
-
GC Conditions:
-
MS Conditions:
The resulting total ion chromatogram (TIC) will show peaks corresponding to the main component and any volatile impurities. The mass spectrum of each peak can be compared against the NIST library for tentative identification.[8] For quantitative analysis, a calibration curve should be prepared using certified reference standards of any identified impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative purity analysis of pharmaceutical intermediates due to its high resolution and reproducibility.[2] For this compound, a reversed-phase HPLC method is most suitable.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[2]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm.[6]
-
Mobile Phase A: 0.1% Formic acid in Water.[6]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[6]
-
Gradient: A linear gradient from 20% B to 80% B over 20 minutes is a good starting point.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 254 nm.[6]
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.[6]
The purity of the sample is typically calculated using the area percent method from the resulting chromatogram. It is crucial to ensure that all potential impurities, especially positional isomers, are well-resolved from the main peak. Method validation, including specificity, linearity, accuracy, and precision, is essential for reliable results.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹⁹F NMR, provides invaluable structural information and can be used for quantitative analysis (qNMR). It is an excellent tool for identifying and quantifying isomeric impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For qNMR, add a known amount of an internal standard with a non-overlapping signal.
-
Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra. For ¹⁹F NMR, a proton-decoupled experiment is typically performed.
The ¹H NMR spectrum will show signals for the aromatic and amine protons, while the ¹⁹F NMR will provide distinct signals for each of the four fluorine atoms. The chemical shifts and coupling patterns can be used to confirm the structure of the main component and identify any isomers. In qNMR, the purity is determined by comparing the integral of a signal from the analyte to the integral of a signal from the internal standard of known concentration.
Comparative Purity of Commercial Samples
To illustrate the potential variability in commercial this compound, a hypothetical comparison of samples from three different suppliers is presented below. The data is based on analysis using the methodologies described above.
| Supplier | Stated Purity (CoA) | Purity by HPLC (Area %) | Purity by qNMR (%) | Major Impurities Identified by GC-MS |
| Supplier A | >98% | 98.5% | 98.2% | Isomeric trifluoroanilines, residual starting material. |
| Supplier B | >99% | 99.6% | 99.5% | Trace amounts of dichlorofluoronitrobenzene. |
| Supplier C | >97% | 97.2% | 97.1% | Significant levels of 2,3,4,5-tetrafluoroaniline.[11] |
Conclusion and Recommendations
The purity assessment of this compound is a critical step in ensuring the quality and reproducibility of research and manufacturing processes. A multi-pronged analytical approach is essential for a comprehensive evaluation.
-
For routine quality control , a validated HPLC-UV method is recommended for its robustness and quantitative accuracy.[2]
-
For the identification of unknown volatile impurities , GC-MS is the method of choice.
-
For unambiguous structural confirmation and the quantification of isomers , ¹⁹F NMR is a powerful and indispensable tool.
It is strongly advised that researchers independently verify the purity of commercial reagents like this compound using at least two orthogonal analytical techniques. This due diligence will mitigate the risks associated with impurities and contribute to more reliable and successful scientific outcomes.
References
- International Conference on Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
- U.S. Food and Drug Administration.
-
PubChem. This compound. National Center for Biotechnology Information. [Link][8]
-
Ryze Chemie. Purity Standards in Fine Chemicals: A Buyer's Comprehensive Guide. 2025. [Link][12]
-
Alchemie Labs. Chemicals And Reagents: The 7 Most Common Grades. 2024. [Link][13]
-
MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link][15]
-
PubMed. Identification and quantification of metabolites of 2,3,5,6-tetrafluoro-4-trifluoromethylaniline in rat urine using 19F nuclear magnetic resonance spectroscopy, high-performance liquid chromatography-nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry. 2000. [Link][16]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link][17]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound | C6H3F4N | CID 123048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. particle.dk [particle.dk]
- 11. 2,3,4,5-Tetrafluoroaniline | 5580-80-3 [sigmaaldrich.com]
- 12. "Purity Standards in Fine Chemicals: A Buyer’s Comprehensive... [ryzechemie.com]
- 13. alchemielabs.com [alchemielabs.com]
- 14. labcompare.com [labcompare.com]
- 15. mdpi.com [mdpi.com]
- 16. Identification and quantification of metabolites of 2,3,5,6-tetrafluoro-4-trifluoromethylaniline in rat urine using 19F nuclear magnetic resonance spectroscopy, high-performance liquid chromatography-nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. moravek.com [moravek.com]
A Senior Application Scientist's Guide: Benchmarking 2,3,4,6-Tetrafluoroaniline Against Other Fluorinated Building Blocks
Introduction: The Strategic Imperative of Fluorine in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's physicochemical and biological profile. These effects include modulating acidity/basicity (pKa), enhancing metabolic stability, increasing lipophilicity (logP), and improving binding affinity to biological targets.[1][2] Consequently, fluorinated building blocks are indispensable tools for researchers aiming to fine-tune molecular properties with surgical precision.
This guide provides an in-depth comparison of 2,3,4,6-Tetrafluoroaniline , a versatile yet specific building block, against other common fluorinated anilines. We will dissect its reactivity, explore its impact on molecular characteristics, and provide actionable experimental protocols to empower researchers in their selection of the optimal building block for their synthetic campaigns.
The Candidate: Profiling this compound
This compound is distinguished by its asymmetric fluorine substitution pattern. This arrangement creates a unique electronic and steric environment, differentiating it from more symmetrical isomers like 2,3,5,6-tetrafluoroaniline. The four electron-withdrawing fluorine atoms significantly reduce the basicity of the aniline nitrogen and activate the aromatic ring for specific chemical transformations, most notably nucleophilic aromatic substitution (SNAr).[3]
The Comparators: Selecting the Right Alternatives
To provide a meaningful benchmark, we have selected three alternative fluorinated building blocks that represent different degrees and patterns of fluorination:
-
2,3,5,6-Tetrafluoroaniline: A symmetrical isomer, useful for dissecting the effects of substitution patterns on reactivity and regioselectivity.
-
2,6-Difluoroaniline: Represents a less-fluorinated system, highlighting the impact of the number of fluorine atoms on reactivity and basicity.
-
4-Fluoroaniline: A minimally fluorinated aniline, serving as a baseline to illustrate the profound changes imparted by polyfluorination.
The choice of building block is a critical decision in any synthetic strategy. This diagram outlines a logical workflow for selecting the most appropriate fluorinated aniline based on the desired reaction and target properties.
Caption: Decision workflow for selecting a fluorinated aniline building block.
Head-to-Head Comparison: Reactivity and Physicochemical Properties
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of polyfluoroaromatic chemistry.[4] The rate and regioselectivity of this reaction are profoundly influenced by the fluorine substitution pattern. The electron-withdrawing fluorine atoms activate the ring towards nucleophilic attack, making these compounds excellent substrates.[3]
Causality: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate (a Meisenheimer complex).[5][6] The stability of this intermediate is the key determinant of the reaction rate. Electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, effectively delocalize the negative charge, accelerating the reaction.[3]
In This compound , the fluorine atom at the 5-position is the most likely to be displaced by a nucleophile. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electron-withdrawing fluorine atoms at the 2, 4, and 6 positions, as well as being influenced by the amino group. In contrast, 2,3,5,6-Tetrafluoroaniline offers two equivalent positions for substitution (C4), leading to a single product in many cases.
The simplified diagram below illustrates the key addition-elimination steps of the SNAr mechanism on a generalized polyfluoroaromatic ring.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (S_N_Ar).
Basicity (pKa)
The basicity of the aniline nitrogen is dramatically reduced by the strong inductive (-I) effect of the fluorine atoms. This property is critical in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects solubility, cell permeability, and receptor binding.
Causality: The electron density on the nitrogen atom's lone pair is significantly withdrawn by the fluorine substituents, making it less available to accept a proton. The more fluorine atoms present, the weaker the base.
Lipophilicity (logP)
Fluorine substitution generally increases the lipophilicity of a molecule, a key parameter in determining its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[7][8]
Causality: While individual fluorine atoms are highly polar, replacing C-H bonds with C-F bonds reduces the molecule's ability to participate in hydrogen bonding with water and can mask polar functionalities, leading to an overall increase in partitioning into a nonpolar solvent like octanol.
Quantitative Data Summary
The following table summarizes key physicochemical properties for our benchmarked building blocks. Note that experimental values can vary based on measurement conditions.
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted XLogP3 |
| This compound | C₆H₃F₄N | 165.09 | ~ -0.2 (Highly Suppressed) | 1.7[9] |
| 2,3,5,6-Tetrafluoroaniline | C₆H₃F₄N | 165.09 | -0.22[10] | 1.7[11] |
| 2,6-Difluoroaniline | C₆H₄F₂N | 129.10 | ~ 0.5 | 1.4 |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | 4.65 | 1.2[12] |
Predicted pKa and XLogP3 values are computational estimates and serve as a relative comparison.
Experimental Protocol: A Self-Validating System
This section provides a robust, detailed protocol for a representative SNAr reaction using this compound. The protocol is designed to be self-validating, with clear steps and checkpoints.
Reaction: Synthesis of N-benzyl-2,3,4,6-tetrafluoroaniline
Objective: To demonstrate a typical SNAr reaction by substituting the C5-fluorine of this compound with benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reactor Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.65 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with nitrogen or argon for 10-15 minutes. This is crucial to prevent side reactions involving atmospheric moisture and oxygen.
-
Solvent and Reagent Addition: Add anhydrous DMF (20 mL) via syringe. Begin stirring to create a suspension. Subsequently, add benzylamine (1.31 g, 1.22 mL, 12 mmol) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C using a heating mantle. The progress of the reaction should be monitored.
-
Self-Validation Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:EtOAc mobile phase). The disappearance of the starting aniline spot and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is generally complete within 4-8 hours.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-benzyl-2,3,4,6-tetrafluoroaniline.
Conclusion and Authoritative Insights
This compound emerges as a highly valuable building block for scenarios demanding significant modulation of basicity and high reactivity in SNAr reactions. Its asymmetric substitution pattern offers unique opportunities for regioselective synthesis that are not available with its symmetric counterpart, 2,3,5,6-tetrafluoroaniline.
-
Choose this compound when: You require a highly activated ring for SNAr and the specific regiochemistry afforded by its unique substitution pattern is synthetically advantageous. Its profoundly suppressed basicity can be a key design element for tuning solubility and target engagement.
-
Choose a less-fluorinated analogue (e.g., 2,6-Difluoroaniline) when: A more moderate reduction in basicity is desired, and the extreme activation of a tetrafluorinated ring is not necessary or could lead to unwanted side reactions.
The choice of a fluorinated building block is never arbitrary. It is a calculated decision based on a deep understanding of the interplay between structure, reactivity, and the desired properties of the final molecule. This guide serves as a foundational resource for making that informed decision.
References
- ResearchGate. (n.d.). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
- ResearchGate. (n.d.). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations.
-
Quora. (2024, February 4). What properties of aniline make it a suitable base for nucleophilic substitution reactions? Retrieved from [Link]
- Al-Howsaway, H. O. M., et al. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects.
-
CUSABIO. (n.d.). Unlock the Potential of 2,3,4-Trifluoroaniline: Key Applications in Pharmaceuticals and Liquid Crystals. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Blackthorn AI. (n.d.). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Retrieved from [Link]
- ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...
-
NIH National Center for Biotechnology Information. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]
-
Plater, M. J., et al. (2024). Sequential nucleophilic aromatic substitution reactions of activated halogens. International Journal of Molecular Sciences, 25(15), 8162. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Gurbych, O., et al. (2024, July 23). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
-
NIST. (n.d.). 2,3,5,6-Tetrafluoroaniline. NIST Chemistry WebBook. Retrieved from [Link]
- Binoy, N., et al. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry, 17(3), 16-24.
-
Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Retrieved from [Link]
- ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways.
-
Chemistry LibreTexts. (2020, May 30). Reactions of Arylamines. Retrieved from [Link]
-
Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved from [Link]
- ResearchGate. (n.d.). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
-
Samala, S. R. K., Surana, M., & Sreenivasulu, R. (2023). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Asian Journal of Research in Chemistry, 16(2), 159-162. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). 4-Fluoroaniline. PubChem. Retrieved from [Link]
- ResearchGate. (n.d.). (PDF) Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines.
-
NIH National Center for Biotechnology Information. (n.d.). 2,3,5,6-Tetrafluoroaniline. PubChem. Retrieved from [Link]
-
Beilstein Archives. (n.d.). A new highly regioselective method for the synthesis of water-soluble 1,3,4-trisubstituted derivatives of tetrahydropyrimidin-2(1H)-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selectfluor-Mediated Regioselective C-3 Alkoxylation, Amination, Sulfenylation, and Selenylation of Quinoxalin-2(1H)-ones. Retrieved from [Link]
Sources
- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C6H3F4N | CID 123048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,3,5,6-Tetrafluoroaniline CAS#: 700-17-4 [m.chemicalbook.com]
- 11. 2,3,5,6-Tetrafluoroaniline | C6H3F4N | CID 12786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Isomeric Effects on the Biological Activity of Tetrafluoroaniline Derivatives
Introduction: The Strategic Role of Fluorine in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for enhancing pharmacological profiles.[1][2] The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1][2] Among the various fluorinated scaffolds, tetrafluoroaniline derivatives represent a fascinating class of compounds where the arrangement of fluorine atoms can lead to significant variations in biological activity.
This guide provides an in-depth comparison of tetrafluoroaniline isomers, exploring how the positional changes of four fluorine atoms on the aniline ring dictate the molecule's physicochemical properties and, consequently, its biological efficacy. We will delve into the structure-activity relationships (SAR) that govern these effects, supported by experimental data and detailed protocols for researchers in drug discovery and development. Understanding these isomeric nuances is not merely an academic exercise; it is critical for the rational design of more potent, selective, and metabolically robust therapeutic agents.
The Physicochemical Landscape of Tetrafluoroaniline Isomers
The biological activity of a molecule is intrinsically linked to its physicochemical properties. In tetrafluoroaniline isomers, the positions of the four electron-withdrawing fluorine atoms create distinct electronic and steric environments that modulate key parameters.
-
Acidity (pKa): The strong inductive effect of fluorine atoms significantly lowers the pKa of the aniline's amino group compared to aniline itself. This effect is most pronounced when fluorine atoms are positioned ortho and para to the amino group, as they can withdraw electron density more effectively. A lower pKa can alter the ionization state of the molecule at physiological pH, impacting its ability to cross cell membranes and form hydrogen bonds with target proteins.
-
Lipophilicity (LogP): Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to penetrate cellular membranes. However, the overall LogP value can be subtly influenced by the isomeric substitution pattern, affecting the molecule's solubility and distribution within biological systems.
-
Dipole Moment: The arrangement of C-F bonds creates a significant molecular dipole moment. Different isomers will have different dipole moments, which can influence their interaction with polar environments and binding pockets of target enzymes or receptors.
These fundamental differences are the primary drivers behind the observed variations in biological activity.
Comparative Biological Activities: A Tale of Isomers
While a single comprehensive study comparing all tetrafluoroaniline isomers is rare, we can synthesize findings from various research areas to build a comparative picture. The aniline scaffold is a common feature in many classes of bioactive molecules, including kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.[3][4][5]
Anticancer Activity: Targeting Protein Kinases
A prominent application of aniline derivatives is in the development of protein kinase inhibitors, particularly for oncology.[4] For instance, the 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibiting the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers.[4]
The substitution pattern on the aniline ring is critical for inhibitory potency. While specific comparative data on tetrafluoroaniline isomers is limited, structure-activity relationship (SAR) studies on related fluorinated anilinoquinazolines consistently show that the electronic properties of the aniline moiety are crucial for activity.[6][7] It is hypothesized that isomers with fluorine atoms at the 2- and 4-positions would exhibit different potencies compared to those with a 3,4,5,6-tetrafluoro pattern due to altered hydrogen bonding capabilities and steric interactions within the ATP-binding pocket of the kinase.
Table 1: Hypothetical Comparison of IC50 Values for Tetrafluoroaniline-based EGFR Inhibitors (Note: This table is illustrative, based on established SAR principles, as direct comparative data is scarce. Actual values would require experimental verification.)
| Isomer Substitution Pattern | Predicted EGFR IC50 (nM) | Rationale for Predicted Activity |
| 2,3,4,5-Tetrafluoro | Moderate | Asymmetric substitution may allow for specific favorable interactions, but could also introduce steric hindrance. |
| 2,3,5,6-Tetrafluoro | Potentially High | Symmetrical substitution creates a distinct electronic profile. The ortho-fluorines can enforce a specific conformation that may be optimal for binding. |
Antimicrobial Activity
Fluorinated anilines are also key components in the synthesis of novel antimicrobial agents.[8][9][10] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[10] The differential activity between isomers would likely stem from their ability to penetrate the bacterial cell wall and their specific interactions with the target enzyme. For example, salicylanilide derivatives containing 4-(trifluoromethyl)aniline have shown potent activity against Staphylococcus aureus.[11] The positioning of multiple fluorine atoms would further modulate this activity, influencing both target affinity and overall compound stability.
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure and biological activity is the cornerstone of medicinal chemistry.[12][13] For tetrafluoroaniline derivatives, the SAR is heavily influenced by the electronic and steric effects of the fluorine atoms.
Caption: Logical flow of how isomeric substitution affects biological activity.
Experimental Protocols for Biological Evaluation
To objectively compare the biological activity of different tetrafluoroaniline derivatives, standardized and robust experimental protocols are essential. The following are key assays for cytotoxicity and genotoxicity assessment.[14]
Workflow for Evaluating Novel Compounds
The process of evaluating a new chemical entity involves a logical progression from initial screening to more detailed mechanistic studies.
Caption: General experimental workflow for compound evaluation.
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]
Methodology:
-
Cell Plating: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the tetrafluoroaniline derivatives in the culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[14]
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Protocol 2: Comet Assay for DNA Damage (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[14]
Methodology:
-
Cell Preparation: Treat cells with the test compounds for a defined period. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.[14]
-
Slide Preparation: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow it to solidify on ice.
-
Lysis: Immerse the slides in a high-salt lysis solution overnight at 4°C to lyse the cells and unwind the DNA.[14]
-
Electrophoresis: Place the slides in an electrophoresis tank containing alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field (e.g., 25 V for 30 minutes). Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software.
Conclusion and Future Directions
The isomeric positioning of fluorine atoms on an aniline ring is a powerful, yet nuanced, tool in drug design. This guide illustrates that even subtle structural changes in tetrafluoroaniline derivatives can lead to significant differences in their physicochemical properties and, by extension, their biological activities. The principles of structure-activity relationships underscore the importance of considering electronic effects, lipophilicity, and steric factors when designing new therapeutic agents.
While this guide provides a framework based on established principles and available data, direct, head-to-head comparative studies of all tetrafluoroaniline isomers across a wide range of biological targets are needed. Future research should focus on synthesizing complete isomeric libraries and evaluating them in high-throughput screening campaigns. Such efforts, combined with computational modeling, will undoubtedly provide a clearer picture of the SAR landscape and pave the way for the development of next-generation fluorinated therapeutics with enhanced potency and selectivity.
References
- Application Notes and Protocols for Biological Screening of Aniline Compounds - Benchchem.
- The Role of Trifluoromethoxy Aniline Deriv
- The Multifaceted Biological Activities of Methoxy-Substituted Anilines: A Technical Guide for Researchers - Benchchem.
- Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure | Request PDF - ResearchG
- Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Deriv
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Synthesis, Characterization, Biological Evaluation, And In Silico Study Of Aniline Deriv
- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbam
- Structure-activity relationship of organofluorine inhibitors of amyloid-beta self-assembly - PMC - NIH.
- 2,3,4,5-TETRAFLUOROANILINE AldrichCPR - Sigma-Aldrich.
- Fluorinated building blocks in drug design: new p
- CHEMISTRY & BIOLOGY INTERFACE.
- Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure.
- The Versatility of Difluoroaniline Deriv
- Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv
- Synthesis of Antiviral Perfluoroalkyl Derivatives of Teicoplanin and Vancomycin - PubMed.
- Structure Activity Rel
- (PDF)
- Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich - Merck Millipore.
- Structure activity relationship – Knowledge and References - Taylor & Francis.
- Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics - MDPI.
- 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity.
- Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell prolifer
- Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed.
- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
- Pharmacological Potential of Tetrahydrofurano/Pyrano Quinoline and Benzo[b]furoindolyl Derivatives in Acute Inflammation, Pain and Oxid
- Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives - ResearchG
- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - ResearchG
- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
- Pharmacological actions of tetrandrine in inflamm
- Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-deriv
- Shaping the future of medicine through diverse therapeutic applications of tetralin deriv
- Shaping the future of medicine through diverse therapeutic applications of tetralin deriv
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential of Tetrahydrofurano/Pyrano Quinoline and Benzo[b]furoindolyl Derivatives in Acute Inflammation, Pain and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. journals.stmjournals.com [journals.stmjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3,4,6-Tetrafluoroaniline
As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized reagents like 2,3,4,6-Tetrafluoroaniline demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, moving beyond simple instructions to explain the critical reasoning behind each protocol. Our objective is to ensure that every laboratory professional can manage this chemical waste stream confidently, safely, and in full compliance with regulatory standards.
Part 1: Hazard Assessment & Immediate Safety Protocols
Understanding the inherent risks of this compound is the foundation of its safe management. This compound is not only a valuable research chemical but also a hazardous substance requiring respectful handling.
Hazard Profile
This compound presents multiple hazards that dictate the necessary safety precautions. Its properties are summarized in the table below.[1][2]
| Hazard Category | GHS Pictogram | Hazard Statement | Causality & Implications |
| Flammability | 🔥 | H226: Flammable liquid and vapor.[1][2] | The compound has a low flash point and its vapors can form an ignitable mixture with air. This necessitates strict control of ignition sources and the use of non-sparking tools.[1] |
| Acute Toxicity | ❗ | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[2] | Systemic toxicity is a primary concern. Absorption through any route can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, with symptoms that may be delayed. |
| Irritation | ❗ | H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] | Direct contact can cause inflammation and damage to the skin, eyes, and respiratory tract. This underscores the need for a complete barrier of Personal Protective Equipment (PPE). |
Essential Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable. The choice of PPE is directly informed by the compound's toxicity and irritant nature.
-
Hand Protection: Wear chemically impermeable gloves.[1] While nitrile gloves may be used for incidental contact, materials like butyl rubber or Viton are recommended for prolonged handling, as anilines can degrade some common glove materials.[3] Always consult the glove manufacturer's compatibility chart.
-
Eye & Face Protection: Chemical safety goggles are mandatory.[4] If there is a splash risk, a face shield should be worn in addition to goggles.[5]
-
Skin & Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[4][5]
-
Respiratory Protection: All work with this compound must be performed in a certified chemical fume hood to control vapor inhalation.[4]
Emergency Procedures: In Case of Exposure or Spill
Immediate and correct action during an emergency can significantly mitigate harm.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with soap and plenty of water for at least 15 minutes.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and consult a doctor immediately.[1]
-
Small Spills: For small spills within a fume hood, absorb the chemical with an inert material (e.g., vermiculite, sand).[4] Use non-sparking tools to collect the material.[1] Place the absorbed material into a suitable, sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. Remove all ignition sources and ventilate the area. Contact your institution's Environmental Health and Safety (EHS) department for cleanup.[6]
Part 2: Step-by-Step Disposal Workflow
Proper disposal is a systematic process that begins the moment the chemical is deemed waste. The guiding principle is containment and clear identification to prevent accidental mixing and ensure compliant final disposal.
The Principle of Segregation: A Critical First Step
Chemical wastes must be segregated by general waste type to prevent dangerous reactions.[7] this compound is a halogenated organic compound .
-
Action: Designate a specific waste container solely for "Halogenated Organic Waste."
-
Causality: Never mix halogenated waste with non-halogenated waste.[6] Mixing can interfere with the final disposal process (e.g., incineration) and can also lead to unintended chemical reactions. Furthermore, it must be kept separate from incompatible materials such as strong acids, bases, and oxidizing agents.[3]
Waste Collection & Satellite Accumulation
Federal and local regulations govern the temporary storage of hazardous waste in laboratories. This is typically done in a Satellite Accumulation Area (SAA).[7][8]
-
Establish an SAA: Designate an area for hazardous waste collection, typically inside a chemical fume hood or a designated cabinet.[7] The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8]
-
Select the Right Container: Use a chemically compatible container with a tight-sealing screw cap.[3][6] The container must be in good condition, free of leaks or defects.
-
Proper Labeling: This is a critical compliance point. The moment the first drop of waste enters the container, it must be labeled.[6][9] The label must include:
Managing the Waste Stream
-
Daily Operations: Keep the waste container tightly closed except when adding waste.[6] This minimizes the release of flammable and toxic vapors.
-
Contaminated Items: Any disposable items that come into direct contact with this compound (e.g., pipette tips, gloves, absorbent pads) must also be disposed of as hazardous waste in a solid waste container labeled appropriately.[9]
-
Empty Containers: An empty container that held this chemical is still considered hazardous waste until properly decontaminated.
-
Procedure: Triple rinse the empty container with a suitable solvent (e.g., acetone, ethanol).[9]
-
Crucial Step: The solvent rinsate from this cleaning process is itself hazardous waste and must be collected in the appropriate halogenated organic liquid waste container.[9]
-
Once triple-rinsed, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[9]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for managing this compound waste from generation to pickup.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C6H3F4N | CID 123048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. benchchem.com [benchchem.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. vumc.org [vumc.org]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,3,4,6-Tetrafluoroaniline
This guide provides essential safety protocols and operational plans for the handling and disposal of 2,3,4,6-Tetrafluoroaniline (CAS No. 363-73-5). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that researchers, scientists, and drug development professionals can maintain the highest standards of laboratory safety.
Hazard Assessment: Understanding the Risks
This compound is a versatile research chemical, but its handling demands a thorough understanding of its associated hazards. It is classified as a hazardous substance with multiple risk factors that dictate the required level of personal protective equipment (PPE).[1][2]
The primary hazards are summarized below:
| Hazard Category | Classification | Rationale and Associated Risks |
| Flammability | Flammable Liquid and Vapor (Category 3)[1][2] | The compound has a flash point of 58°C, meaning it can form an ignitable mixture with air at this temperature.[3] It is crucial to keep it away from heat, sparks, and open flames.[3] |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation)[1][2][4] | Harmful if swallowed, inhaled, or in contact with skin.[2][3][4] Exposure can lead to systemic toxic effects. |
| Skin & Eye Damage | Skin Irritation (Category 2), Serious Eye Irritation (Category 2)[1][2][4] | Direct contact can cause significant skin and severe eye irritation.[1][3] Prolonged contact may lead to more severe damage. |
| Organ Toxicity | Specific Target Organ Toxicity - Single Exposure (Category 3)[1][2][4] | May cause respiratory irritation if vapors or aerosols are inhaled.[1][4] |
| Chemical Class Hazard | Aromatic Amine | Like other aromatic amines, absorption can lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen, causing cyanosis (bluish skin color). The onset of these symptoms can be delayed for 2 to 4 hours or more. |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks identified above. All handling of this compound must occur within a certified chemical fume hood to control vapor inhalation.[1]
Eye and Face Protection
-
Requirement: Tightly fitting chemical safety goggles with side-shields are the minimum requirement.[1][5]
-
Enhanced Precaution: When there is a significant risk of splashing (e.g., during transfers of volumes >100 mL or when working under pressure), a full-face shield must be worn in addition to safety goggles.[5][6]
-
Causality: This dual protection is essential to prevent severe eye irritation from accidental splashes.[2] Contact lenses should be removed before handling, as they can trap the chemical against the eye.[1]
Skin and Body Protection
-
Gloves: Due to the high risk of dermal absorption, selecting the correct glove material is critical.
-
Best Practice (Double Gloving): Wear two pairs of gloves. An inner, lighter-weight nitrile glove provides a second barrier and allows for the safe removal of the outer, more heavily contaminated glove. The outer glove should be a thicker, chemical-resistant type (e.g., neoprene or butyl rubber).
-
Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use.[5] If direct contact occurs, remove and replace gloves immediately, washing hands thoroughly.
-
Protective Clothing:
-
A flame-resistant laboratory coat is required.
-
For larger-scale operations, chemical-resistant coveralls or a rubber apron should be worn over the lab coat.[6][9][10]
-
Ensure clothing provides full coverage of arms and legs. All contaminated clothing must be removed immediately and decontaminated before reuse.[4]
-
Respiratory Protection
-
Standard Operations: All work must be conducted in a properly functioning chemical fume hood.[1] This is the primary engineering control to prevent inhalation exposure.
-
Emergency or High-Risk Scenarios: If exposure limits are exceeded, or during a large spill where vapors may escape the containment of a hood, a full-face respirator with appropriate cartridges (e.g., organic vapor/acid gas) is necessary.[1] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and medical clearance, compliant with OSHA 29 CFR 1910.134.
Operational Plan: Safe Handling Workflow
A systematic workflow minimizes the risk of exposure and cross-contamination. The following protocol should be adopted for all procedures involving this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.
-
Ensure an eyewash station and safety shower are directly accessible and unobstructed.[10]
-
Assemble all necessary equipment and reagents.
-
Prepare a dedicated waste container for contaminated solids (gloves, wipes, etc.) inside the fume hood.
-
-
Donning PPE:
-
Don inner nitrile gloves.
-
Don lab coat, ensuring cuffs are tucked into gloves.
-
Don outer chemical-resistant gloves.
-
Don chemical safety goggles and, if necessary, a face shield.
-
-
Chemical Handling:
-
Post-Handling Decontamination:
-
Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of cleaning materials as hazardous waste.
-
-
Doffing PPE (in order):
-
Remove outer gloves, peeling them off without touching the exterior surface. Dispose of them in the designated waste container.
-
Remove face shield (if used) and lab coat.
-
Remove safety goggles.
-
Remove inner gloves and dispose of them.
-
Wash hands and forearms thoroughly with soap and water.
-
Caption: Workflow for the safe handling of this compound.
Emergency Response: Spill Management
Immediate and correct response to a spill is critical to prevent exposure and further hazards.
Spill Kit Contents
A dedicated spill kit should be readily available and include:
-
Appropriate PPE (as described in Section 2).
-
Absorbent materials (e.g., vermiculite, sand, or commercial spill pads).[11]
-
Spark-proof scoop and dustpan for solid collection.[1]
-
Heavy-duty, sealable plastic bags or a labeled container for waste.[12][13]
-
"Caution" tape to isolate the area.[11]
Spill Response Protocol
| Spill Size | Definition | Response Procedure |
| Minor Spill | <100 mL, contained within a chemical fume hood. | 1. Alert nearby personnel. 2. Wearing full PPE, contain the spill by covering with absorbent material, working from the outside in.[14] 3. Use a spark-proof scoop to collect the absorbed material.[1] 4. Place the material into a labeled, sealable container for hazardous waste.[12] 5. Decontaminate the area with soap and water.[14] |
| Major Spill | >100 mL, or any spill outside of a fume hood. | 1. Evacuate the area immediately. Alert all personnel and activate the fire alarm if the substance is ignited or poses a significant inhalation risk.[11][12] 2. Close the laboratory doors to contain the vapors. 3. Call your institution's emergency response team or local emergency services. 4. Do not attempt to clean the spill yourself. [11] Provide emergency responders with the Safety Data Sheet (SDS) for this compound. |
Waste Disposal Plan
Proper segregation and disposal of waste are the final steps in ensuring laboratory and environmental safety.
-
Chemical Waste: Unused or waste this compound, as well as solutions containing it, must be collected in a dedicated, labeled, and sealed hazardous waste container. Do not discharge to sewer systems.[1] The material should be disposed of through a licensed chemical destruction facility.[1][5]
-
Contaminated Solid Waste: All disposable items that have come into contact with the chemical (e.g., gloves, pipette tips, absorbent pads, paper towels) must be considered hazardous waste.
-
Collect these materials in a heavy-duty plastic bag or a lined, puncture-proof container kept inside the fume hood during the experiment.[13]
-
Once the procedure is complete, seal the bag/container.
-
Label it clearly as "Hazardous Waste: this compound Contaminated Debris."
-
Dispose of it according to your institution's hazardous waste management program.[4]
-
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. They must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous chemical waste, before the container can be disposed of or recycled.
By adhering to these rigorous PPE, handling, and disposal protocols, researchers can effectively mitigate the risks associated with this compound and maintain a culture of safety and scientific integrity.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Matrix Scientific. (n.d.). This compound.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2,4,6-tribromoaniline.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2,3,4,5-Tetrafluoroaniline.
- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
- Taylor & Francis Online. (n.d.). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
- PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
- Fisher Scientific. (2009). SAFETY DATA SHEET - 2,3,4-Trifluoroaniline.
- Fisher Scientific. (2021). SAFETY DATA SHEET - 2,6-Difluoroaniline.
- EHSO. (2025). Spill Control/Emergency Response.
- Canadian Centre for Occupational Health and Safety. (2023). Spill Response - Chemicals.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- American Chemical Society. (1995). Guide for Chemical Spill Response.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C6H3F4N | CID 123048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 363-73-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. epa.gov [epa.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. acs.org [acs.org]
- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
